Product packaging for Octyldodecyl xyloside(Cat. No.:CAS No. 2135791-78-3)

Octyldodecyl xyloside

Cat. No.: B15187557
CAS No.: 2135791-78-3
M. Wt: 430.7 g/mol
InChI Key: UZLPXVWSLFHDJE-WNMCAHLPSA-N
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Description

Octyldodecyl xyloside (CAS 423772-95-6) is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family, synthesized from xylose and 2-octyldodecanol . It functions as an emulsifying agent, enabling the formation of stable emulsions by reducing the interfacial tension between oil and water phases . Its primary research value lies in the development and study of cosmetic formulations, where it is utilized for its cleansing and foam-producing properties in products like skin cleansers and shampoos . While it is designed to be a mild surfactant, researchers should note that it has been identified in clinical literature as a potential contact allergen, with case reports of allergic contact dermatitis confirmed through patch testing . The compound is synthetic in origin, though it is derived from plant-based sugar (xylose) . This ingredient is present in a small percentage (0.05%) of cosmetic products, making it of particular interest for research into niche formulations and surfactant properties . This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O5 B15187557 Octyldodecyl xyloside CAS No. 2135791-78-3

Properties

CAS No.

2135791-78-3

Molecular Formula

C25H50O5

Molecular Weight

430.7 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol

InChI

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25-/m1/s1

InChI Key

UZLPXVWSLFHDJE-WNMCAHLPSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCC)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl xyloside is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family, synthesized from xylose and octyldodecanol[1][2]. It functions primarily as an emulsifying and cleansing agent in various formulations, particularly in the cosmetics industry[3][4][5]. Its structure, comprising a hydrophilic xylose head and a lipophilic octyldodecyl tail, allows it to reduce interfacial tension between immiscible liquids like oil and water, promoting the formation of stable emulsions[3][5]. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a visualization of its fundamental mechanisms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in various applications, from formulation stability to biological interactions.

PropertyValueData Source(s)
IUPAC Name (2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol[6]
Synonyms 2-Octyldodecyl D-xylopyranoside, 2-Octyldodecyl beta-D-xylopyranoside[6][7]
CAS Number 423772-95-6[8]
Molecular Formula C25H50O5[6][9]
Molecular Weight 430.66 g/mol [6][7][9]
Appearance Orange paste at 20°C and 101.3 kPa; may also exist as a solid or liquid.[8][10]
Solubility Slightly soluble in water (2.3 x 10-3 g/L at 20°C).[8][10]
Melting Point 25°C[10]
Boiling Point Decomposes at > 98.5°C (at 101.3 kPa)[10]
Density 0.983 kg/m ³ at 21°C[10]
Vapor Pressure < 6.7 x 10-7 kPa at 25°C[10]
Log P (Octanol/Water) ~7.69 (Calculated)[6][10]
Hydrophilic-Lipophilic Balance (HLB) ~6.9 (Calculated using Griffin's Method)

Experimental Protocols

The determination of the physicochemical and toxicological properties of a substance like this compound involves standardized methodologies. Below are summaries of protocols relevant to the data presented.

Determination of Water Solubility

The water solubility was determined using a variation of the flask method (OECD Guideline 105).

  • Principle: An excess of the test substance is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Methodology (as per Defitraces, 2003d)[10]:

    • A surplus of this compound is added to a vessel containing deionized water.

    • The mixture is agitated at 20°C for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.

    • The solution is then centrifuged or filtered to remove undissolved substance.

    • The concentration of this compound in the clear aqueous phase is quantified. The original study utilized gas chromatography for analysis of related compounds, a technique also suitable here[10].

Surface Tension Measurement

Surface tension is a key indicator of a surfactant's activity at an interface.

  • Principle: The force required to pull a standardized ring (typically platinum-iridium) from the surface of a liquid is measured. This force is proportional to the surface tension of the liquid. The presence of a surfactant will lower this force.

  • Methodology (as per Defitraces, 2007)[10]:

    • A solution of this compound in water is prepared at a specific concentration.

    • A Du Noüy ring tensiometer is calibrated.

    • The platinum ring is submerged in the solution and then slowly pulled through the interface.

    • The instrument measures the maximum force exerted just before the liquid film breaks. This value is used to calculate the surface tension in mN/m.

Hydrophilic-Lipophilic Balance (HLB) Calculation

The HLB value, which indicates the relative balance between the hydrophilic and lipophilic portions of the surfactant, can be estimated using Griffin's method for non-ionic surfactants[11][12].

  • Principle: The HLB is calculated as 20 times the ratio of the molecular mass of the hydrophilic portion (Mh) to the total molecular mass of the molecule (M).

  • Methodology:

    • Identify the Hydrophilic Portion: For this compound, this is the xyloside head (C₅H₉O₅).

    • Calculate Mh: The molecular mass of the hydrophilic portion is calculated:

      • Mh = (5 × 12.011) + (9 × 1.008) + (5 × 15.999) = 149.12 g/mol .

    • Use Total Molecular Mass (M): M = 430.66 g/mol [7][9].

    • Apply Griffin's Formula:

      • HLB = 20 * (Mh / M)

      • HLB = 20 * (149.12 / 430.66) ≈ 6.9

An HLB value in this range (3-6) is typically indicative of a water-in-oil (W/O) emulsifier[11].

Toxicological Testing: Skin Sensitization

To assess the potential for allergic contact dermatitis, the Guinea Pig Maximisation Test (GPMT) is a standard method.

  • Principle: The test involves a two-stage process: an induction phase to sensitize the test animals and a challenge phase to elicit a potential skin reaction.

  • Methodology (as per Evic France, 2004)[10]:

    • Induction Phase: A group of guinea pigs receives intradermal injections of the test substance (this compound), both with and without an adjuvant (to enhance the immune response), followed by a topical application of the substance.

    • Challenge Phase: After a rest period (10-14 days), a non-irritating concentration of the test substance is applied topically to a fresh, untreated area of skin on both the test and a control group of animals.

    • Observation: The application sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after the challenge application. The incidence and severity of the reactions in the test group compared to the control group determine if the substance is a skin sensitizer. This compound was determined not to be a skin sensitizer in this study[10].

Synthesis and Mechanism of Action

The function of this compound is intrinsically linked to its chemical synthesis and molecular structure.

Synthesis Pathway

This compound is produced through a Fischer glycosylation reaction, which involves the acid-catalyzed reaction of a sugar with an alcohol.

Synthesis_Pathway Xylose Xylose (C5H10O5) Reaction Acid-Catalyzed Glycosylation Xylose->Reaction Octyldodecanol 2-Octyldodecanol (Fatty Alcohol) Octyldodecanol->Reaction Product This compound Reaction->Product Water Water (Byproduct) Reaction->Water Emulsification_Mechanism cluster_emulsion Oil-Water Interface cluster_micelle Surfactant Action Oil Oil Phase Water Water Phase Head1 OilDroplet Oil Droplet Head1->OilDroplet Tail1 Head2 Head2->OilDroplet Tail2 Head3 Head3->OilDroplet Tail3 Desc_Head Hydrophilic Head (Xylose) Desc_Tail Lipophilic Tail (Octyldodecyl)

References

A Technical Guide to the Synthesis and Structural Characterization of Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of octyldodecyl xyloside, a non-ionic surfactant with applications in cosmetics and potential for use in drug delivery systems. This document outlines a detailed chemical synthesis protocol, presents expected quantitative data for characterization, and includes workflow diagrams to visually represent the key processes.

Synthesis of this compound

This compound is an ether formed from the reaction of xylose, a monosaccharide, and 2-octyldodecanol, a branched fatty alcohol. The synthesis can be achieved through chemical or enzymatic routes. This guide focuses on a well-established chemical method, the Koenigs-Knorr reaction, which provides good stereoselectivity for the desired β-anomer.

Chemical Synthesis via Koenigs-Knorr Reaction

The chemical synthesis of octyldodecyl β-D-xylopyranoside is a multi-step process starting from D-xylose. The use of a benzoyl protecting group for the hydroxyl groups of xylose has been shown to be effective, leading to higher yields compared to acetyl protecting groups. The overall yield for a similar compound, octyl β-D-xylopyranoside, using this method is approximately 54%.

Experimental Protocol:

A detailed four-step synthesis protocol is described below.

Step 1: Per-O-benzoylation of D-xylose

  • Dissolve D-xylose in pyridine.

  • Add benzoyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3,4-tetra-O-benzoyl-β-D-xylopyranose by recrystallization or column chromatography.

Step 2: Bromination of the Anomeric Carbon

  • Dissolve the per-O-benzoylated xylose in a suitable solvent (e.g., dichloromethane).

  • Add a solution of HBr in acetic acid at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with cold dichloromethane and wash with ice-cold water and saturated NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,3,4-tri-O-benzoyl-α-D-xylopyranosyl bromide. This product is typically used in the next step without further purification due to its instability.

Step 3: Glycosylation with 2-Octyldodecanol (Koenigs-Knorr Reaction)

  • Dissolve 2-octyldodecanol and the crude xylopyranosyl bromide in anhydrous dichloromethane containing powdered 4 Å molecular sieves.

  • Cool the mixture to the appropriate temperature (e.g., -20°C).

  • Add a promoter, such as silver triflate (AgOTf) or a mixture of iodine (I₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Stir the reaction at low temperature and then allow it to warm to room temperature until completion.

  • Filter the reaction mixture through Celite to remove solids and wash the filtrate with saturated Na₂S₂O₃ (if iodine was used) and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product, 2-octyldodecyl 2,3,4-tri-O-benzoyl-β-D-xylopyranoside, by column chromatography.

Step 4: Deprotection (Zemplén Deacetylation)

  • Dissolve the benzoylated product in a mixture of methanol and dichloromethane.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature until all benzoyl groups are removed (monitored by TLC).

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8).

  • Filter the mixture and concentrate the filtrate to obtain the final product, 2-octyldodecyl β-D-xylopyranoside.

  • Further purification can be achieved by column chromatography.

Table 1: Summary of Reactants and Conditions for Chemical Synthesis

StepKey ReactantsKey Reagents/CatalystsSolventTypical Conditions
1. BenzoylationD-xylose, Benzoyl chloridePyridinePyridine0°C to Room Temp.
2. BrominationPer-O-benzoylated xyloseHBr in Acetic AcidDichloromethane0°C to Room Temp.
3. GlycosylationXylopyranosyl bromide, 2-OctyldodecanolAgOTf or I₂/DDQDichloromethane-20°C to Room Temp.
4. DeprotectionBenzoylated xylosideSodium MethoxideMethanol/DichloromethaneRoom Temp.
Enzymatic Synthesis

An alternative, "green" chemistry approach to the synthesis of alkyl xylosides involves the use of enzymes, such as xylanases. This method offers high stereoselectivity under mild reaction conditions.

General Protocol:

  • A mixture of a xylose source (e.g., xylan, xylobiose) and 2-octyldodecanol is prepared in a suitable buffer.

  • The xylanase enzyme is added to the mixture.

  • The reaction is incubated at the optimal temperature and pH for the enzyme, often with agitation to improve mixing of the aqueous and organic phases.

  • The reaction progress is monitored over time.

  • The product is then extracted from the reaction mixture and purified, typically using chromatographic techniques.

Structural Characterization

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of the xylose and octyldodecyl moieties and to determine the stereochemistry of the anomeric carbon.

Table 2: Expected ¹H NMR Chemical Shifts for Octyldodecyl β-D-Xylopyranoside (Note: Data is estimated based on typical values for alkyl β-D-xylopyranosides in CDCl₃ or MeOD. Actual values may vary.)

ProtonExpected Chemical Shift (ppm)Multiplicity
H-1 (anomeric)~4.3 - 4.5d
H-2, H-3, H-4~3.2 - 3.7m
H-5~3.3 - 4.0m
-OCH₂- (aglycone)~3.5 - 3.9m
-CH- (aglycone branch)~1.5 - 1.7m
-CH₂- (alkyl chain)~1.2 - 1.4m
-CH₃ (alkyl chain)~0.8 - 0.9t

Table 3: Expected ¹³C NMR Chemical Shifts for Octyldodecyl β-D-Xylopyranoside (Note: Data is estimated based on typical values for alkyl β-D-xylopyranosides in CDCl₃ or MeOD. Actual values may vary.)

CarbonExpected Chemical Shift (ppm)
C-1 (anomeric)~102 - 105
C-2, C-3, C-4~70 - 78
C-5~65 - 68
-OCH₂- (aglycone)~70 - 75
-CH- (aglycone branch)~35 - 40
-CH₂- (alkyl chain)~22 - 32
-CH₃ (alkyl chain)~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For a non-ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used.

Table 4: Expected Mass Spectrometry Data for this compound (C₂₅H₅₀O₅)

ParameterExpected Value
Molecular FormulaC₂₅H₅₀O₅
Molecular Weight430.67 g/mol
[M+Na]⁺ (ESI-MS)~453.66 m/z
[M+H]⁺ (ESI-MS)~431.68 m/z
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3300 - 3500 (broad)O-H stretching (hydroxyl groups)
~2850 - 2960C-H stretching (alkyl groups)
~1030 - 1150C-O stretching (ether and alcohol)

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and characterization of this compound.

G Chemical Synthesis Workflow of this compound cluster_0 Preparation of Glycosyl Donor cluster_1 Glycosylation and Deprotection cluster_2 Purification D_Xylose D-Xylose Per_O_benzoylated_Xylose 1,2,3,4-tetra-O-benzoyl- β-D-xylopyranose D_Xylose->Per_O_benzoylated_Xylose Benzoylation Xylopyranosyl_Bromide 2,3,4-tri-O-benzoyl- α-D-xylopyranosyl bromide Per_O_benzoylated_Xylose->Xylopyranosyl_Bromide Bromination Protected_Xyloside Protected this compound Xylopyranosyl_Bromide->Protected_Xyloside Koenigs-Knorr Reaction Octyldodecanol 2-Octyldodecanol Octyldodecanol->Protected_Xyloside Final_Product Octyldodecyl β-D-Xylopyranoside Protected_Xyloside->Final_Product Deprotection Purification Column Chromatography Final_Product->Purification

Caption: Chemical synthesis workflow for this compound.

G Structural Characterization Workflow cluster_characterization Spectroscopic Analysis Synthesized_Product Synthesized Product (Crude this compound) Purified_Product Purified Product Synthesized_Product->Purified_Product Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (ESI-MS) Purified_Product->MS FTIR FTIR Spectroscopy Purified_Product->FTIR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis

Caption: General workflow for structural characterization.

An In-depth Technical Guide to the Mechanism of Action of Octyldodecyl Xyloside in Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyldodecyl xyloside is a non-ionic surfactant of the alkyl polyglycoside (APG) family, characterized by a hydrophilic xylose headgroup and a branched hydrophobic alkyl chain.[1][2] While direct, in-depth experimental studies on the specific molecular interactions of this compound with biological membranes are limited, its mechanism of action can be largely inferred from the well-documented behavior of analogous alkyl glycosides, such as octyl-β-D-glucopyranoside. This guide synthesizes the available data and provides a comprehensive overview of the core mechanisms by which this compound is proposed to interact with and modify biological membranes. This understanding is critical for its application in drug delivery, dermatology, and membrane protein research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its interaction with lipid bilayers. These properties govern its partitioning into membranes, self-assembly into micelles, and overall disruptive or stabilizing effects on membrane structures.

PropertyValueSource
Molecular Formula C25H50O5[3]
Molecular Weight 430.7 g/mol [3]
LogP (calculated) 7.6[3]
Water Solubility 2.3 mg/L (measured)[4]
Appearance Orange paste at 20°C and 101.3 kPa[4]

Core Mechanism of Action in Biological Membranes

The interaction of this compound with biological membranes is a multi-stage process driven by its amphipathic nature. The mechanism can be conceptualized as follows:

  • Monomer Partitioning: At concentrations below its CMC, individual this compound monomers partition into the lipid bilayer. This process is primarily driven by the hydrophobic effect, where the bulky octyldodecyl tail seeks to escape the aqueous environment by inserting into the hydrophobic core of the membrane.[7]

  • Membrane Perturbation: The insertion of this compound monomers into the bilayer disrupts the native lipid packing.[8][9][10] The large, branched alkyl chain is expected to create steric hindrance between the phospholipid acyl chains, leading to an increase in membrane fluidity and a decrease in lipid order. Studies on analogous compounds suggest that this perturbation is more pronounced in the hydrophobic core of the membrane, with less effect on the headgroup region.[11]

  • Increased Permeability: The disruption of lipid packing leads to an increase in the permeability of the membrane to water and other small molecules. This can be experimentally observed as leakage of encapsulated fluorescent dyes from liposomes.

  • Membrane Solubilization: At concentrations at or above the CMC, this compound can solubilize the membrane. This occurs through the formation of mixed micelles containing both this compound and lipids, effectively disintegrating the bilayer structure. This property is harnessed in the extraction and purification of membrane proteins.

The following diagram illustrates the proposed mechanism of this compound interaction with a lipid bilayer:

G cluster_0 Below CMC cluster_1 Increased Concentration cluster_2 Above CMC Monomers This compound Monomers Bilayer_1 Intact Lipid Bilayer Monomers->Bilayer_1 Partitioning Perturbed_Bilayer Perturbed Bilayer (Increased Fluidity & Permeability) Micelles Mixed Micelles (Lipids + Surfactant) Perturbed_Bilayer->Micelles Solubilization

Proposed multi-stage mechanism of this compound interaction with a lipid bilayer.

Interaction with Membrane Proteins

Non-ionic surfactants like this compound are widely used to extract and solubilize integral membrane proteins from their native lipid environment.[12] The mechanism involves the replacement of the surrounding lipid molecules with a belt of detergent, forming a protein-detergent complex that is soluble in aqueous solutions. The choice of detergent is critical to maintain the native structure and function of the protein. Alkyl glycosides are generally considered "mild" detergents, making them suitable for these applications.

The following diagram illustrates the solubilization of an integral membrane protein:

G IMP_in_Membrane Integral Membrane Protein in Lipid Bilayer PDC Protein-Detergent Complex (Soluble) IMP_in_Membrane->PDC Solubilization Surfactant This compound (Above CMC) Surfactant->PDC Mixed_Micelles Mixed Lipid-Detergent Micelles Surfactant->Mixed_Micelles

Solubilization of an integral membrane protein by this compound.

Quantitative Data from Analogous Alkyl Glycosides

Due to the scarcity of direct quantitative data for this compound, the following table summarizes key findings from studies on the analogous and well-characterized non-ionic detergent, octyl-β-D-glucopyranoside (OG), interacting with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers. These values provide a reasonable estimate for the thermodynamic parameters that would govern the interaction of this compound with a similar lipid membrane.

ParameterValueConditionsSource
Partition Coefficient (K) 120 ± 10 M⁻¹POPC bilayers, below CMC[11]
Molar Binding Enthalpy (ΔH°) 1.3 ± 0.15 kcal/molPOPC bilayers, below CMC[11]
Free Energy of Binding (ΔG°) -5.2 kcal/molPOPC bilayers, below CMC[11]
Molar Heat Capacity (ΔCp) -75 cal K⁻¹ mol⁻¹POPC bilayers, below CMC[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of surfactants like this compound with biological membranes.

Isothermal Titration Calorimetry (ITC) for Membrane Partitioning

Objective: To determine the thermodynamic parameters (enthalpy, binding constant, and stoichiometry) of this compound partitioning into lipid vesicles.[13][14][15][16]

Methodology:

  • Sample Preparation:

    • Prepare a suspension of large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) at a known concentration (e.g., 1-5 mM) in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Prepare a concentrated solution of this compound (e.g., 10-20 times the expected CMC) in the same buffer.

  • ITC Experiment:

    • Load the LUV suspension into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the surfactant solution into the liposome suspension while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the enthalpy change per injection.

    • Plot the enthalpy change per mole of injectant against the molar ratio of surfactant to lipid.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model or a partition model) to extract the binding constant (K), enthalpy of binding (ΔH), and stoichiometry (n).

The following diagram outlines the experimental workflow for an ITC experiment:

G Prep_LUVs Prepare LUV Suspension Load_ITC Load LUVs into Cell Load Surfactant into Syringe Prep_LUVs->Load_ITC Prep_Surfactant Prepare Surfactant Solution Prep_Surfactant->Load_ITC Run_Titration Perform Sequential Injections (Measure Heat Change) Load_ITC->Run_Titration Analyze_Data Integrate Peaks & Plot Fit to Binding Model Run_Titration->Analyze_Data Results Determine K, ΔH, n Analyze_Data->Results

Experimental workflow for Isothermal Titration Calorimetry (ITC).
Fluorescence-Based Liposome Leakage Assay

Objective: To assess the ability of this compound to permeabilize lipid membranes by measuring the release of a fluorescent dye from liposomes.

Methodology:

  • Liposome Preparation:

    • Prepare LUVs encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein or ANTS/DPX).

    • Remove unencapsulated dye by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Dilute the dye-loaded liposomes in a cuvette to a suitable concentration.

    • Monitor the baseline fluorescence intensity.

    • Add a known concentration of this compound and record the increase in fluorescence over time as the dye is released and de-quenched.

    • At the end of the experiment, add a strong detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

  • Data Analysis:

    • Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the effect of this compound on the order and dynamics of lipid acyl chains within a bilayer.[17][18]

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) containing deuterated phospholipids (e.g., DMPC-d54).

    • Incorporate varying concentrations of this compound into the MLVs.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra of the samples. The quadrupolar splitting of the deuterium signal is directly related to the order parameter of the C-²H bond.

  • Data Analysis:

    • Measure the quadrupolar splittings for each deuterated position along the lipid acyl chain.

    • Calculate the order parameter profile of the lipid bilayer as a function of this compound concentration. A decrease in the order parameter indicates increased membrane fluidity.

Conclusion

While direct experimental data on the mechanism of action of this compound in biological membranes is not extensive, a robust model can be constructed based on its physicochemical properties and the behavior of analogous alkyl glycoside surfactants. This compound partitions into lipid bilayers, disrupting lipid packing and increasing membrane fluidity and permeability. At higher concentrations, it can solubilize membranes to form mixed micelles, a property that is valuable for the study of membrane proteins. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize the membrane-modifying properties of this compound. Further studies employing techniques such as molecular dynamics simulations could provide more detailed, atomistic insights into its interactions with specific lipid and protein components of biological membranes.[19][20][21][22][23]

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyldodecyl Xyloside and its CMC

This compound is a sugar-based surfactant belonging to the alkyl polyglycoside (APG) family. These surfactants are valued for their biodegradability, low toxicity, and production from renewable resources.[1] The molecule consists of a hydrophilic xylose (a five-carbon sugar) headgroup and a bulky, hydrophobic 2-octyldodecyl tail. This branched C20 alkyl chain imparts distinct physicochemical properties compared to its linear-chain counterparts.

The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[2] Below the CMC, the surfactant primarily exists as monomers, and properties like surface tension change significantly with concentration. Above the CMC, the surface is saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, with the surface tension remaining relatively constant.[2] Knowledge of the CMC is crucial for applications involving emulsification, solubilization, and detergency, as these properties are most effective at or above this concentration.

Quantitative Data and Expected Trends

A precise, experimentally verified CMC value for this compound is not documented in readily accessible scientific literature. This is likely due to its very low expected CMC and limited water solubility (reported as 2.3 mg/L), which can complicate measurements.[3] However, we can infer its expected behavior based on established structure-property relationships in alkyl glycosides.

General Trends for Alkyl Glycosides:

  • Effect of Alkyl Chain Length: For a homologous series of linear alkyl glycosides, the CMC decreases significantly as the length of the hydrophobic alkyl chain increases. This is because a larger hydrophobic chain results in a greater entropic penalty for its presence in water, thus favoring micellization at lower concentrations.[4]

  • Effect of Chain Branching: Branching in the alkyl chain generally leads to a higher CMC compared to a linear isomer with the same number of carbon atoms. The bulkiness of a branched chain can create steric hindrance that makes the packing of monomers into a micelle less efficient.[5]

Based on these principles, this compound, with its large, branched C20 tail, is expected to have a very low CMC. For comparison, the CMCs of several linear-chain β-D-alkyl glucosides are presented below.

Table 1: Critical Micelle Concentration (CMC) of Selected Linear β-D-Alkyl Glucosides in Aqueous Solution at 25°C

SurfactantAlkyl ChainCMC (mol/L)Reference
Octyl GlucosideC80.025[2]
Decyl GlucosideC100.0022[2]
Dodecyl GlucosideC120.00019[2]

Note: This table presents data for glucosides, which are structurally similar to xylosides and exhibit similar trends.

The data clearly illustrates the logarithmic decrease in CMC with increasing linear alkyl chain length. While this compound has 20 carbons, its branched nature would counteract this effect to some extent. Nevertheless, its CMC is anticipated to be significantly lower than that of dodecyl glucoside.

Experimental Protocols for CMC Determination

Given the absence of a literature value, the CMC of this compound must be determined experimentally. The following are detailed methodologies suitable for nonionic surfactants, particularly those with low CMCs.

Surface Tensiometry

This is the most direct and common method for CMC determination. It relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[6]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in ultra-pure water. Due to its low solubility, gentle heating or sonication may be required. Prepare a series of dilutions from the stock solution, covering a wide concentration range expected to bracket the CMC (e.g., from 10⁻⁷ to 10⁻³ mol/L).

  • Instrumentation: Use a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method. Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming) before each measurement to prevent contamination.[7]

  • Measurement:

    • Measure the surface tension of the pure solvent (water) first.

    • Proceed with the measurements for each dilution, starting from the lowest concentration and moving to the highest.

    • Allow sufficient time for the surface tension to equilibrate at each concentration, as surfactants with long hydrophobic chains can have slow adsorption kinetics.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the point of intersection of the regression lines drawn through these two regions.[6]

Fluorescence Spectroscopy with Pyrene Probe

This method is highly sensitive and ideal for determining very low CMCs. It utilizes a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the nonpolar core of micelles once they are formed.[8] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).[9]

  • Sample Preparation: Prepare a series of this compound solutions in ultra-pure water, as described for tensiometry. To each surfactant solution in a cuvette, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.3 µM).[9] Ensure the volume of the organic solvent is minimal (e.g., <0.1% of the total volume) to avoid affecting the micellization process.[10]

  • Fluorescence Measurement:

    • Use a fluorescence spectrometer. Set the excitation wavelength to approximately 334 nm.[9]

    • Record the emission spectrum for each sample, typically from 350 nm to 450 nm.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene monomer emission spectrum, located at approximately 372 nm and 383 nm, respectively.[9]

  • Data Analysis: Calculate the ratio of the intensities of the third and first peaks (I₃/I₁). Plot this ratio against the logarithm of the surfactant concentration. The I₃/I₁ ratio is higher in the nonpolar environment of the micelle core than in polar water. The plot will show a sigmoidal curve, and the CMC is typically determined from the inflection point of this curve.[8]

Dynamic Light Scattering (DLS)

DLS can be used to detect the onset of micelle formation by measuring the intensity of scattered light. Monomers scatter very little light, whereas the much larger micelles cause a significant increase in scattering intensity.

Methodology:

  • Sample Preparation: Prepare a series of surfactant solutions across a range of concentrations. It is crucial to filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other contaminants that could interfere with the measurement.

  • DLS Measurement:

    • For each concentration, measure the intensity of the scattered light (often reported as the derived count rate).

    • Measurements should be performed at a constant temperature.

  • Data Analysis: Plot the derived count rate against the surfactant concentration. A sharp increase in the scattering intensity will be observed at the concentration where micelles begin to form. The CMC is identified as the concentration at the onset of this increase.[11]

Visualizations: Logical and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key processes related to the CMC of this compound.

MicellizationProcess Fig. 1: Monomer-Micelle Equilibrium M1 Monomer Micelle Micelle M1->Micelle Aggregation M2 Monomer M2->Micelle M3 Monomer M3->Micelle M4 Monomer M4->Micelle M5 Monomer M5->Micelle M6 Monomer Micelle->M6 Disaggregation M7 Monomer

Caption: A diagram illustrating the dynamic equilibrium between surfactant monomers and the formation of a micelle above the critical micelle concentration.

CMC_Determination_Workflow Fig. 2: Experimental Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilute Create Concentration Series via Dilution prep_stock->prep_dilute measure_st Surface Tensiometry prep_dilute->measure_st measure_fl Fluorescence (Pyrene Probe) prep_dilute->measure_fl measure_dls Dynamic Light Scattering (DLS) prep_dilute->measure_dls plot_data Plot Measured Property vs. log(Concentration) measure_st->plot_data measure_fl->plot_data measure_dls->plot_data find_inflection Identify Inflection Point plot_data->find_inflection result Determine CMC find_inflection->result

Caption: A generalized workflow diagram for the experimental determination of the critical micelle concentration (CMC).

References

In-Depth Technical Guide: Chemical Stability and Degradation Profile of Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl xyloside, a non-ionic surfactant derived from renewable resources, is valued for its emulsifying and dispersing properties in various industrial applications, including cosmetics and pharmaceuticals. Understanding its chemical stability and degradation profile is paramount for ensuring product quality, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photodegradation. It details the experimental protocols for assessing its stability and outlines the known degradation pathways. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Stability

This compound is generally considered a stable compound under normal storage conditions.[1] It is stable at room temperature in the presence of air and water.[2] The primary degradation pathway of concern is hydrolysis of the glycosidic bond, although the compound has demonstrated significant resistance to this process.

Hydrolytic Stability

This compound exhibits high stability against hydrolysis across a range of pH values. Studies have shown that its half-life is greater than one year at 50°C in aqueous solutions at pH 4, 7, and 9.[2] This indicates that the glycosidic linkage is not readily cleaved by water under these conditions.

Table 1: Hydrolytic Stability of this compound [2]

pHTemperature (°C)Half-life (t½)
449.7 - 50.0> 1 year
749.7 - 50.0> 1 year
949.7 - 50.0> 1 year
Oxidative Stability
Photostability

Detailed photostability studies on this compound have not been identified in publicly accessible literature. However, like many organic molecules, exposure to high-energy UV radiation could potentially lead to the formation of radicals and subsequent degradation.

Thermal Stability

This compound has a defined thermal decomposition temperature. It is reported to decompose at temperatures above 98.5°C and to char at temperatures above 98°C.[2]

Degradation Profile

The degradation of this compound can occur through abiotic and biotic pathways. Abiotic degradation primarily involves hydrolysis under extreme conditions, while biotic degradation is the main pathway in environmental settings.

Abiotic Degradation

The primary abiotic degradation pathway is the hydrolysis of the glycosidic bond, which would yield 2-octyldodecanol and xylose. However, as noted, this process is very slow under normal environmental pH and temperature conditions.

Biodegradation

This compound is considered to be biodegradable.[1] The primary mechanism of biodegradation for alkyl glycosides involves the enzymatic hydrolysis of the glycosidic bond by microorganisms. This initial step breaks the molecule into its constituent sugar (xylose) and fatty alcohol (2-octyldodecanol). These resulting molecules are then further metabolized by the microorganisms. The xylose enters the pentose phosphate pathway, while the 2-octyldodecanol is likely degraded through beta-oxidation.

Below is a diagram illustrating the proposed biodegradation pathway of this compound.

BiodegradationPathway OctyldodecylXyloside This compound Hydrolysis Enzymatic Hydrolysis OctyldodecylXyloside->Hydrolysis Octyldodecanol 2-Octyldodecanol Hydrolysis->Octyldodecanol Xylose Xylose Hydrolysis->Xylose BetaOxidation β-Oxidation Octyldodecanol->BetaOxidation PentosePhosphate Pentose Phosphate Pathway Xylose->PentosePhosphate FattyAcids Fatty Acids / Acetyl-CoA BetaOxidation->FattyAcids Metabolites Central Metabolism (e.g., Citric Acid Cycle) FattyAcids->Metabolites PentosePhosphate->Metabolites CO2_H2O CO2 + H2O Metabolites->CO2_H2O

Biodegradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are outlined below. These are based on standardized OECD guidelines for the testing of chemicals.

Hydrolytic Stability Testing (Based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Test Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared. This compound is added to each buffer solution at a concentration not exceeding its water solubility.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 50°C) in the dark to prevent photodegradation.

  • Sampling: Aliquots of the test solutions are taken at specific time intervals.

  • Analysis: The concentration of this compound and any potential hydrolysis products (2-octyldodecanol and xylose) in the samples is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate of hydrolysis and the half-life of this compound are calculated for each pH value.

Below is a workflow diagram for the hydrolysis stability test.

HydrolysisWorkflow start Start prep Prepare Buffer Solutions (pH 4, 7, 9) start->prep add_test Add this compound prep->add_test incubate Incubate at Constant Temperature (e.g., 50°C) in the dark add_test->incubate sampling Take Samples at Time Intervals incubate->sampling analysis Analyze Samples by GC or HPLC sampling->analysis data_analysis Calculate Hydrolysis Rate and Half-life analysis->data_analysis end End data_analysis->end

Workflow for hydrolytic stability testing.
Photostability Testing (General approach based on ICH Q1B)

Objective: To evaluate the photostability of this compound.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared. A solid sample of the compound is also used.

  • Light Exposure: The samples are exposed to a light source that provides a combination of UV and visible light of a specified intensity. Control samples are kept in the dark under the same temperature and humidity conditions.

  • Sampling: Samples are withdrawn at various time points during the exposure.

  • Analysis: The samples are analyzed for any degradation using a stability-indicating HPLC method. The appearance of the samples is also noted.

  • Data Analysis: The extent of degradation is quantified, and any major degradation products are identified.

Thermal Stability Testing (General approach using TGA/DSC)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC) are used.

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in the instrument's sample pan.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

  • DSC Analysis: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can identify melting points, glass transitions, and decomposition temperatures.

  • Data Analysis: The TGA thermogram provides information on the onset of decomposition and the percentage of weight loss at different temperatures. The DSC thermogram indicates the temperatures of thermal events.

Conclusion

This compound is a chemically stable non-ionic surfactant, particularly resistant to hydrolysis under normal environmental conditions. Its primary degradation pathway in the environment is expected to be biodegradation, initiated by enzymatic hydrolysis of the glycosidic bond. While the compound is thermally stable up to approximately 98°C, its stability towards strong oxidants and prolonged light exposure warrants further investigation for specific applications. The experimental protocols outlined in this guide provide a framework for conducting robust stability assessments of this compound to ensure its quality and performance in various formulations.

References

An In-Depth Technical Guide to the Solubility of Octyldodecyl Xyloside in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octyldodecyl xyloside, a nonionic surfactant of the alkyl polyglycoside (APG) class. Given the limited direct data on this compound, this guide incorporates data from homologous alkyl xylosides and the broader family of alkyl polyglycosides to provide a thorough understanding of its expected behavior in various aqueous buffer systems. This document details experimental protocols for determining solubility and critical micelle concentration (CMC), and explores the key factors influencing the solubility of this surfactant.

Introduction to this compound

This compound is a sugar-based surfactant valued for its biodegradability, low toxicity, and excellent performance in a range of applications, including pharmaceuticals, cosmetics, and research. Its structure, consisting of a hydrophilic xylose headgroup and a hydrophobic octyldodecyl tail, imparts surface-active properties that are crucial for its function as a solubilizing agent, emulsifier, and detergent. Understanding its solubility in different buffer systems is paramount for formulation development, ensuring product stability and efficacy.

Solubility and Critical Micelle Concentration (CMC) Data

Quantitative solubility data for this compound specifically is not extensively available in public literature. However, by examining data from closely related alkyl xylosides and the general behavior of alkyl polyglycosides, we can infer its solubility profile. Alkyl polyglycosides are known for their excellent stability and solubility in solutions across a wide pH range and in the presence of electrolytes.

The following table summarizes the aqueous solubility and Critical Micelle Concentration (CMC) for a series of alkyl xylosides. The solubility of APGs generally decreases with increasing alkyl chain length.

SurfactantAlkyl Chain LengthAqueous Solubility (g/L)Critical Micelle Concentration (CMC) (mM)
Octyl D-xylosideC81.011.3
Nonyl D-xylosideC90.423.01
Decyl D-xylosideC100.200.69
Dodecyl D-xylosideC120.130.05

Note: The data presented is for homologous alkyl D-xylosides and serves as a proxy for the expected behavior of this compound.

Alkyl polyglycosides, as nonionic surfactants, are generally stable across a broad pH range. Their solubility is not significantly affected by pH changes in typical buffer systems (pH 4-10). However, at very high or low pH, hydrolysis of the glycosidic bond can occur over time, especially at elevated temperatures.

The presence of electrolytes can influence the solubility of nonionic surfactants, a phenomenon known as the "salting-out" effect. At high salt concentrations, the hydration of the hydrophilic headgroups is reduced, which can lead to a decrease in solubility and a lowering of the cloud point (the temperature at which the surfactant solution becomes cloudy). However, APGs are known to have good electrolyte tolerance.

Experimental Protocols

Determination of Aqueous Solubility in a Buffer System

This protocol is adapted from the principles outlined in ASTM E1148 - Standard Test Method for Measurements of Aqueous Solubility.

Objective: To determine the equilibrium solubility of this compound in a specific buffer system at a controlled temperature.

Materials:

  • This compound

  • Buffer solution of desired pH and ionic strength (e.g., phosphate-buffered saline, citrate buffer)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD) or a total organic carbon (TOC) analyzer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in the chosen buffer.

  • Equilibration: Add an excess amount of this compound to a known volume of the buffer solution in a sealed container. This ensures that a saturated solution is formed.

  • Temperature Control: Place the container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Agitation: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, cease agitation and allow the excess, undissolved surfactant to settle. For turbid solutions, centrifugation at a high speed is necessary to pellet the undissolved material.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-ELSD/CAD or TOC analysis.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the determination of the CMC by measuring the surface tension of solutions with varying surfactant concentrations.

Objective: To determine the concentration at which this compound begins to form micelles in a specific buffer system.

Materials:

  • This compound

  • Buffer solution of desired pH and ionic strength

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glassware with clean, uncontaminated surfaces

Procedure:

  • Preparation of Surfactant Solutions: Prepare a series of this compound solutions in the chosen buffer, with concentrations spanning a range both below and above the expected CMC. A logarithmic dilution series is often effective.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Surface Tension Measurement:

    • Start with the pure buffer solution to obtain a baseline surface tension value.

    • Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration and proceeding to the highest.

    • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two distinct linear regions. The first region, at lower concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration. The second region, at higher concentrations, will have a much shallower slope, approaching a plateau.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

Visualizations

Experimental_Workflow_Solubility A Preparation of Buffer Solution B Addition of Excess This compound A->B C Equilibration (24-48h with agitation) B->C D Phase Separation (Settling/Centrifugation) C->D E Sampling of Supernatant D->E F Filtration (0.22 µm filter) E->F G Quantitative Analysis (e.g., HPLC, TOC) F->G H Data Interpretation (Solubility Determination) G->H

Diagram 1: Experimental workflow for determining the aqueous solubility of this compound.

Factors_Affecting_Solubility cluster_factors Influencing Factors Temperature Temperature Solubility This compound Solubility Temperature->Solubility pH pH pH->Solubility Ionic_Strength Ionic Strength (Electrolytes) Ionic_Strength->Solubility Alkyl_Chain Alkyl Chain Length (Hydrophobicity) Alkyl_Chain->Solubility

Diagram 2: Key factors influencing the solubility of this compound.

Conclusion

While direct, comprehensive solubility data for this compound in a multitude of buffer systems remains to be fully published, the information available for homologous alkyl xylosides and the broader class of alkyl polyglycosides provides a strong basis for predicting its behavior. This compound is expected to exhibit good solubility and stability across a wide range of pH values, with some sensitivity to high electrolyte concentrations. The provided experimental protocols offer a robust framework for researchers and formulation scientists to precisely determine its solubility and CMC in their specific buffer systems of interest, enabling the development of stable and effective formulations.

Spectroscopic Analysis of Octyldodecyl Xyloside Micelles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl xyloside, a nonionic surfactant, is gaining interest in various applications, including cosmetics and potentially drug delivery, due to its favorable biocompatibility and emulsifying properties.[1][2] This technical guide provides an in-depth overview of the spectroscopic and physical methods used to characterize micelles formed by this compound. While specific quantitative data for this particular surfactant is limited in publicly available literature, this guide draws upon established principles and data from structurally similar long-chain alkyl glycosides to provide a comprehensive analytical framework. Detailed experimental protocols for key characterization techniques are provided, alongside a visual representation of its role in emulsion formation.

Introduction to this compound

This compound is a surfactant molecule composed of a hydrophilic xylose (a five-carbon sugar) headgroup and a branched, hydrophobic 2-octyldodecyl tail.[3][4] This structure imparts amphiphilic properties, enabling it to reduce surface tension and form self-assembled structures like micelles in aqueous solutions.[5][6] Its primary documented application is as an emulsifying and surfactant agent in cosmetic formulations, where it promotes the stable mixing of oil and water phases.[1][7] The branched nature of the hydrophobic tail can influence the packing of the surfactant molecules in the micelle, potentially affecting its size, shape, and stability compared to linear alkyl glycosides.

Micellar Properties of Alkyl Glycosides

The formation and characteristics of micelles are defined by several key parameters. Due to the scarcity of specific data for this compound, the following table includes data for other relevant alkyl xylosides to provide context and expected ranges.

ParameterOctyl Xyloside (C8)Decyl Xyloside (C10)Dodecyl Maltoside (C12)Notes
Critical Micelle Concentration (CMC) 11.3 mM (calculated)1.03 mM0.17 mMCMC generally decreases as the length of the hydrophobic alkyl chain increases.[8][9]
Aggregation Number (Nagg) Data not availableData not available~140Represents the average number of surfactant monomers in a single micelle.[10]
Hydrodynamic Radius (Rh) Data not availableData not available~2.9 nmTypically measured by Dynamic Light Scattering (DLS).

Note: The data presented is for illustrative purposes based on related compounds. Experimental determination is required for this compound.

Experimental Protocols for Micelle Characterization

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. Several methods can be employed for its determination.

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus. The CMC is identified as the concentration at which this break in the surface tension versus log-concentration plot occurs.[8][11]

Protocol:

  • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution.

  • Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[8]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear regions of the plot.[11]

Principle: The fluorescence emission spectrum of a hydrophobic probe, such as pyrene, is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change can be monitored, for example, by observing the ratio of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. A sharp decrease in this ratio indicates micelle formation.[11]

Protocol:

  • Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone) to each vial and allow the solvent to evaporate, leaving a thin film of pyrene.

  • Add the surfactant solutions to the vials and allow them to equilibrate with stirring.

  • Measure the fluorescence emission spectra of pyrene in each solution using a fluorometer (excitation typically around 335 nm).

  • Plot the ratio of the intensities of the first and third vibronic peaks (I1/I3) against the logarithm of the surfactant concentration.

  • The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

Determination of Micelle Size and Polydispersity

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution.[12] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation.[13] This technique also provides an estimate of the size distribution, known as the polydispersity index (PDI).[12]

Protocol:

  • Prepare a solution of this compound at a concentration well above the determined CMC in a suitable buffer.

  • Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large aggregates.

  • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

  • Perform the DLS measurement, ensuring the instrument parameters (e.g., laser wavelength, scattering angle, temperature) are correctly set.[14]

  • The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius and polydispersity index.[15]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide detailed information about the structure and dynamics of micelles. Changes in the chemical shifts and line widths of the surfactant's proton (¹H) or carbon (¹³C) nuclei can be observed upon micellization. The hydrophobic alkyl chains experience a different magnetic environment within the micelle core compared to the free monomer in solution, leading to shifts in their corresponding NMR signals.

Protocol:

  • Prepare a series of this compound samples in a deuterated solvent (e.g., D₂O) at concentrations below and above the CMC.

  • Acquire ¹H NMR spectra for each sample on a high-resolution NMR spectrometer.

  • Compare the spectra. Upon micelle formation, a second set of broader signals corresponding to the micelles may appear, or a gradual shift in the existing signals might be observed, depending on the exchange rate between monomers and micelles.[9]

  • The signals from the protons in the hydrophobic tail will typically show the most significant changes in chemical shift and line broadening, indicating their sequestration within the nonpolar micelle core.

Visualization of this compound Functionality

Experimental Workflow for Micelle Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of this compound micelles.

G cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_char Micelle Characterization (Above CMC) prep Prepare this compound Solutions at Various Concentrations st Surface Tensiometry prep->st fs Fluorescence Spectroscopy (with Pyrene probe) prep->fs cmc_result Determine Critical Micelle Concentration (CMC) st->cmc_result fs->cmc_result dls Dynamic Light Scattering (DLS) cmc_result->dls Inform concentration for analysis nmr NMR Spectroscopy cmc_result->nmr Inform concentration for analysis size_result Hydrodynamic Radius (Rh) & Polydispersity (PDI) dls->size_result structure_result Structural & Dynamic Information nmr->structure_result

Caption: Workflow for the characterization of this compound micelles.

Role in Emulsion Formation

This compound is primarily used as an emulsifier. The diagram below illustrates its mechanism of action in stabilizing an oil-in-water emulsion.

G cluster_0 Initial State: Immiscible Phases cluster_1 Addition of this compound & Application of Energy (Mixing) cluster_2 Final State: Stable Emulsion oil Oil Phase mixing Mixing/ Homogenization oil->mixing water Water Phase water->mixing surfactant This compound surfactant->mixing emulsion Oil Droplet Stabilized in Water mixing->emulsion detail emulsion->detail

Caption: Mechanism of oil-in-water emulsion stabilization by this compound.

Conclusion

The spectroscopic and physical characterization of this compound micelles is crucial for its application in various fields, including advanced drug delivery systems. While specific experimental data for this surfactant remains to be extensively published, established methodologies for analogous alkyl glycosides provide a robust framework for its analysis. Techniques such as surface tensiometry, fluorescence spectroscopy, dynamic light scattering, and NMR spectroscopy are indispensable tools for determining its critical micelle concentration, size, polydispersity, and structural characteristics. Further research to populate the specific physicochemical properties of this compound will undoubtedly accelerate its adoption in novel and sophisticated applications.

References

The Pivotal Role of the Xylose Headgroup in the Function of Octyldodecyl Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl xyloside, a non-ionic surfactant belonging to the alkyl glycoside family, is characterized by a hydrophilic xylose headgroup and a branched hydrophobic octyldodecyl tail. This unique amphiphilic structure imparts a range of physicochemical properties that are of significant interest in various scientific and industrial fields, including cosmetics, materials science, and increasingly, in pharmaceutical applications. While the surfactant properties of alkyl glycosides are well-documented, the specific contribution of the xylose headgroup to the biological and pharmaceutical functions of this compound is a subject of growing importance. This technical guide provides an in-depth exploration of the role of the xylose moiety in dictating the compound's function, with a focus on its potential applications in drug delivery and immunology.

The xylose headgroup is not merely a passive hydrophilic component; its stereochemistry and ability to participate in hydrogen bonding play a crucial role in the molecule's self-assembly, interaction with biological membranes, and recognition by cellular machinery. This guide will delve into these aspects, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to provide a comprehensive resource for professionals in drug development and related scientific disciplines.

Physicochemical Properties of Alkyl Xylosides

The balance between the hydrophilic xylose headgroup and the hydrophobic alkyl chain governs the physicochemical properties of this compound, such as its surface activity, micelle formation, and solubility. These properties are fundamental to its function as an emulsifier, surfactant, and potential drug delivery vehicle.[1][2]

PropertyValue/DescriptionReference
Molecular Formula C25H50O5[3]
Molecular Weight 430.66 g/mol [3]
Appearance Waxy solid or viscous liquidGeneral knowledge
Solubility Poorly soluble in water, soluble in organic solventsInferred from structure
Critical Micelle Concentration (CMC) Varies with temperature and purity[4]
Surface Tension Reduction Significant reduction at and above CMC[4]
Hydrophilic-Lipophilic Balance (HLB) Estimated to be in the range of 10-12Calculated estimate

The Xylose Headgroup in Biological Systems

The xylose headgroup of this compound is a key determinant of its interactions with biological systems. Its significance extends beyond simple hydrophilicity, playing an active role in cellular processes.

Interference with Glycosaminoglycan (GAG) Biosynthesis

One of the most significant functions of the xylose headgroup is its ability to act as a competitive substrate in the biosynthesis of glycosaminoglycans (GAGs). GAGs are long, unbranched polysaccharides that are crucial components of the extracellular matrix and play vital roles in cell signaling, proliferation, and adhesion.[5]

The biosynthesis of most GAGs is initiated by the enzymatic transfer of xylose from UDP-xylose to a serine residue on a core protein. Synthetic xylosides, such as this compound, can mimic this natural substrate and act as primers for GAG chain elongation, but without being attached to a core protein. This leads to two primary consequences:

  • Inhibition of Proteoglycan Formation: By competing for the GAG synthesizing enzymes, xylosides reduce the formation of normal, protein-linked GAGs (proteoglycans).[6]

  • Production of Free GAG Chains: The xyloside itself becomes the primer for the synthesis of free GAG chains that are secreted from the cell.[6]

This disruption of GAG biosynthesis can have profound biological effects, including the inhibition of tumor growth and angiogenesis, making xylosides interesting candidates for cancer therapy.[6]

GAG_Biosynthesis_Inhibition cluster_Cell Cell Core_Protein Core Protein Xylosyltransferase Xylosyltransferase Core_Protein->Xylosyltransferase UDP_Xylose UDP-Xylose UDP_Xylose->Xylosyltransferase Substrate GAG_Synthesizing_Enzymes GAG Synthesizing Enzymes Xylosyltransferase->GAG_Synthesizing_Enzymes Free_GAGs Secreted Free GAG Chains Xylosyltransferase->Free_GAGs Proteoglycan Functional Proteoglycan GAG_Synthesizing_Enzymes->Proteoglycan GAG_Synthesizing_Enzymes->Free_GAGs Extracellular_Matrix_Function Extracellular_Matrix_Function Proteoglycan->Extracellular_Matrix_Function Normal Function Octyldodecyl_Xyloside Octyldodecyl Xyloside Octyldodecyl_Xyloside->Xylosyltransferase Competitive Inhibition Disrupted_Signaling Disrupted_Signaling Free_GAGs->Disrupted_Signaling Aberrant Signaling

Figure 1: Inhibition of Glycosaminoglycan (GAG) Biosynthesis by this compound.
Potential as a Vaccine Adjuvant

The structural similarity of glycolipids to pathogen-associated molecular patterns (PAMPs) suggests their potential as vaccine adjuvants. Synthetic glycolipids have been shown to act as agonists for Toll-like receptors (TLRs), particularly TLR4, which are key receptors of the innate immune system.[3][7] Activation of TLR4 on antigen-presenting cells (APCs) like dendritic cells and macrophages initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately enhancing the adaptive immune response to the co-administered antigen.[8][9]

While direct studies on this compound as a vaccine adjuvant are limited, its glycolipid nature makes it a candidate for TLR4 agonism. The xylose headgroup would be crucial for the specific interaction with the TLR4/MD-2 receptor complex.

Adjuvant_Mechanism cluster_APC Antigen Presenting Cell (APC) Octyldodecyl_Xyloside Octyldodecyl Xyloside TLR4_MD2 TLR4/MD-2 Receptor Complex Octyldodecyl_Xyloside->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 NF_kB_Activation NF-κB Activation MyD88->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) NF_kB_Activation->Cytokine_Production Co_stimulatory_Molecules Upregulation of Co-stimulatory Molecules (CD80, CD86) NF_kB_Activation->Co_stimulatory_Molecules Enhanced_T_Cell_Response Enhanced Antigen-Specific T-Cell Response Cytokine_Production->Enhanced_T_Cell_Response Stimulation Co_stimulatory_Molecules->Enhanced_T_Cell_Response Activation

Figure 2: Proposed Mechanism of Adjuvant Action of this compound via TLR4 Activation.

Applications in Drug Delivery

The amphiphilic nature of this compound makes it a promising excipient in drug delivery systems, particularly for the formulation of poorly water-soluble drugs. Its ability to self-assemble into micelles and stabilize emulsions can be harnessed to create nanoparticle and liposomal drug carriers.[10][11]

Nanoparticle and Liposome Formulation

This compound can be incorporated into the lipid bilayer of liposomes or act as a surfactant in the formation of polymeric or solid lipid nanoparticles. The xylose headgroup, being hydrophilic, would orient towards the aqueous phase, providing a steric barrier that can enhance the stability of the nanoparticles and prevent their aggregation.[6][]

Nanoparticle_Formulation cluster_Process Formulation Process Drug Poorly Soluble Drug Mixing Mixing and Homogenization Drug->Mixing Octyldodecyl_Xyloside Octyldodecyl Xyloside Octyldodecyl_Xyloside->Mixing Lipid_or_Polymer Lipid or Polymer Matrix Lipid_or_Polymer->Mixing Self_Assembly Self-Assembly Mixing->Self_Assembly Drug_Loaded_Nanoparticle Drug-Loaded Nanoparticle/ Liposome Self_Assembly->Drug_Loaded_Nanoparticle Formation of

Figure 3: Workflow for the Formulation of Drug-Loaded Nanoparticles using this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's function.

Synthesis of Octyldodecyl β-D-Xyloside

This protocol describes a four-step chemical synthesis starting from D-xylose.[7]

Materials:

  • D-Xylose

  • Acetic anhydride

  • Pyridine

  • Octyldodecanol

  • Boron trifluoride etherate (BF3·OEt2)

  • Dichloromethane (DCM)

  • Sodium methoxide

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Peracetylation of D-Xylose: Dissolve D-xylose in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir at room temperature overnight. Evaporate the solvent and purify the resulting peracetylated xylose by recrystallization.

  • Glycosylation: Dissolve the peracetylated xylose and octyldodecanol in dry DCM. Add BF3·OEt2 and stir at room temperature until the reaction is complete (monitored by TLC).

  • Deprotection: Neutralize the reaction mixture and evaporate the solvent. Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete.

  • Purification: Neutralize the reaction with an acidic resin, filter, and evaporate the solvent. Purify the final product, octyldodecyl β-D-xyloside, by silica gel column chromatography.

In Vivo Evaluation of Adjuvant Activity

This protocol is adapted from studies on synthetic glycolipid adjuvants and can be used to assess the potential adjuvant effect of this compound.[7][10]

Materials:

  • This compound

  • Model antigen (e.g., Ovalbumin, OVA)

  • Phosphate-buffered saline (PBS)

  • 6-8 week old female C57BL/6 mice

  • Syringes and needles for subcutaneous injection

  • ELISA plates and reagents for antibody titration

Procedure:

  • Vaccine Formulation: Prepare a formulation of this compound and OVA in PBS. A typical dose might be 10-50 µg of this compound and 10-25 µg of OVA per mouse in a total volume of 100 µL. Control groups should include mice immunized with OVA alone and PBS alone.

  • Immunization: Immunize mice subcutaneously at the base of the tail on day 0. A booster immunization can be given on day 14 or 21.

  • Blood Collection: Collect blood samples via retro-orbital or tail bleeding at specified time points (e.g., days 14, 28, and 42).

  • Antibody Titer Measurement: Prepare serum from the blood samples. Determine the antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using a standard ELISA protocol.

  • Data Analysis: Compare the antibody titers between the different immunization groups to evaluate the adjuvant effect of this compound. An increase in total IgG and a modulation of the IgG1/IgG2a ratio would indicate an adjuvant effect.

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.[6][11]

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized based on the desired properties of the liposomes.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film by adding PBS and rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterization: Characterize the prepared liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Quantitative Data on Biological Activity

The following table summarizes available quantitative data on the cytotoxic effects of alkyl xylosides on various cell lines. While specific data for this compound is limited, these values for related compounds provide an indication of their potential biological activity.

CompoundCell LineIC50 (µM)Reference
Octyl β-D-xylopyranoside Jurkat (T-cell leukemia)~100[7]
Hs27 (human foreskin fibroblast)>200[7]
HaCaT (human keratinocyte)>200[7]
Decyl β-D-xylopyranoside Jurkat (T-cell leukemia)~50[7]
Hs27 (human foreskin fibroblast)~100[7]
HaCaT (human keratinocyte)~150[7]

Conclusion

The xylose headgroup of this compound is a critical determinant of its function, extending far beyond its role in providing hydrophilicity. Its ability to mimic natural xylose in biological pathways, particularly in glycosaminoglycan biosynthesis, opens up avenues for its use as a modulator of cellular processes with therapeutic potential. Furthermore, its glycolipid structure suggests a role in immunology as a potential vaccine adjuvant through the activation of innate immune receptors. In the realm of drug delivery, the xylose headgroup contributes to the stability and properties of nanoparticle and liposomal formulations.

While direct experimental evidence for some of the proposed applications of this compound is still emerging, the foundational knowledge of the function of its xylose headgroup, as outlined in this guide, provides a strong basis for future research and development. The experimental protocols and conceptual frameworks presented here are intended to equip researchers, scientists, and drug development professionals with the necessary tools to further explore and harness the potential of this versatile molecule.

References

An In-depth Technical Guide to the Thermotropic and Lyotropic Behavior of Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the thermotropic and lyotropic phase behavior of octyldodecyl xyloside. This guide synthesizes information on analogous long-chain and branched-chain alkyl glycosides to provide a comprehensive overview of the expected behavior and the experimental techniques used for its characterization.

Introduction

This compound is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family. Its molecular structure consists of a hydrophilic xylose headgroup and a branched C20 hydrophobic tail (2-octyldodecanol).[1][2] This amphiphilic nature drives its self-assembly into various ordered structures in response to changes in temperature (thermotropic behavior) and concentration in a solvent, typically water (lyotropic behavior). Understanding these phase behaviors is critical for its application in pharmaceuticals, cosmetics, and materials science, where it functions as an emulsifying agent and surfactant.[3][4]

The branched alkyl chain of this compound is expected to influence its phase behavior by introducing steric hindrance and altering the packing of the hydrophobic tails, which can lead to the formation of complex liquid crystalline phases.[5]

Physicochemical Properties

PropertyDescriptionExpected Value/Behavior for a Long-Branched-Chain Alkyl Xyloside
Molecular Formula The chemical formula of this compound.C25H50O5[6]
Molecular Weight The mass of one mole of this compound.430.66 g/mol [1]
Appearance The physical state of the compound at room temperature.Solid or liquid[3]
Solubility The ability of the compound to dissolve in water.Slightly soluble in water[3]
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles in an aqueous solution.Expected to be low due to the long hydrophobic chain.
Thermotropic Phases Liquid crystalline phases formed by heating the pure surfactant.May exhibit smectic and/or columnar phases.[5]
Lyotropic Phases Liquid crystalline phases formed in the presence of a solvent (e.g., water) as a function of concentration.Expected to form lamellar (Lα), hexagonal (HI), and cubic (VI) phases.[7]
Phase Transition Temperatures Temperatures at which the material changes from one phase to another (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).Highly dependent on the specific molecular structure and purity.
Enthalpy of Transitions (ΔH) The heat absorbed or released during a phase transition.Measurable by Differential Scanning Calorimetry (DSC).

Experimental Protocols for Characterization

The characterization of the thermotropic and lyotropic behavior of alkyl glycosides involves a combination of techniques to identify phase structures and determine transition parameters.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying thermotropic phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[8][9]

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in the DSC instrument.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min). The temperature range is selected to encompass all expected phase transitions.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: Endothermic (melting, liquid crystal transitions) and exothermic (crystallization) peaks in the DSC thermogram are analyzed to determine transition temperatures (onset or peak temperature) and the enthalpy of transition (by integrating the peak area).[10] Changes in the baseline indicate a change in heat capacity, characteristic of a glass transition.[10]

Polarized Light Microscopy (PLM)

PLM is a crucial technique for identifying anisotropic liquid crystalline phases based on their unique optical textures.[11][12] Isotropic liquids or cubic phases do not show birefringence and appear dark under crossed polarizers.[13]

Methodology:

  • Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. For lyotropic studies, the sample is mixed with a specific amount of solvent.

  • Instrumentation: The slide is placed on a hot stage of a polarizing microscope, which is equipped with two polarizers (a polarizer and an analyzer) set perpendicular to each other ("crossed polars").

  • Observation: The sample is heated and cooled while being observed through the microscope.

  • Texture Identification: The appearance of birefringent textures (e.g., focal conic, fan-like for smectic and lamellar phases; Schlieren textures for nematic phases) indicates the presence of a liquid crystalline phase.[14] The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of the self-assembled liquid crystalline phases on the nanometer scale.[15][16]

Methodology:

  • Sample Preparation: The sample is loaded into a temperature-controlled capillary tube. For lyotropic studies, samples with varying water content are prepared.

  • Instrumentation: The sample is exposed to a monochromatic X-ray beam.

  • Data Acquisition: The scattered X-rays are detected by a 2D detector. The scattering pattern provides information about the periodicity and symmetry of the structure.

  • Data Analysis: The positions of the diffraction peaks in the scattering pattern are used to determine the lattice parameters of the liquid crystalline phase. The ratio of the peak positions allows for the identification of the phase type (e.g., lamellar, hexagonal, cubic).[17][18] For example, a lamellar phase will show peaks in the ratio 1:2:3..., while a hexagonal phase will show peaks in the ratio 1:√3:√4:√7...

Visualizations

Phase Behavior of Amphiphiles

The following diagram illustrates the general relationship between surfactant concentration and temperature, leading to different lyotropic liquid crystalline phases.

G cluster_temp Increasing Temperature T_low T_low T_high T_high Micelles Micellar Solution (L1) Hexagonal Hexagonal Phase (H I) Micelles->Hexagonal Increase Conc. Bicontinuous_Cubic Bicontinuous Cubic (V I) Hexagonal->Bicontinuous_Cubic Increase Conc. Lamellar Lamellar Phase (Lα) Bicontinuous_Cubic->Lamellar Increase Conc. Inverse_Phases Inverse Phases (e.g., H II) Lamellar->Inverse_Phases Increase Conc. G cluster_workflow Characterization Workflow Synthesis Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) (Identify Thermal Transitions) Synthesis->DSC PLM Polarized Light Microscopy (PLM) (Identify Anisotropic Phases) Synthesis->PLM DSC->PLM Guide Temperature Range Phase_Diagram Construct Phase Diagram DSC->Phase_Diagram SAXS Small-Angle X-ray Scattering (SAXS) (Determine Phase Structure) PLM->SAXS Confirm Phase Identity SAXS->Phase_Diagram

References

Discovery and history of octyldodecyl xyloside as a surfactant.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the non-ionic surfactant octyldodecyl xyloside, from its discovery and synthesis to its detailed physicochemical properties and applications. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and formulation.

Introduction and History

This compound is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family. These surfactants are known for their excellent biodegradability, low toxicity, and formulation versatility, making them attractive for use in cosmetic and pharmaceutical applications.[1][2] The this compound molecule consists of a hydrophilic xylose sugar headgroup and a hydrophobic branched C20 alkyl chain (2-octyldodecanol).[3] This specific structure imparts effective emulsifying and dispersing properties.[3][4]

The development of alkyl polyglycosides dates back to the late 19th century, with Emil Fischer's pioneering work on glycoside synthesis. However, the commercial production and application of these surfactants did not gain significant traction until the latter half of the 20th century, driven by a demand for milder and more environmentally friendly ingredients.

The specific history of this compound's first synthesis is not extensively documented in publicly available literature. Its development is closely tied to the broader advancements in the production of Guerbet alcohols, such as 2-octyldodecanol, which forms the hydrophobic tail of the molecule. The Guerbet reaction, discovered by Marcel Guerbet, allows for the dimerization of alcohols to produce larger, branched alcohols.[5][6] The subsequent attachment of a xylose headgroup, likely through a Fischer glycosylation reaction, would lead to the formation of this compound. Companies like SEPPIC have been instrumental in commercializing this surfactant, offering it in proprietary blends for the cosmetics industry.[7]

Physicochemical Properties

This compound exhibits a range of physicochemical properties that make it a versatile ingredient in formulations. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₂₅H₅₀O₅[8]
Molecular Weight 430.7 g/mol [8]
Appearance at 20°C and 101.3 kPa Orange paste[8]
Melting Point 25°C[8]
Boiling Point Decomposes at > 98.5°C[8]
Density 0.983 kg/m ³ at 21°C[8]
Vapor Pressure <6.7 x 10⁻⁷ kPa at 25°C[8]
Water Solubility 2.3 x 10⁻³ g/L at 20°C[8]
Partition Coefficient (n-octanol/water), log Pow 7.69 at 20°C (Calculated)[8]
Surface Tension 33.3 mN/m[8]
Hydrophilic-Lipophilic Balance (HLB) ~3.4 - 5.5 (Calculated)

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer glycosylation reaction. This involves the acid-catalyzed reaction of D-xylose with 2-octyldodecanol, a branched-chain Guerbet alcohol. The general chemical reaction is as follows:

D-xylose + 2-octyldodecanol --(Acid Catalyst)--> this compound + Water

A plausible experimental workflow for this synthesis is outlined below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Xylose D-Xylose Reactor Reaction Vessel (Heated, Stirred) Xylose->Reactor Octyldodecanol 2-Octyldodecanol Octyldodecanol->Reactor Neutralization Neutralization (e.g., NaOH) Reactor->Neutralization Reaction Mixture Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reactor Filtration Filtration Neutralization->Filtration Vacuum Vacuum Stripping (Remove unreacted alcohol) Filtration->Vacuum FinalProduct This compound Vacuum->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocols for Characterization

The CMC of this compound can be determined using various methods, with surface tensiometry being a common approach for non-ionic surfactants.[9][10]

Protocol using Surface Tensiometry:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of dilutions of the stock solution with varying concentrations.

  • Measure the surface tension of each dilution at a constant temperature using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).[11]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Identify the CMC as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.[9][10] Beyond this point, the surface tension remains relatively constant.

The HLB value of this compound can be calculated using methods such as the Griffin or Davies method. The Griffin method is based on the molecular weight of the hydrophilic and lipophilic portions of the molecule.

Griffin's Method Calculation:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (xylose headgroup).

  • M is the total molecular mass of the molecule.

Mechanism of Action and Applications

Mechanism of Action as an Emulsifier

This compound's primary function in cosmetic and pharmaceutical formulations is as a water-in-oil (W/O) emulsifier.[7] Its amphiphilic nature, with a hydrophilic xylose head and a lipophilic octyldodecyl tail, allows it to position itself at the oil-water interface, reducing the interfacial tension and enabling the formation of a stable emulsion.

Caption: Emulsifying action of this compound.

Applications

Due to its emulsifying properties, mildness, and biodegradability, this compound is utilized in a variety of personal care and cosmetic products, including:

  • Skincare: Creams, lotions, and serums.[12]

  • Suncare: Sunscreen formulations.

  • Makeup: Foundations and makeup removers.

  • Hair Care: Conditioners and treatments.

Biological Effects and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound has a direct role in biological signaling pathways. Its primary interaction with the skin is at the surface, where it functions as a surfactant and emulsifier to stabilize formulations and aid in the even distribution of the product.

The main biological effect of note is its potential to act as a contact allergen in some individuals, as is the case with many surfactants.[13] Toxicological studies have shown it to be of low acute oral and dermal toxicity and not a skin sensitizer in most contexts, though it may be a slight skin and eye irritant.[8] Its mechanism of action is therefore considered to be primarily physicochemical rather than pharmacological.

Conclusion

This compound is a valuable non-ionic surfactant with a favorable safety and environmental profile. Its strong emulsifying capabilities, derived from its unique chemical structure, make it a key ingredient in a wide range of cosmetic and personal care products. While its direct interaction with biological signaling pathways has not been demonstrated, its role in formulation science is well-established. Further research into its specific physicochemical properties, such as a definitive experimental determination of its CMC and surface tension profile, would be beneficial for optimizing its use in advanced drug delivery and formulation development.

References

In-Vitro Safety and Toxicity Profile of Octyldodecyl Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl xyloside is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) class of chemicals.[1] APGs are derived from renewable resources, typically sugars and fatty alcohols, and are known for their biodegradability and mildness, leading to their widespread use in cosmetic, household, and industrial applications.[1][2] This technical guide provides an in-depth overview of the in-vitro safety and toxicity profile of this compound, consolidating available data to inform its use in research and development. The information presented herein is based on publicly available reports and standardized testing guidelines.

Executive Summary

Based on the available in-vitro data, this compound exhibits a favorable safety profile. It is considered to be of low acute toxicity via oral and dermal routes. In-vitro studies indicate that it is not a skin sensitizer and is not genotoxic. It may be slightly irritating to the skin and eyes. The following sections provide a detailed analysis of the available toxicological data and the methodologies used in these assessments.

Data Presentation

The following tables summarize the quantitative and qualitative data available for the in-vitro safety and toxicity profile of this compound.

Table 1: Summary of Acute Toxicity Data

EndpointTest MethodResultReference
Acute Oral ToxicityOECD 420 (Acute Oral Toxicity – Fixed Dose Procedure)LD50 > 2500 mg/kg bw[3]
Acute Dermal ToxicityOECD 402 (Acute Dermal Toxicity)LD50 > 2000 mg/kg bw[3]

Table 2: Summary of Skin and Eye Irritation Data

EndpointTest MethodResultReference
Skin IrritationIn-vitro Reconstructed Human Epidermis (RhE) model (e.g., OECD 439)Slightly irritating[3]
Eye IrritationIn-vitro Reconstructed Human Cornea-like Epithelium (RhCE) model (e.g., OECD 492)Slightly irritating[3]

Table 3: Summary of Skin Sensitization Data

EndpointTest MethodResultReference
Skin SensitizationIn-vitro skin sensitization assays (e.g., DPRA, KeratinoSens™, h-CLAT)Not a skin sensitizer[3]

Table 4: Summary of Genotoxicity Data

EndpointTest MethodResultReference
In-vitro Chromosomal AberrationOECD 487 (In Vitro Mammalian Cell Micronucleus Test) using human peripheral lymphocytesNot clastogenic[3]

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited, based on the relevant OECD test guidelines.

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to assess the potential of a substance to cause skin irritation.[4]

1. Principle: A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[5] Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[4]

2. Test System: Validated RhE models such as EpiDerm™, EPISKIN™, SkinEthic™ RHE, or epiCS®.[6]

3. Procedure:

  • Tissue Preparation: RhE tissues are received and pre-incubated in culture medium.

  • Test Substance Application: The test substance (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., sterile phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are run concurrently.[7]

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[7] Following exposure, the test substance is removed by washing.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).[8]

  • Cell Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.[9]

4. Data Interpretation: The percentage of viable cells in the treated tissues is compared to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[4]

In-Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method is used to identify substances that do not require classification for eye irritation or serious eye damage.[10]

1. Principle: A test substance is applied topically to a three-dimensional reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the substance's effect on cell viability.[11]

2. Test System: Validated RhCE models such as EpiOcular™ or SkinEthic™ HCE.[11]

3. Procedure:

  • Tissue Preparation: RhCE tissues are pre-incubated in culture medium.

  • Test Substance Application: The test substance is applied to the surface of the RhCE tissue. Negative and positive controls are included.

  • Exposure and Incubation: Tissues are exposed for a defined period (e.g., 30 minutes for liquids).[12] After exposure, the substance is rinsed off.

  • Post-incubation: Tissues are incubated in fresh medium for a specified time.

  • Cell Viability Assessment: Cell viability is measured using the MTT assay, similar to the skin irritation test.[13]

4. Data Interpretation: A substance is identified as not requiring classification for eye irritation if the mean tissue viability is > 60% relative to the negative control.[12]

In-Vitro Mammalian Cell Micronucleus Test (OECD 487)

This genotoxicity test detects damage to chromosomes or the mitotic apparatus.[14]

1. Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[14] An increase in the frequency of micronucleated cells indicates chromosomal damage.

2. Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 cells.[15][16]

3. Procedure:

  • Cell Culture and Treatment: Cells are exposed to the test substance, with and without an exogenous metabolic activation system (S9 mix), for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.[16]

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the analysis of micronuclei only in cells that have divided during or after treatment.[14]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically at least 2000 binucleated cells per concentration).[16]

4. Data Interpretation: A substance is considered genotoxic if it induces a concentration-dependent increase in the number of micronucleated cells, and this increase is statistically significant compared to the negative control.[17]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane Interaction cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Toxicological Outcome surfactant This compound membrane Cell Membrane surfactant->membrane Interaction membrane_disruption Membrane Disruption membrane->membrane_disruption permeability Increased Permeability membrane_disruption->permeability enzyme_release Enzyme Release membrane_disruption->enzyme_release ion_influx Ion Influx (e.g., Ca2+) permeability->ion_influx osmotic_imbalance Osmotic Imbalance permeability->osmotic_imbalance cytotoxicity Cytotoxicity ion_influx->cytotoxicity osmotic_imbalance->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis necrosis Necrosis cytotoxicity->necrosis

Caption: Generalized signaling pathway for surfactant-induced cytotoxicity.

G start Start: RhE Tissue Culture treatment Topical Application of This compound start->treatment incubation Incubation (60 min, 37°C) treatment->incubation wash Rinse and Post-Incubation (42h) incubation->wash mtt_assay MTT Assay wash->mtt_assay measurement Spectrophotometric Measurement of Formazan mtt_assay->measurement analysis Data Analysis: % Cell Viability measurement->analysis result Result: Irritant or Non-Irritant analysis->result

Caption: Experimental workflow for in-vitro skin irritation testing (OECD 439).

G start Start: RhCE Tissue Culture treatment Topical Application of This compound start->treatment incubation Incubation (e.g., 30 min) treatment->incubation wash Rinse and Post-Incubation incubation->wash mtt_assay MTT Assay wash->mtt_assay measurement Spectrophotometric Measurement of Formazan mtt_assay->measurement analysis Data Analysis: % Cell Viability measurement->analysis result Result: Classification of Eye Irritation Potential analysis->result

Caption: Experimental workflow for in-vitro eye irritation testing (OECD 492).

G start Start: Mammalian Cell Culture (e.g., Human Lymphocytes) treatment Exposure to this compound (+/- S9 Metabolic Activation) start->treatment cyto_b Addition of Cytochalasin B (Cytokinesis Block) treatment->cyto_b harvest Cell Harvesting and Fixation cyto_b->harvest staining Staining with DNA-specific Dye harvest->staining scoring Microscopic Scoring of Micronucleated Cells staining->scoring analysis Statistical Analysis scoring->analysis result Result: Genotoxic or Non-Genotoxic analysis->result

Caption: Experimental workflow for the in-vitro micronucleus test (OECD 487).

Conclusion

The available in-vitro data for this compound suggest a low order of toxicity. It is of low acute oral and dermal toxicity, is not a skin sensitizer, and shows no evidence of genotoxicity in the in-vitro micronucleus assay. The substance is considered to be slightly irritating to the skin and eyes in in-vitro models. These findings, based on standardized and validated test methods, provide a strong foundation for the safety assessment of this compound in various applications. For specific applications, particularly those involving prolonged or high-concentration exposure, further targeted in-vitro studies may be warranted to fully characterize the risk profile.

References

The Interaction of Alkyl Glycosides with Lipid Bilayers: A Proxy Study of Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on octyldodecyl xyloside is limited in publicly available literature, its structural similarity to the well-characterized nonionic detergent, octyl-beta-D-glucopyranoside (OG), allows for a robust, proxy-based understanding of its interaction with lipid bilayers. Both molecules belong to the alkyl glycoside family, featuring a hydrophobic alkyl chain and a hydrophilic sugar headgroup. This guide will leverage the extensive data on OG to provide an in-depth technical overview of how molecules like this compound are expected to interact with and modify lipid membranes. This information is critical for applications ranging from fundamental biophysical studies to the formulation of drug delivery systems and the solubilization of membrane proteins.

The interaction of nonionic detergents like OG with lipid bilayers is a concentration-dependent process that begins with the partitioning of detergent monomers into the membrane and can culminate in the complete solubilization of the bilayer into mixed micelles. This process is driven by the hydrophobic effect, where the nonpolar alkyl tails of the detergent seek to minimize contact with the aqueous environment by inserting into the hydrophobic core of the lipid bilayer.

Mechanism of Interaction

The interaction can be broadly categorized into three stages as the concentration of the alkyl glycoside increases:

  • Monomeric Partitioning: At low concentrations, below its critical micelle concentration (CMC), individual detergent molecules partition from the aqueous phase into the lipid bilayer. This is a thermodynamically favorable process driven by the hydrophobic effect.

  • Lysis of Vesicles: As the concentration of the detergent in the bilayer increases, the membrane becomes saturated. This leads to the destabilization and eventual lysis of the lipid vesicles into smaller fragments and mixed micelles.

  • Micellization: At concentrations above the CMC, the detergent molecules self-assemble into micelles in the aqueous phase. In the presence of lipids, they form mixed micelles containing both lipid and detergent molecules, effectively solubilizing the lipid bilayer.

This process can be visualized as a stepwise integration and disruption of the membrane structure.

G cluster_0 Aqueous Phase cluster_1 Lipid Bilayer cluster_2 Solubilized Phase Monomers Alkyl Glycoside Monomers Bilayer Intact Lipid Bilayer Monomers->Bilayer Partitioning Saturated_Bilayer Detergent-Saturated Bilayer Bilayer->Saturated_Bilayer Increased Concentration Mixed_Micelles Mixed Micelles Saturated_Bilayer->Mixed_Micelles Lysis & Solubilization

Caption: Workflow of lipid bilayer interaction with alkyl glycosides.

Quantitative Analysis of Interaction

The partitioning of octyl-beta-D-glucopyranoside into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer has been quantified using techniques such as isothermal titration calorimetry (ITC). The thermodynamic parameters for this interaction provide a quantitative measure of the driving forces behind the partitioning process.

Thermodynamic ParameterValueUnits
Partition Coefficient (K)120 ± 10M-1
Molar Binding Enthalpy (ΔH°)1.3 ± 0.15kcal/mol
Free Energy of Binding (ΔG°)-5.2kcal/mol
Molar Heat Capacity (ΔCp)-75cal K-1 mol-1

Data obtained for octyl-beta-D-glucopyranoside partitioning into POPC bilayers.[1]

Structural Impact on the Lipid Bilayer

Solid-state 2H-NMR spectroscopy has been instrumental in elucidating the structural changes within the lipid bilayer upon the insertion of OG. These studies reveal a differential effect on the various regions of the lipid molecules.

  • Headgroup Region: The addition of OG has been shown to have almost no influence on the lipid headgroup region, even at concentrations approaching those that cause disruption of the bilayer.[2][3] This suggests that the primary interaction is not with the polar headgroups.

  • Acyl Chain Region: In contrast, the fluctuations of the fatty acyl chain segments in the inner part of the bilayer increase significantly with rising OG concentration.[3] This indicates a disordering effect within the hydrophobic core of the membrane. This effect is distinct from some other nonionic detergents that cause a general disordering at all levels of the bilayer.[2][3]

This targeted disruption of the hydrophobic core is a key aspect of the mechanism by which alkyl glycosides can solubilize membranes and membrane proteins.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the interaction of alkyl glycosides with lipid bilayers.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of detergent partitioning into lipid vesicles.

Methodology:

  • A solution of small unilamellar vesicles (SUVs) of a defined lipid composition (e.g., POPC) is prepared by sonication or extrusion and placed in the sample cell of the calorimeter.

  • The titrant syringe is filled with a solution of the alkyl glycoside (e.g., OG) at a concentration below its CMC.

  • A series of small, precise injections of the detergent solution are made into the vesicle solution while the heat change associated with each injection is measured.

  • The resulting data of heat per injection versus the molar ratio of detergent to lipid is fitted to a suitable binding model (e.g., a surface partition equilibrium model) to extract the partition coefficient (K), binding enthalpy (ΔH°), and stoichiometry.

  • The free energy of binding (ΔG°) and entropy (ΔS°) can then be calculated from these values.

Solid-State 2H-NMR Spectroscopy

Objective: To investigate the structural changes and dynamics of the lipid bilayer upon detergent incorporation.

Methodology:

  • Lipids selectively deuterated at specific positions (e.g., on the headgroup or at different carbons along the acyl chains) are used to prepare multilamellar vesicles (MLVs).

  • The alkyl glycoside is incorporated into the MLVs at various concentrations.

  • The 2H-NMR spectra of the deuterated lipid bilayers are acquired.

  • The quadrupolar splitting in the NMR spectrum is measured. This splitting is directly related to the order parameter of the C-2H bond, providing information on the conformational order and dynamics of the lipid segments.

  • Changes in the quadrupolar splitting upon addition of the detergent are analyzed to determine the specific regions of the lipid bilayer that are perturbed.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare_Vesicles Prepare Deuterated Lipid Vesicles Add_Detergent Incorporate Alkyl Glycoside Prepare_Vesicles->Add_Detergent NMR_Spectroscopy Acquire 2H-NMR Spectra Add_Detergent->NMR_Spectroscopy Measure_Splitting Measure Quadrupolar Splitting NMR_Spectroscopy->Measure_Splitting Calculate_Order Calculate Order Parameters Measure_Splitting->Calculate_Order Analyze_Changes Analyze Perturbations Calculate_Order->Analyze_Changes

Caption: Experimental workflow for solid-state 2H-NMR spectroscopy.

Conclusion

The interaction of this compound with lipid bilayers, as inferred from studies on octyl-beta-D-glucopyranoside, is a well-defined biophysical process characterized by the hydrophobic-driven partitioning of the detergent into the membrane. This partitioning leads to a specific disordering of the lipid acyl chains while leaving the headgroup region relatively unperturbed. The quantitative thermodynamic and structural data, obtained through techniques like ITC and solid-state NMR, provide a detailed picture of this interaction. This understanding is fundamental for the rational design of experiments involving membrane protein solubilization, reconstitution, and the development of lipid-based drug delivery systems. Researchers and professionals in these fields can leverage this knowledge to optimize detergent choice and concentration for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of G-Protein Coupled Receptors (GPCRs) with Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. The extraction and purification of functional GPCRs from their native membrane environment is a critical yet challenging step in their characterization. Detergents are indispensable tools for solubilizing membrane proteins, and the choice of detergent significantly impacts the stability and functional integrity of the extracted receptor.

These application notes provide a comprehensive framework and a generalized protocol to guide researchers in the use of octyldodecyl xyloside for GPCR extraction. The provided methodologies are based on established principles of membrane protein biochemistry and will require empirical optimization for each specific GPCR target.

Physicochemical Properties of this compound

A clear understanding of the detergent's properties is essential for protocol development. The following table summarizes the available physicochemical information for this compound. A critical parameter, the Critical Micelle Concentration (CMC), is not currently available in the public domain and must be determined experimentally.

PropertyValueReference
Chemical Formula C₂₅H₅₀O₅[1]
Molecular Weight 430.7 g/mol [1]
Type Non-ionic[2]
Structure Branched alkyl chain with a xylose headgroup[2]
Solubility Slightly soluble in water[2]
Critical Micelle Concentration (CMC) Not available in published literature. This is a critical parameter that needs to be determined experimentally.

Experimental Protocols

The following protocols provide a starting point for the extraction of GPCRs using this compound. It is crucial to emphasize that these are generalized procedures and will require significant optimization.

Membrane Preparation from Cultured Cells

This protocol describes the isolation of crude membranes from cultured cells overexpressing the target GPCR.

Materials:

  • Cell pellet expressing the target GPCR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 10 mM MgCl₂, 20 mM KCl, with protease inhibitors), ice-cold

  • Sucrose Buffer (Lysis Buffer containing 250 mM sucrose), ice-cold

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenize the cell suspension with a Dounce homogenizer (approximately 20-30 strokes on ice).

  • Add an equal volume of Sucrose Buffer to the homogenate.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for storage at -80°C or immediate use in solubilization.

GPCR Solubilization with this compound

This protocol outlines the solubilization of the prepared membranes. The concentration of this compound is a critical parameter that must be optimized.

Materials:

  • Prepared cell membranes

  • Solubilization Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

Procedure:

  • Thaw the membrane preparation on ice.

  • Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

  • Dilute the membranes to a final protein concentration of 2-5 mg/mL in the Solubilization Buffer.

  • Add this compound to the membrane suspension to the desired final concentration. Since the CMC is unknown, a starting point for optimization could be a range of concentrations from 0.1% to 2% (w/v).

  • Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C. The optimal incubation time will need to be determined empirically.

  • Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant containing the solubilized GPCR. This fraction is now ready for downstream applications such as purification or functional assays.

Key Parameters for Optimization

The success of GPCR extraction with a novel detergent like this compound hinges on the systematic optimization of several key parameters:

  • Detergent Concentration: This is the most critical parameter. The optimal concentration should be above the CMC to ensure micelle formation and effective solubilization, but not so high as to cause denaturation. A concentration gradient experiment is highly recommended.

  • Protein-to-Detergent Ratio: The ratio of detergent to total membrane protein will influence solubilization efficiency and the stability of the extracted GPCR. Ratios (w/w) from 1:1 to 10:1 should be explored.

  • Buffer Composition: The pH, ionic strength, and the presence of additives can significantly affect GPCR stability.

    • pH: Typically between 7.0 and 8.0.

    • Salt Concentration: 100-500 mM NaCl or KCl can help to minimize non-specific interactions.

    • Additives: Glycerol (10-20%) can act as a cryoprotectant and stabilizer. Cholesterol or its analogues (e.g., CHS) are often crucial for maintaining the stability and function of many GPCRs.

  • Temperature and Incubation Time: Solubilization is typically performed at 4°C to minimize proteolytic degradation and maintain protein stability. Incubation times can range from 30 minutes to overnight, depending on the specific GPCR and the detergent concentration.

Comparative Data of Common Detergents

To provide context for the use of this compound, the following table compares its general characteristics (as an alkyl glycoside) with those of other commonly used detergents in GPCR research.

DetergentTypeCMC (mM)Micelle Size (kDa)Key Characteristics
This compound Non-ionic (Alkyl Glycoside)Unknown Unknown Branched alkyl chain may offer unique stabilization properties.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic (Alkyl Maltoside)~0.17~50Widely used, considered a "gold standard" for GPCRs due to its mild nature.
n-Octyl-β-D-glucoside (OG) Non-ionic (Alkyl Glucoside)~20-25~8Higher CMC, can be more denaturing for some GPCRs.
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic (Maltose Neopentyl Glycol)~0.01~40Branched structure, known to be very effective at stabilizing a wide range of GPCRs.
Digitonin Non-ionic (Steroid)~0.4-0.6~70Often used for functional studies as it can maintain protein-protein interactions.

Visualizations

GPCR Signaling Pathway

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Activation

Caption: A simplified schematic of a canonical G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow for GPCR Extraction

GPCR_Extraction_Workflow start Start: Cell Pellet (GPCR Expression) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep solubilization Solubilization (Add this compound) membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification supernatant Collect Supernatant (Solubilized GPCR) clarification->supernatant pellet Discard Pellet (Unsolubilized Material) clarification->pellet downstream Downstream Applications (Purification, Functional Assays) supernatant->downstream

Caption: A flowchart outlining the key steps in the extraction of GPCRs from cultured cells.

Functional Assays for Extracted GPCRs

Following solubilization, it is imperative to assess the functional integrity of the extracted GPCR. A variety of assays can be employed for this purpose:

  • Ligand Binding Assays: Radioligand binding assays are the gold standard for quantifying the number of functional receptors and determining their affinity for ligands. A decrease in the Bmax (maximal number of binding sites) can indicate receptor denaturation.

  • G-Protein Coupling Assays: Assays such as GTPγS binding can determine if the extracted receptor is capable of activating its cognate G-protein in the presence of an agonist.

  • Size Exclusion Chromatography (SEC): SEC can be used to assess the monodispersity of the detergent-solubilized GPCR. A single, symmetrical peak is indicative of a stable, well-behaved protein-detergent complex.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the extracted GPCR. A loss of helical content can indicate unfolding and denaturation.

While this compound is not a conventional detergent for GPCR research, its chemical structure holds promise for the gentle and effective extraction of these challenging membrane proteins. The protocols and guidelines presented here offer a rational starting point for researchers wishing to explore its potential. Successful implementation will require a systematic and empirical approach to optimization for each specific GPCR target. The validation of receptor function post-extraction is a critical step that should not be overlooked.

References

Reconstitution of Membrane Proteins into Liposomes Using Octyldodecyl Xyloside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the reconstitution of membrane proteins into liposomes using the non-ionic detergent octyldodecyl xyloside. The following sections offer insights into the physicochemical properties of this detergent, a generalized experimental protocol, and a discussion of critical parameters for successful proteoliposome formation.

Physicochemical Properties of this compound

Understanding the properties of the detergent is crucial for optimizing the reconstitution process. Key physicochemical data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₂₅H₅₀O₅[1]
Molecular Weight 430.66 g/mol [1]
Appearance Orange paste
Solubility Slightly soluble in water.
Functions Emulsifying agent, Surfactant[2]

Note: The Critical Micelle Concentration (CMC) is a critical parameter for detergent-mediated reconstitution.[3] Despite extensive searches, a specific CMC value for this compound could not be located in the available resources. The CMC is the concentration above which detergent monomers self-assemble into micelles and is essential for determining the optimal detergent concentration for solubilizing lipids and proteins.[3] Researchers will need to experimentally determine the CMC of their specific batch of this compound using techniques such as surface tension measurements, light scattering, or fluorescence spectroscopy with a hydrophobic probe.

Generalized Protocol for Membrane Protein Reconstitution

The following is a generalized protocol for the reconstitution of a purified membrane protein into pre-formed liposomes using a detergent-mediated approach. This protocol should be optimized for each specific membrane protein and lipid composition.

I. Preparation of Liposomes
  • Lipid Film Formation:

    • Prepare a solution of the desired lipids in an organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • In a round-bottom flask, evaporate the organic solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either sonication (probe or bath) or extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

II. Reconstitution Procedure
  • Solubilization of Liposomes:

    • Add this compound to the liposome suspension to a final concentration above its CMC to saturate the lipid bilayers. The exact concentration will need to be determined based on the experimentally determined CMC.

  • Incorporation of Membrane Protein:

    • The purified membrane protein, also solubilized in a buffer containing this compound at a concentration above its CMC, is mixed with the detergent-saturated liposomes.

    • The protein-to-lipid ratio is a critical parameter and should be optimized. Ratios ranging from 1:100 to 1:1000 (w/w) are common starting points.

    • Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a period ranging from 30 minutes to several hours to allow for the formation of protein-lipid-detergent mixed micelles.

  • Detergent Removal:

    • The gradual removal of the detergent is the key step that triggers the self-assembly of proteoliposomes. Common methods for detergent removal include:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer over an extended period (24-72 hours) with several buffer changes. The molecular weight cutoff of the dialysis membrane should be chosen to retain the proteoliposomes while allowing the passage of detergent monomers.

      • Gel Filtration Chromatography: Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a detergent-free buffer. The proteoliposomes will elute in the void volume, separated from the smaller detergent micelles.

      • Adsorption with Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to bind and remove the detergent. The amount of beads and the incubation time should be optimized.

III. Characterization of Proteoliposomes
  • Protein Incorporation Efficiency:

    • Separate the proteoliposomes from unincorporated protein by centrifugation or density gradient ultracentrifugation.

    • Quantify the protein concentration in the liposome fraction and compare it to the initial amount of protein added.

  • Orientation of the Reconstituted Protein:

    • If the protein has a specific orientation in the native membrane, assays such as protease protection or antibody binding can be used to determine its orientation in the proteoliposomes.

  • Functional Analysis:

    • Assess the activity of the reconstituted protein using an appropriate functional assay (e.g., transport assays, ligand binding assays, or enzymatic activity measurements).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes in membrane protein reconstitution.

experimental_workflow cluster_prep I. Preparation cluster_reconstitution II. Reconstitution cluster_analysis III. Analysis Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Buffer Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Hydration->Sizing (Extrusion/Sonication) MLVs Unilamellar Liposomes Unilamellar Liposomes Sizing (Extrusion/Sonication)->Unilamellar Liposomes Detergent Solubilization Detergent Solubilization Unilamellar Liposomes->Detergent Solubilization This compound (>CMC) Mix Mix Detergent Solubilization->Mix Purified Membrane Protein Purified Membrane Protein Purified Membrane Protein->Mix Solubilized in Detergent Detergent Removal Detergent Removal Mix->Detergent Removal Dialysis/Gel Filtration/Bio-Beads Proteoliposomes Proteoliposomes Detergent Removal->Proteoliposomes Characterization Characterization Proteoliposomes->Characterization Incorporation Efficiency Incorporation Efficiency Characterization->Incorporation Efficiency Orientation Orientation Characterization->Orientation Functional Assay Functional Assay Characterization->Functional Assay

Caption: Experimental workflow for membrane protein reconstitution.

logical_relationship Membrane_Protein Membrane Protein in Native Membrane Detergent_Solubilization Solubilization (this compound) Membrane_Protein->Detergent_Solubilization Purified_Protein Purified Protein-Detergent Complexes Detergent_Solubilization->Purified_Protein Mixed_Micelles Protein-Lipid-Detergent Mixed Micelles Purified_Protein->Mixed_Micelles Liposomes Lipid Vesicles (Liposomes) Liposomes->Mixed_Micelles Proteoliposome Functional Proteoliposome Mixed_Micelles->Proteoliposome Detergent Removal

Caption: Logical relationships in detergent-mediated reconstitution.

References

Application Notes and Protocols for the Evaluation of Novel Detergents in Cryo-Electron Microscopy: A Case Study with Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural determination of membrane proteins by single-particle cryo-electron microscopy (cryo-EM) has revolutionized our understanding of their function and has become a cornerstone of modern drug development. A critical step in this process is the extraction of membrane proteins from their native lipid environment and their stabilization in a soluble form using detergents. The choice of detergent is paramount, as it can significantly impact the protein's stability, homogeneity, and orientation within the vitrified ice, ultimately affecting the resolution of the final 3D reconstruction.

While a range of detergents are commonly used in cryo-EM, the unique biochemical properties of each membrane protein often necessitate the screening of novel detergents to find optimal conditions.[1] Octyldodecyl xyloside is a surfactant used in other industries, such as cosmetics, as an emulsifying and cleansing agent.[2] Its utility in the high-resolution structural analysis of membrane proteins by cryo-EM has not been documented.

This document provides a comprehensive guide for the evaluation and application of a novel, uncharacterized detergent, using this compound as a hypothetical case study. The protocols and principles outlined here are designed to provide a systematic approach for researchers to screen and validate new detergents for their specific membrane protein of interest.

Application Notes: Evaluating this compound for Cryo-EM

The primary goal of using a novel detergent like this compound in cryo-EM is to overcome the limitations of commonly used detergents for a specific membrane protein. These limitations can include protein denaturation, aggregation, dissociation of subunits, or the formation of large, heterogeneous micelles that interfere with image analysis.[3]

A novel detergent is worth investigating if it offers potential improvements in:

  • Protein Stability: Maintaining the native, functional conformation of the protein complex.

  • Homogeneity: Ensuring a monodisperse sample of protein-detergent complexes.

  • Micelle Properties: Forming small, uniform micelles that do not obscure the protein during imaging.

  • Particle Distribution: Promoting an even distribution of particles in the vitrified ice and mitigating issues of preferred orientation.

The evaluation of this compound, or any new detergent, should be a stepwise process, beginning with the characterization of its fundamental properties and progressing to the preparation and screening of cryo-EM grids.

Characterization of Novel Detergents

Before using a novel detergent for membrane protein solubilization, it is crucial to determine its key physicochemical properties. This data will inform the design of subsequent experiments.

Table 1: Key Properties for Characterization of a Novel Detergent for Cryo-EM

PropertyDescriptionImportance in Cryo-EMMethod of Determination
Critical Micelle Concentration (CMC) The concentration at which detergent monomers begin to form micelles.A low CMC indicates stable micelles. Detergent concentration during purification and for cryo-EM grids is typically kept above the CMC.[3]Dye-based spectroscopic assays (e.g., with diphenylhexatriene), light scattering, or surface tension measurements.
Aggregation Number The average number of detergent monomers in a single micelle.Influences the size of the micelle. Smaller micelles are generally preferred to minimize background noise in cryo-EM images.[3]Size exclusion chromatography, light scattering, or analytical ultracentrifugation.
Hydrophile-Lipophile Balance (HLB) A measure of the degree of hydrophilicity or lipophilicity of a surfactant.Can provide an initial indication of the detergent's likely behavior and solubilizing power for a given membrane protein.Calculated based on the chemical structure.
Purity and Homogeneity The chemical purity of the detergent and the uniformity of its alkyl chain length.Impurities can negatively affect protein stability and the reproducibility of experiments.Mass spectrometry and NMR spectroscopy.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of a novel detergent like this compound.

Protocol 1: Determination of the Critical Micelle Concentration (CMC)

Objective: To determine the CMC of this compound to inform the concentrations used for protein solubilization and purification.

Materials:

  • This compound

  • Fluorescent dye (e.g., Diphenylhexatriene - DPH)

  • Buffer of choice (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Fluorometer

Method:

  • Prepare a stock solution of DPH in a suitable organic solvent (e.g., methanol).

  • Prepare a series of dilutions of this compound in the buffer, spanning a wide concentration range (e.g., from micromolar to millimolar).

  • Add a small, constant amount of the DPH stock solution to each detergent dilution.

  • Incubate the samples in the dark for 30 minutes to allow the DPH to partition into any micelles.

  • Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths will depend on the dye used (for DPH, typically ~360 nm excitation and ~430 nm emission).

  • Plot the fluorescence intensity as a function of the detergent concentration. The CMC is the concentration at which a sharp increase in fluorescence is observed, indicating the formation of micelles and the partitioning of the hydrophobic dye into them.

Protocol 2: Screening for Membrane Protein Solubilization and Stability

Objective: To assess the ability of this compound to extract a target membrane protein from the membrane and maintain its stability.

Materials:

  • Cell membranes containing the overexpressed membrane protein of interest.

  • This compound stock solution.

  • Lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).

  • Ultracentrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Size-Exclusion Chromatography (SEC) system.

Method:

  • Resuspend the cell membranes in lysis buffer.

  • Set up a series of small-scale solubilization trials with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane fragments.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze a small aliquot of the supernatant by SDS-PAGE and Western blotting to determine the solubilization efficiency at each detergent concentration.

  • For the most promising concentrations, inject a larger volume of the supernatant onto a SEC column to assess the homogeneity of the solubilized protein. A sharp, symmetrical peak is indicative of a monodisperse sample.

Protocol 3: Cryo-EM Grid Preparation and Screening

Objective: To prepare vitrified specimens of the membrane protein solubilized in this compound and evaluate the sample quality by cryo-EM.

Materials:

  • Purified membrane protein in a buffer containing this compound (typically at a concentration 2-5x CMC).

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3).

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Liquid ethane and liquid nitrogen.

  • Transmission Electron Microscope.

Method:

  • Glow-discharge the cryo-EM grids to make them hydrophilic.

  • Set the environmental chamber of the plunge-freezer to a desired temperature and humidity (e.g., 4°C and 100% humidity).

  • Apply 3-4 µL of the purified protein sample to the grid.

  • Blot the grid for a set time (e.g., 3-5 seconds) to create a thin film of the sample.

  • Immediately plunge-freeze the grid in liquid ethane.

  • Store the grid in liquid nitrogen until ready for imaging.

  • Load the grid into the cryo-electron microscope and acquire a set of low-magnification images to assess ice thickness and overall grid quality.

  • Acquire high-magnification images in areas with suitable ice thickness.

  • Examine the micrographs for:

    • Particle distribution: Are the particles evenly spread or aggregated?

    • Particle integrity: Do the particles appear intact or dissociated?

    • Particle orientation: Are the particles adopting random orientations or is there a preferred orientation?

    • Background: Is the background clean, or are there an excessive number of free micelles?

Table 2: Troubleshooting Common Issues in Cryo-EM Grid Preparation with a Novel Detergent

IssuePotential CauseSuggested Solution
Protein Aggregation Suboptimal detergent concentration, buffer conditions, or protein instability.Vary the detergent concentration (above and below the initial concentration), screen different pH and salt concentrations.
Preferred Orientation Interaction of the protein-detergent complex with the air-water interface.Add a small amount of a different, mild detergent (e.g., a fluorinated surfactant) just before freezing. Try different grid types (e.g., with a thin carbon support layer).
High Background from Free Micelles Detergent concentration is too high.Reduce the detergent concentration, but ensure it remains above the CMC. Consider a detergent exchange step into a lower concentration.
No Particles in Holes The sample is not entering the holes of the grid support film.Ensure proper glow-discharging of the grids. Increase the protein concentration.

Visualizations

detergent_screening_workflow cluster_prep Phase 1: Preparation and Characterization cluster_biochem Phase 2: Biochemical Screening cluster_cryoEM Phase 3: Cryo-EM Sample Preparation cluster_analysis Phase 4: Data Collection and Analysis start Select Novel Detergent (e.g., this compound) char Characterize Detergent (CMC, Purity, etc.) start->char sol Solubilization Screening (Vary Detergent Concentration) char->sol stab Stability and Homogeneity Analysis (SEC, SDS-PAGE) sol->stab grid Cryo-EM Grid Preparation (Plunge Freezing) stab->grid screen Microscope Screening (Particle Distribution, Ice Quality) grid->screen collect High-Resolution Data Collection screen->collect process Image Processing and 3D Reconstruction collect->process

Caption: Workflow for screening a novel detergent for cryo-EM.

detergent_properties_impact cluster_properties Detergent Properties cluster_outcomes Cryo-EM Sample Quality cmc CMC stability Protein Stability cmc->stability Influences Concentration for Stability agg_num Aggregation Number micelle_size Micelle Size & Homogeneity agg_num->micelle_size Determines purity Purity repro Reproducibility purity->repro Ensures particle_dist Particle Distribution stability->particle_dist Prevents Aggregation micelle_size->particle_dist Affects Background and Particle Picking

Caption: Impact of detergent properties on cryo-EM sample quality.

Conclusion

The selection of an appropriate detergent is a critical, and often empirical, step in the structural determination of membrane proteins by cryo-EM. While this compound is not currently an established detergent in this field, the systematic approach outlined in these application notes and protocols provides a robust framework for its evaluation. By carefully characterizing the detergent's properties, screening for its effects on protein solubilization and stability, and meticulously preparing and evaluating cryo-EM grids, researchers can effectively determine the suitability of any novel detergent for their specific target. This systematic approach will increase the likelihood of obtaining high-quality cryo-EM data and ultimately, high-resolution structures of challenging membrane proteins.

References

Application Notes and Protocols: A Step-by-Step Guide for Detergent Exchange from DDM to Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubilization and purification of membrane proteins are critical steps in their structural and functional characterization, forming the bedrock of much of modern drug development. The choice of detergent is paramount in this process, as it must effectively extract the protein from the lipid bilayer while maintaining its native conformation and activity. n-dodecyl-β-D-maltoside (DDM) is a widely used non-ionic detergent known for its gentle solubilizing properties and has been instrumental in the successful purification of a variety of membrane proteins.[1][2]

However, the optimal detergent for initial solubilization may not be ideal for downstream applications such as structural studies (e.g., cryo-electron microscopy, X-ray crystallography), functional assays, or formulation development. Therefore, a detergent exchange is often a necessary step to transfer the purified membrane protein into a more suitable detergent environment. This guide provides a detailed, step-by-step protocol for exchanging a membrane protein from DDM to octyldodecyl xyloside, a non-ionic surfactant.

While DDM is well-characterized, this compound is more commonly documented in cosmetic applications as an emulsifying agent and surfactant.[3][4][5] Its application in membrane protein research is less established, and as such, this protocol is presented as a general framework to be adapted and optimized for the specific protein of interest.

Data Presentation: Detergent Properties

A thorough understanding of the physicochemical properties of the detergents is crucial for a successful exchange. The following table summarizes the known properties of DDM and the available information for this compound. Researchers should be aware that the critical micelle concentration (CMC) is a key parameter; detergent concentrations should be kept above the CMC to ensure the protein remains in a micellar environment and does not aggregate.[1]

Propertyn-dodecyl-β-D-maltoside (DDM)This compound
Chemical Formula C24H46O11C25H50O5[6]
Molecular Weight 510.6 g/mol 430.7 g/mol [6]
CAS Number 69227-93-6423772-95-6[3][7]
Type Non-ionicNon-ionic[7]
Critical Micelle Concentration (CMC) ~0.15-0.17 mM (0.0087%)[1]Not readily available for biochemical buffers
Aggregation Number ~140Not readily available
Appearance White powderSolid or liquid[7]

Experimental Protocols

The exchange of detergents can be achieved through several methods. The choice of method depends on factors such as the properties of the detergents, the stability of the protein, and the required final purity. Below are three common protocols that can be adapted for the DDM to this compound exchange.

It is highly recommended to perform a small-scale pilot experiment to determine the optimal concentration of this compound that maintains the stability and monodispersity of the target protein before proceeding with a large-scale exchange.

Protocol 1: On-Column Detergent Exchange

This is often the most effective method as it is performed while the protein is immobilized on a chromatography resin, which can help to stabilize the protein during the exchange process.

Materials:

  • Purified membrane protein bound to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer A: Equilibration buffer containing the initial detergent (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% DDM)

  • Wash Buffer B (Exchange Buffer): Equilibration buffer containing the new detergent (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and a concentration of this compound to be optimized, starting at a concentration significantly above its estimated CMC)

  • Elution Buffer: Wash Buffer B containing the appropriate elution agent (e.g., 250 mM imidazole for His-tagged proteins)

Procedure:

  • Equilibrate the Column: After binding your protein to the affinity resin, wash the column with at least 10 column volumes (CVs) of Wash Buffer A to remove any unbound protein.

  • Detergent Exchange: Wash the column with 20-30 CVs of Wash Buffer B. This large volume is crucial to ensure a complete exchange of the detergent micelles surrounding the protein. The flow rate should be slow to allow for efficient exchange.

  • Elution: Elute the protein from the column using the Elution Buffer. Collect fractions and analyze for protein concentration and purity (e.g., by SDS-PAGE).

  • Quality Control: Analyze the eluted protein for monodispersity using size-exclusion chromatography (SEC) and for stability using techniques like differential scanning fluorimetry (DSF) or nanoDSF.

Protocol 2: Dialysis-Mediated Detergent Exchange

Dialysis is a straightforward method, particularly effective when the initial detergent (DDM) has a relatively high CMC compared to the target detergent. However, since the CMC of this compound is unknown, this method requires careful optimization.

Materials:

  • Purified protein in DDM-containing buffer

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10-50 kDa, depending on the protein size)

  • Dialysis Buffer: A large volume (e.g., 1-4 L) of buffer containing the desired final concentration of this compound.

Procedure:

  • Sample Preparation: Place the purified protein solution into the dialysis tubing and seal securely.

  • Dialysis: Immerse the dialysis bag in the Dialysis Buffer at 4°C. The volume of the dialysis buffer should be at least 100 times the volume of the protein sample.

  • Buffer Changes: Allow dialysis to proceed for 4-6 hours, then change the dialysis buffer. Repeat this step at least two more times to ensure complete exchange. An overnight dialysis step after the initial changes is common.

  • Sample Recovery and Analysis: Carefully recover the protein sample from the dialysis tubing. Centrifuge the sample to remove any precipitated protein. Analyze the supernatant for protein concentration and aggregation state.

Protocol 3: Spin Concentrator-Mediated Detergent Exchange

This method is rapid but may lead to co-concentration of the initial detergent if not performed carefully. It is best suited for small sample volumes.

Materials:

  • Purified protein in DDM-containing buffer

  • Spin concentrator with a suitable MWCO

  • Exchange Buffer: Buffer containing the desired final concentration of this compound.

Procedure:

  • Initial Concentration: Place the protein solution in the spin concentrator and centrifuge according to the manufacturer's instructions to reduce the volume by a factor of 5-10.

  • Dilution: Add the Exchange Buffer to the concentrated sample to bring it back to the original volume.

  • Repeat: Repeat the concentration and dilution steps at least 3-5 times. With each cycle, the concentration of DDM will be reduced.

  • Final Concentration and Analysis: After the final dilution step, concentrate the protein to the desired final concentration. Recover the sample and analyze its quality as described in the other protocols.

Mandatory Visualization

Experimental Workflow for On-Column Detergent Exchange

Detergent_Exchange_Workflow cluster_purification Protein Purification cluster_exchange Detergent Exchange cluster_elution_qc Elution & Quality Control start Solubilized Membrane Protein in DDM bind Bind to Affinity Resin start->bind wash_ddm Wash with DDM Buffer bind->wash_ddm wash_oxy Wash with Octyldodecyl Xyloside Buffer (20-30 CVs) wash_ddm->wash_oxy Exchange elute Elute Protein in This compound wash_oxy->elute sec Size-Exclusion Chromatography elute->sec stability Stability Assay (e.g., nanoDSF) elute->stability end Stable Protein in New Detergent sec->end stability->end

Caption: On-column detergent exchange workflow.

Logical Relationship of Detergent Properties and Exchange Success

Detergent_Properties cluster_properties Key Detergent Properties cluster_outcomes Impact on Protein cmc Critical Micelle Concentration (CMC) stability Protein Stability & Fold cmc->stability influences agg_num Aggregation Number monodispersity Monodispersity agg_num->monodispersity affects chem_struct Chemical Structure activity Biological Activity chem_struct->activity can impact success Successful Detergent Exchange stability->success monodispersity->success activity->success

Caption: Key detergent properties influencing exchange success.

References

Application Notes and Protocols for Stabilizing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Role of Detergents, with a focus on Alkyl Glycosides, in the Stabilization of Protein-Protein Interactions for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Many significant PPIs, particularly those involving membrane proteins, are challenging to study in vitro due to the inherent instability of these complexes when removed from their native lipid environment. Detergents, a class of amphipathic molecules, are essential tools for solubilizing and stabilizing membrane proteins and their complexes, thereby enabling their biochemical and structural characterization.

While there is a lack of specific published data on the use of octyldodecyl xyloside for the direct stabilization of protein-protein interactions, its classification as a non-ionic, sugar-based surfactant suggests potential utility in this area, particularly for membrane protein complexes. Alkyl glycosides, the broader class to which this compound belongs, are widely used in membrane protein research for their mild nature and ability to preserve protein structure and function.[1][2]

These application notes will provide a detailed overview of the principles and protocols for using detergents to stabilize protein-protein interactions, with a focus on techniques applicable to both soluble and membrane-bound protein complexes.

Principles of Detergent-Mediated Stabilization of Protein-Protein Interactions

Detergents are critical for the study of membrane proteins as they mimic the lipid bilayer, creating a soluble protein-detergent micelle that can be studied in aqueous solutions.[3][4] For water-soluble proteins, detergents are primarily used in lysis buffers to disrupt cell membranes and release cellular contents while maintaining the integrity of protein complexes.[5][6]

The key properties of a detergent for PPI stabilization are:

  • Mildness: The detergent should not denature the proteins or disrupt the specific interactions being studied. Non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) and zwitterionic detergents like Fos-Choline are generally preferred for their ability to solubilize membranes without significantly altering protein structure.[4][7][8]

  • Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers self-assemble into micelles. The detergent concentration used for protein extraction and stabilization should be above its CMC to ensure the formation of micelles that can encapsulate the hydrophobic regions of membrane proteins.[2]

  • Micelle Size: The size of the detergent micelle can influence the stability of the protein complex and its suitability for downstream applications like structural studies.[8]

Data Presentation: Physicochemical Properties of Commonly Used Detergents

The selection of an appropriate detergent is crucial for the successful stabilization of protein-protein interactions. Below is a table summarizing the key properties of some commonly used non-ionic and zwitterionic detergents.

DetergentAbbreviationTypeMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Dodecyl-β-D-maltosideDDMNon-ionic510.60.17~100
n-Octyl-β-D-glucopyranosideOGNon-ionic292.420-2527-100
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic883.10.01~130
Fos-Choline-12FC-12Zwitterionic351.51.5~50
CHAPS-Zwitterionic614.96-10~10

This data is compiled from various sources and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions

Co-immunoprecipitation is a widely used technique to identify and validate protein-protein interactions in vivo. The choice of lysis buffer, particularly the detergent, is critical for preserving these interactions.[5][9][10]

Materials:

  • Cells or tissue expressing the proteins of interest

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Non-ionic Detergent (e.g., NP-40, Triton X-100, or for membrane proteins, DDM), Protease Inhibitor Cocktail.

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1%)

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5 (if using glycine elution)

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cell pellet.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The proteins are now ready for analysis by Western blotting.

    • Non-denaturing Elution: Add Elution Buffer (e.g., glycine-HCl) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant containing the protein complex to a new tube. Immediately neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein to confirm the interaction. Mass spectrometry can also be used to identify unknown interacting partners.

Visualizations

Signaling Pathway: Generic Receptor-Ligand Interaction

Receptor_Ligand_Interaction cluster_membrane Cell Membrane Receptor Receptor Downstream_Signal Downstream_Signal Receptor->Downstream_Signal Activation Ligand Ligand Ligand->Receptor Binding

Caption: A simplified diagram of a ligand binding to a cell surface receptor, initiating a downstream signal.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow Start Start with Cell Lysate Preclear Pre-clear with Beads Start->Preclear IP Incubate with Bait Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Protein Complex Wash->Elute Analyze Analyze by Western Blot or Mass Spec Elute->Analyze

Caption: A flowchart outlining the key steps of a co-immunoprecipitation experiment.

Logical Relationship: Detergent Properties and Experimental Success

Detergent_Properties cluster_properties Detergent Properties cluster_outcomes Experimental Outcomes Mildness Mild Nature Preservation Preservation of Protein Structure & Interaction Mildness->Preservation CMC Appropriate CMC Solubilization Effective Solubilization CMC->Solubilization Micelle_Size Optimal Micelle Size Compatibility Downstream Application Compatibility Micelle_Size->Compatibility Success Successful PPI Stabilization Preservation->Success Solubilization->Success Compatibility->Success

Caption: The relationship between key detergent properties and successful protein-protein interaction stabilization.

Conclusion

The stabilization of protein-protein interactions is paramount for their detailed study. While specific data for this compound in this application is not currently available, the principles outlined here for using detergents, particularly non-ionic alkyl glycosides, provide a strong foundation for researchers. The provided co-immunoprecipitation protocol is a robust starting point that can be optimized for specific protein complexes. Careful consideration of detergent properties is essential for preserving the native state of protein interactions and achieving successful experimental outcomes.

References

Application Notes and Protocols for Protein Extraction Using Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyldodecyl Xyloside for Cell Lysis

This compound is a non-ionic detergent that can be utilized for the gentle solubilization of proteins from cellular membranes. As an amphipathic molecule, it possesses a hydrophilic xylose headgroup and a hydrophobic octyldodecyl tail. This structure allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane-bound and soluble proteins.[1] Non-ionic detergents like this compound are generally considered mild and are often chosen for their ability to extract proteins while preserving their native structure and function, making them suitable for downstream applications where protein activity is crucial.[2]

While this compound is structurally related to other alkyl glycoside detergents used in membrane biochemistry, such as octyl glucoside and dodecyl maltoside, specific data on its efficiency in protein extraction, such as protein yield and purity, is not extensively documented in scientific literature.[3][4] Therefore, the following protocols and data are based on the general principles of using non-ionic detergents for protein extraction and provide a framework for the application of this compound.

Properties of Common Non-Ionic Detergents

For researchers considering this compound, it is useful to compare its general properties to those of well-characterized non-ionic detergents. The selection of a detergent is critical and depends on the specific application and the nature of the protein of interest.

DetergentChemical ClassTypical Working ConcentrationKey Characteristics
This compound Alkyl XylosideTo be determined empiricallyExpected to be a mild, non-denaturing detergent.
Triton X-100 Polyoxyethylene0.1 - 1.0% (v/v)Mild, non-denaturing detergent effective for solubilizing membrane proteins while maintaining their native structure.[5] Interferes with UV-Vis protein quantification.[6]
n-Dodecyl-β-D-maltoside (DDM) Alkyl Maltoside0.1 - 1.0% (w/v)A gentle and widely used detergent for solubilizing membrane proteins, known for stabilizing sensitive proteins.[4][6]
n-Octyl-β-D-glucoside (OG) Alkyl Glucoside1.0 - 2.0% (w/v)A non-ionic detergent with a high critical micelle concentration (CMC), making it easily removable by dialysis.[4][7]
CHAPS Zwitterionic0.5 - 1.0% (w/v)A zwitterionic detergent that is non-denaturing and effective at breaking protein-protein interactions.[5]

Experimental Protocols

The following are generalized protocols for cell lysis and protein extraction using a non-ionic detergent like this compound. Optimization is crucial for each specific cell type and protein of interest.

Protocol 1: Lysis of Cultured Mammalian Cells for Soluble Protein Extraction

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (or other non-ionic detergent), Protease Inhibitor Cocktail (1X final concentration)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Aspirate the culture medium from the adherent cells and wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

  • Incubate the plate on ice for 10-15 minutes to allow for cell lysis.

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled tube.

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Solubilization of Membrane Proteins from a Crude Membrane Fraction

Materials:

  • Homogenization Buffer: 20 mM HEPES pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 250 mM Sucrose, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound (or other non-ionic detergent), Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cells using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubate on a rotator for 1-2 hours at 4°C to allow for membrane protein solubilization.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized membrane proteins.

Visualizations

Experimental Workflow for Protein Extraction

G start Cell Culture or Tissue Sample harvest Harvest and Wash Cells start->harvest lysis Cell Lysis with This compound Buffer harvest->lysis centrifuge1 Centrifugation to Pellet Debris lysis->centrifuge1 supernatant Collect Supernatant (Protein Extract) centrifuge1->supernatant downstream Downstream Applications (e.g., Western Blot, Mass Spectrometry) supernatant->downstream

Caption: Workflow for protein extraction using this compound.

Example Signaling Pathway: EGFR Signaling

Proteins extracted using non-denaturing detergents like this compound can be used to study signaling pathways. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is commonly investigated in cancer research and drug development.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound presents a potential option for researchers seeking a mild, non-ionic detergent for protein extraction. While specific performance data is limited, its chemical properties suggest it would behave similarly to other alkyl glycoside detergents. The provided protocols offer a starting point for its application, but empirical optimization of detergent concentration, buffer composition, and incubation times is essential for achieving desired results. Further studies are needed to fully characterize the utility of this compound in proteomics and protein biochemistry.

References

Application Notes and Protocols for Octyldodecyl Xyloside Stock Solutions in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of octyldodecyl xyloside stock solutions in various biochemical assays, with a primary focus on the solubilization and stabilization of membrane proteins.

Introduction to this compound

This compound is a non-ionic detergent belonging to the alkyl glycoside family. Its amphipathic nature, consisting of a hydrophilic xylose headgroup and a branched hydrophobic alkyl chain (octyldodecyl), makes it an effective agent for disrupting biological membranes and solubilizing integral membrane proteins.[1][2][3][4] This class of detergents is known for its mild, non-denaturing properties, which help to maintain the structural integrity and biological activity of proteins during purification and analysis.[5][6]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in biochemical assays.

PropertyValueReference
Chemical Formula C₂₅H₅₀O₅[7]
Molecular Weight 430.66 g/mol [7]
Appearance Solid or liquid[1]
Solubility in Water Slightly soluble[1]
Stability Stable at room temperature in air and water.[8]
Critical Micelle Concentration (CMC) Not explicitly found in literature; estimation and experimental determination are recommended.

Formulation of this compound Stock Solutions

Accurate preparation of stock solutions is the first critical step for reproducible results in biochemical assays.

Recommended Solvents and Concentrations

Due to its limited solubility in water, it is recommended to prepare high-concentration stock solutions in a water-miscible organic solvent or to prepare aqueous solutions with heating and stirring.

  • Primary Recommended Solvent: High-purity water (e.g., Milli-Q® or equivalent). Gentle heating (up to 60°C) and stirring can aid dissolution for aqueous solutions.[9]

  • Alternative Solvents: For higher concentrations that are difficult to achieve in water, a minimal amount of a water-miscible organic solvent like DMSO or ethanol can be used. However, the final concentration of the organic solvent in the working solution should be kept to a minimum to avoid potential effects on protein stability and assay performance.

  • Typical Stock Solution Concentration: A 10% (w/v) stock solution is a common starting point for many detergents.[9]

Protocol for Preparing a 10% (w/v) this compound Stock Solution in Water

Materials:

  • This compound (high purity)

  • High-purity water

  • Sterile, conical centrifuge tubes or glass bottles

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 1 gram of this compound powder.

  • Transfer the powder to a sterile container.

  • Add approximately 8 ml of high-purity water.

  • Place the container on a magnetic stirrer with a stir bar.

  • Gently heat the solution to a maximum of 60°C while stirring until the detergent is completely dissolved. Avoid boiling.

  • Once dissolved, remove the container from the heat and allow it to cool to room temperature.

  • Adjust the final volume to 10 ml with high-purity water.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Store the stock solution as recommended below.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound add_water 2. Add High-Purity Water weigh->add_water dissolve 3. Dissolve with Gentle Heating & Stirring add_water->dissolve cool 4. Cool to Room Temperature dissolve->cool adjust_volume 5. Adjust Final Volume to 10 ml cool->adjust_volume filter 6. Sterile Filter (0.22 µm) adjust_volume->filter store 7. Aliquot and Store filter->store

Caption: Workflow for preparing a 10% (w/v) this compound stock solution.
Storage and Stability

Proper storage of stock solutions is essential to maintain their integrity and performance.

  • Short-term Storage (days to a week): Store at 2-8°C.

  • Long-term Storage (weeks to months): Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Stability: While this compound is generally stable, solutions of non-ionic detergents can be prone to oxidation over time, which can generate peroxides that may damage proteins.[10] It is good practice to prepare fresh solutions for critical experiments.

Application in Biochemical Assays: Membrane Protein Solubilization

This compound is particularly useful for the solubilization of membrane proteins, such as G-protein coupled receptors (GPCRs), for subsequent purification and characterization.[11][12]

The Importance of the Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[13] For effective membrane protein solubilization, the detergent concentration in the working solution must be significantly above its CMC.[12][14]

General Protocol for Membrane Protein Solubilization

This protocol provides a starting point for the solubilization of membrane proteins from a prepared membrane fraction. Optimization of the detergent concentration, protein-to-detergent ratio, temperature, and incubation time is crucial for each specific protein.[14][16]

Materials:

  • Isolated cell membranes containing the protein of interest

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • 10% (w/v) this compound stock solution

  • Ultracentrifuge

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/ml.

  • On ice, add the 10% (w/v) this compound stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is a final concentration of 1% (w/v).

  • Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours.

  • Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Proceed with downstream applications such as affinity chromatography or functional assays.

G cluster_solubilization Membrane Protein Solubilization Workflow resuspend 1. Resuspend Membranes in Buffer add_detergent 2. Add this compound resuspend->add_detergent incubate 3. Incubate at 4°C add_detergent->incubate centrifuge 4. Ultracentrifugation incubate->centrifuge collect 5. Collect Supernatant (Solubilized Proteins) centrifuge->collect

Caption: General workflow for membrane protein solubilization.

Experimental Protocol: Determination of the Critical Micelle Concentration (CMC)

As the CMC is a critical parameter, its determination is recommended. A common method involves measuring the surface tension of a series of detergent solutions of varying concentrations.

Principle: Below the CMC, the surface tension of the solution decreases as the detergent concentration increases. Above the CMC, the surface is saturated with detergent monomers, and additional detergent forms micelles in the bulk solution, resulting in a plateau in the surface tension measurement. The CMC is the point of inflection on a plot of surface tension versus the logarithm of the detergent concentration.[13]

Materials:

  • Tensiometer

  • High-purity water or relevant assay buffer

  • This compound

  • A series of clean glass vessels

Procedure:

  • Prepare a concentrated stock solution of this compound in the desired buffer.

  • Prepare a series of dilutions of the stock solution, covering a wide range of concentrations (e.g., from micromolar to millimolar).

  • Measure the surface tension of the pure buffer (zero detergent concentration).

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine the CMC from the intersection of the two linear portions of the graph.

G cluster_cmc CMC Determination Principle A Increasing Detergent Concentration B Decreasing Surface Tension A->B Below CMC C Micelle Formation A->C At CMC D Surface Tension Plateau C->D Above CMC

Caption: Relationship between detergent concentration, surface tension, and micelle formation.

Troubleshooting

  • Poor Solubilization:

    • Increase the detergent concentration.

    • Optimize the protein-to-detergent ratio.

    • Increase the incubation time.

    • Consider the use of additives like cholesterol hemisuccinate for stabilizing certain proteins, particularly GPCRs.[12]

  • Protein Inactivation:

    • Use the lowest effective detergent concentration.

    • Minimize the incubation time.

    • Ensure all steps are carried out at low temperatures (e.g., 4°C).

  • Precipitation of Stock Solution:

    • If stored at low temperatures, gently warm the solution and mix to redissolve the detergent before use.

By following these detailed application notes and protocols, researchers can effectively formulate and utilize this compound stock solutions for a variety of biochemical assays, particularly for the challenging task of membrane protein research.

References

Application Notes and Protocols for the Use of Octyldodecyl Xyloside in Functional Assays of Membrane Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Octyldodecyl xyloside is a non-ionic surfactant with applications in the cosmetics industry as an emulsifying and cleansing agent.[1][2] Its chemical formula is C₂₅H₅₀O₅, and its CAS number is 423772-95-6.[3] While its amphipathic nature suggests potential utility in membrane protein research, there is a notable lack of publicly available scientific literature detailing its specific application in the functional analysis of membrane transporters. Crucial physicochemical properties for its use in this context, such as its critical micelle concentration (CMC) and aggregation number, are not well-documented in research publications.

Therefore, this document provides a generalized framework and protocols for the evaluation and use of a novel, uncharacterized non-ionic detergent, using this compound as a representative example. The provided methodologies are based on established principles for working with membrane proteins and other well-characterized non-ionic detergents. Researchers should perform initial characterization of this compound before its application in functional assays.

Introduction to Detergents in Membrane Transporter Research

Membrane transporters are integral membrane proteins that play crucial roles in cellular transport, signaling, and drug resistance. To study their function in vitro, they must be extracted from their native lipid bilayer environment and stabilized in a soluble form. This is typically achieved using detergents, which are amphipathic molecules that can form micelles and shield the hydrophobic transmembrane domains of the protein from the aqueous solvent.[4] The choice of detergent is critical, as it can significantly impact the stability, structure, and activity of the transporter. Non-ionic detergents are generally considered mild and are often used to preserve the functional integrity of membrane proteins.[5]

Physicochemical Properties of this compound

While specific experimental data is limited, some basic properties of this compound are known.

PropertyValue/DescriptionSource
Chemical Formula C₂₅H₅₀O₅[3]
Molecular Weight ~430.66 g/mol
CAS Number 423772-95-6[3]
Appearance Orange paste
Solubility in Water Slightly soluble (2.3 mg/L)
Log P (calculated) ~7.69
Primary Function Surfactant, Emulsifying Agent[1][2]

Critical Micelle Concentration (CMC) and Aggregation Number: These are critical parameters for any detergent used in membrane protein research.

  • Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to self-assemble into micelles.[6] For solubilization, the detergent concentration must be above the CMC.

  • Aggregation Number: The average number of detergent monomers in a single micelle.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in functional assays of membrane transporters, once its physicochemical properties have been determined.

Protocol 1: Solubilization of Membrane Transporters

This protocol outlines the steps for extracting a target membrane transporter from its native membrane using a non-ionic detergent like this compound.

Materials:

  • Cell paste or membrane fraction containing the overexpressed target transporter.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

  • Protease inhibitors.

  • This compound (or other non-ionic detergent).

  • Ultracentrifuge.

Procedure:

  • Membrane Preparation:

    • Resuspend cell paste in ice-cold Lysis Buffer containing protease inhibitors.

    • Lyse cells using a French press, sonication, or other appropriate method.

    • Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

    • Pellet the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in Lysis Buffer.

  • Detergent Screening and Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Aliquot the membrane suspension and add varying concentrations of this compound. A common starting point is a detergent-to-protein ratio of 1-10 (w/w).

    • Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.

    • Separate the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.

Protocol 2: Functional Reconstitution into Proteoliposomes

This protocol describes the incorporation of the purified membrane transporter into artificial lipid vesicles (liposomes) to create proteoliposomes, which are suitable for transport assays.[7][8][9]

Materials:

  • Purified membrane transporter in a detergent solution (e.g., this compound).

  • Lipids (e.g., E. coli polar lipids, a mixture of POPC/POPG).

  • Reconstitution Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl).

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing).

Procedure:

  • Liposome Preparation:

    • Dry the desired lipids from a chloroform solution under a stream of nitrogen to form a thin film.

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Hydrate the lipid film in Reconstitution Buffer to a final concentration of 10-20 mg/mL.

    • Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Detergent Destabilization of Liposomes:

    • Add this compound to the liposome suspension to the point of saturation, but not complete solubilization. The optimal detergent-to-lipid ratio needs to be determined empirically.

  • Incorporation of the Transporter:

    • Add the purified transporter to the detergent-destabilized liposomes. The protein-to-lipid ratio should be optimized for the specific transporter (a common starting point is 1:100 w/w).

    • Incubate with gentle mixing for 30-60 minutes at room temperature or 4°C.

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

      • Adsorption: Adding Bio-Beads and incubating for several hours at 4°C.

      • Dialysis: Dialyzing against a large volume of detergent-free Reconstitution Buffer. This is most effective for detergents with a high CMC.

  • Proteoliposome Harvesting:

    • Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C).

    • Resuspend the proteoliposome pellet in the desired assay buffer.

Protocol 3: ATP Hydrolysis Assay for ABC Transporters

This assay measures the ATPase activity of reconstituted ABC transporters, which is often stimulated by the presence of their substrates.[10]

Materials:

  • Reconstituted ABC transporter in proteoliposomes.

  • Assay Buffer (e.g., 50 mM MOPS-Tris pH 7.0, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT).

  • ATP solution.

  • Substrate of the transporter.

  • Malachite green reagent for phosphate detection.

Procedure:

  • Aliquot the proteoliposomes into a 96-well plate.

  • Add the substrate to the appropriate wells. Include control wells with no substrate and wells with an inhibitor of the transporter.

  • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a wavelength of ~620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the specific ATPase activity (nmol Pi/min/mg protein).

Protocol 4: Radiolabeled Substrate Uptake Assay

This assay directly measures the transport of a radiolabeled substrate into the proteoliposomes.[11][12]

Materials:

  • Reconstituted transporter in proteoliposomes.

  • Internal Buffer (the buffer the proteoliposomes are prepared in).

  • External Buffer (assay buffer).

  • Radiolabeled substrate.

  • Stop Buffer (ice-cold External Buffer).

  • Filtration apparatus with appropriate filters (e.g., 0.22 µm).

Procedure:

  • Equilibrate the proteoliposomes to the desired assay temperature.

  • Initiate the transport reaction by adding the radiolabeled substrate to the proteoliposomes.

  • At various time points, take an aliquot of the reaction mixture and rapidly filter it through the pre-wetted filter.

  • Immediately wash the filter with ice-cold Stop Buffer to remove external substrate.

  • Place the filter in a scintillation vial with scintillation cocktail.

  • Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Determine the initial rate of uptake.

Visualizations

experimental_workflow cluster_solubilization Membrane Protein Solubilization cluster_reconstitution Functional Reconstitution cluster_assay Functional Assays start_sol Membrane Preparation detergent Add this compound start_sol->detergent incubate_sol Incubate detergent->incubate_sol centrifuge_sol Ultracentrifugation incubate_sol->centrifuge_sol supernatant Solubilized Protein centrifuge_sol->supernatant add_protein Add Purified Transporter supernatant->add_protein liposomes Liposome Preparation add_detergent_lipo Add Detergent liposomes->add_detergent_lipo add_detergent_lipo->add_protein remove_detergent Detergent Removal add_protein->remove_detergent proteoliposomes Proteoliposomes remove_detergent->proteoliposomes atpase_assay ATP Hydrolysis Assay proteoliposomes->atpase_assay uptake_assay Substrate Uptake Assay proteoliposomes->uptake_assay

Figure 1: General workflow for the solubilization and functional reconstitution of a membrane transporter using a novel detergent.

atp_hydrolysis_pathway cluster_transporter ABC Transporter in Proteoliposome transporter Transporter conformational_change Conformational Change (Substrate Translocation) transporter->conformational_change ATP Hydrolysis substrate Substrate substrate->transporter atp ATP atp->transporter adp_pi ADP + Pi conformational_change->adp_pi

Figure 2: Signaling pathway for an ATP-driven transport cycle in an ABC transporter.

Appendix A: Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC of a detergent can be determined using various methods, such as surface tension measurements, light scattering, or fluorescence spectroscopy using a hydrophobic dye like diphenylhexatriene (DPH).[13]

Fluorescence Spectroscopy Method:

  • Prepare a series of detergent solutions with increasing concentrations in a suitable buffer.

  • Add a small, constant amount of DPH to each solution.

  • Measure the fluorescence intensity of DPH in each solution.

  • Plot the fluorescence intensity as a function of the detergent concentration.

  • The CMC is the point at which a sharp increase in fluorescence intensity is observed, as DPH partitions into the hydrophobic core of the newly formed micelles.

References

Application Notes and Protocols for Solubilizing Mitochondrial Protein Complexes with Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl xyloside is a non-ionic surfactant belonging to the alkyl glycoside family. These surfactants are gaining prominence in membrane protein research due to their gentle, non-denaturing properties, which are crucial for maintaining the structural and functional integrity of protein complexes. Alkyl glycosides, derived from renewable resources, are also noted for their biodegradability and low toxicity.[1][2] This document provides detailed application notes and protocols for the use of this compound in the solubilization of protein complexes from mitochondria, a critical step in their purification and subsequent characterization. While specific data for this compound's direct application in mitochondrial protein solubilization is limited, the protocols provided are based on established methods for similar alkyl glycoside detergents and are intended to serve as a starting point for experimental optimization.

Properties of this compound

This compound is characterized by a hydrophilic xylose headgroup and a branched hydrophobic alkyl chain (2-octyldodecanol).[3][4] This structure imparts excellent emulsifying and dispersing abilities.[5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C25H50O5[6]
Molecular Weight 430.7 g/mol [6]
CAS Number 423772-95-6[5]
Appearance Solid or liquid[5]
Solubility in Water Slightly soluble[5]
Classification Non-ionic surfactant, Emulsifying agent[7]

Comparison with Other Common Detergents

The selection of a detergent is critical for the successful solubilization and purification of membrane proteins. The table below compares the properties of this compound (where available) with other commonly used non-ionic detergents in mitochondrial research.

DetergentMolecular Weight ( g/mol )CMC (mM)Aggregation NumberKey Characteristics
This compound 430.7Not availableNot availableBranched alkyl chain, potentially milder than linear chain counterparts.
n-Dodecyl-β-D-maltoside (DDM) 510.6~0.15~100-140Widely used, known for its mildness and effectiveness in stabilizing a variety of membrane proteins.
Digitonin 1229.3~0.4-0.6~60Steroid-based glycoside, often used for isolating supercomplexes from mitochondrial membranes.
Triton X-100 ~625 (average)~0.24~140Polyoxyethylene-based detergent, effective but can be denaturing and interferes with UV-Vis spectroscopy.
n-Octyl-β-D-glucoside (OG) 292.4~20-25~27-100High CMC, easily dialyzable, but can be more denaturing than DDM.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells

This protocol outlines a standard procedure for isolating mitochondria from cultured cells, a prerequisite for the solubilization of mitochondrial protein complexes.

Materials:

  • Cell culture flasks of confluent mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and centrifuge tubes

  • Microcentrifuge and tubes

Procedure:

  • Harvest cells by scraping and transfer to a pre-chilled centrifuge tube.

  • Wash the cells twice with ice-cold PBS by centrifuging at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 5 volumes of ice-cold MIB.

  • Incubate on ice for 15-20 minutes to allow the cells to swell.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 15-20 strokes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • The resulting pellet contains the purified mitochondria.

Protocol 2: Solubilization of Mitochondrial Protein Complexes using this compound

This protocol provides a general framework for solubilizing mitochondrial protein complexes. It is crucial to empirically determine the optimal detergent-to-protein ratio for your specific protein complex of interest.

Materials:

  • Isolated mitochondrial pellet (from Protocol 1)

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT, protease inhibitor cocktail.

  • This compound stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA assay).

  • Resuspend the mitochondrial pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • On ice, add the this compound stock solution to the mitochondrial suspension to achieve the desired final detergent concentration. A good starting point is to test a range of detergent-to-protein ratios (w/w), for example, 1:1, 2:1, 5:1, and 10:1.

  • Incubate the mixture on a rotator at 4°C for 30-60 minutes to allow for solubilization.

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant, which contains the solubilized mitochondrial protein complexes.

  • The solubilized sample is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or blue native PAGE (BN-PAGE).[8][9]

Visualization of Experimental Workflows

experimental_workflow cluster_isolation Mitochondrial Isolation cluster_solubilization Protein Complex Solubilization cultured_cells Cultured Mammalian Cells cell_harvest Harvest & Wash Cells cultured_cells->cell_harvest homogenization Homogenization in MIB cell_harvest->homogenization low_speed_cent Low-Speed Centrifugation (800 x g) homogenization->low_speed_cent high_speed_cent High-Speed Centrifugation (10,000 x g) low_speed_cent->high_speed_cent Supernatant mito_pellet Isolated Mitochondria high_speed_cent->mito_pellet Pellet resuspend Resuspend Mitochondria in Solubilization Buffer mito_pellet->resuspend add_detergent Add this compound resuspend->add_detergent incubation Incubation (4°C) add_detergent->incubation ultracentrifugation Ultracentrifugation (100,000 x g) incubation->ultracentrifugation solubilized_proteins Solubilized Protein Complexes (Supernatant) ultracentrifugation->solubilized_proteins

Caption: Workflow for the isolation of mitochondria and solubilization of protein complexes.

Applications in Drug Development

Alkyl glycosides, including this compound, are of interest to drug development professionals for several reasons:

  • Solubilization of Drug Targets: Many important drug targets, such as G-protein coupled receptors (GPCRs) and ion channels, are integral membrane proteins. This compound can be used to gently extract these proteins from their native membrane environment while preserving their structure and function, which is essential for in vitro screening assays and structural biology studies.

  • Drug Formulation and Delivery: Due to their low toxicity and biocompatibility, alkyl glycosides are being explored as excipients in pharmaceutical formulations.[1] They can act as emulsifiers and solubilizing agents to improve the bioavailability of poorly water-soluble drugs.[1] Their ability to form micelles can also be exploited for targeted drug delivery systems.

  • In Vitro Models: Solubilized and purified mitochondrial protein complexes can be used to study the effects of drug candidates on mitochondrial function and to identify potential off-target effects that could lead to toxicity.

drug_development_applications cluster_applications Drug Development Applications of this compound cluster_outcomes Outcomes solubilization Solubilization of Membrane Protein Targets (e.g., GPCRs, Ion Channels) screening High-Throughput Screening solubilization->screening structural_studies Structural Biology (X-ray, Cryo-EM) solubilization->structural_studies drug_formulation Drug Formulation & Delivery (Excipient, Solubilizer) bioavailability Improved Drug Bioavailability drug_formulation->bioavailability in_vitro_models In Vitro Models for Toxicity Screening toxicity_assessment Mitochondrial Toxicity Assessment in_vitro_models->toxicity_assessment

Caption: Key applications of this compound in the drug development pipeline.

Troubleshooting and Optimization

  • Low Solubilization Efficiency:

    • Increase the detergent-to-protein ratio.

    • Increase the incubation time.

    • Optimize the ionic strength of the solubilization buffer.

  • Protein Denaturation or Aggregation:

    • Decrease the detergent-to-protein ratio.

    • Add stabilizing agents such as glycerol, cholesterol analogs, or specific lipids to the solubilization buffer.

    • Work at a lower temperature (if possible).

  • Variability in Results:

    • Ensure consistent and high-purity this compound.

    • Precisely control the detergent concentration, as it is critical for reproducibility.

Conclusion

This compound presents a promising alternative to commonly used detergents for the solubilization of mitochondrial protein complexes. Its non-ionic nature and branched alkyl chain suggest it may offer a gentle yet effective means of extracting these delicate assemblies. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to begin exploring the utility of this compound in their work. As with any membrane protein project, empirical optimization of the solubilization conditions is key to achieving high yields of stable and active protein complexes.

References

Application of Octyldodecyl Xyloside in Single-Particle Analysis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Single-particle analysis (SPA), particularly using cryo-electron microscopy (cryo-EM), has become a cornerstone in structural biology for determining the three-dimensional structures of macromolecular complexes, including membrane proteins. A critical step in the SPA of membrane proteins is their extraction from the lipid bilayer and stabilization in a soluble, monodisperse state. This is typically achieved using detergents that form micelles around the hydrophobic transmembrane domains of the protein. The choice of detergent is paramount for preserving the native structure and function of the protein.

This document explores the potential application of octyldodecyl xyloside, a non-ionic surfactant, in the field of single-particle analysis. While our comprehensive review of the current scientific literature reveals no documented use of this compound for SPA of membrane proteins, its chemical properties suggest it as a candidate for such applications. This note provides an overview of its known characteristics and presents a generalized protocol for evaluating its suitability for membrane protein stabilization in the context of SPA.

Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C25H50O5[2]
Molecular Weight 430.66 g/mol [2]
Appearance Orange paste at 20°C and 101.3 kPa[1]
Water Solubility 2.3 mg/L (measured)[1]
Log Pow (calculated) ~7.69[1]
Functions Surfactant, Emulsifying Agent[3][4]
INCI Name This compound[1]
CAS Number 423772-95-6[2]
Rationale for Potential Use in Single-Particle Analysis

Non-ionic, sugar-based detergents like n-dodecyl-β-D-maltoside (DDM) and lauryl maltose neopentyl glycol (LMNG) are widely and successfully used in the structural biology of membrane proteins.[5][6] These detergents are favored for their ability to gently solubilize and stabilize membrane proteins while preserving their structural integrity. This compound shares the characteristic of a sugar headgroup (xylose) and a hydrophobic tail, suggesting it could potentially offer similar benefits. The branched nature of its hydrophobic tail might offer unique interactions with membrane proteins compared to linear-chain detergents, potentially leading to improved stability for certain targets.

However, the lack of data on its CMC, micelle size, and aggregation number makes it difficult to predict its behavior in a research setting. A high CMC would necessitate the use of higher detergent concentrations, which can be detrimental to protein stability and downstream applications. Conversely, a very low CMC can make the detergent difficult to remove. The size and shape of the micelle are also critical, as a large or heterogeneous micelle can interfere with particle alignment and reduce the final resolution of the 3D reconstruction in cryo-EM.

Experimental Protocols

Given the absence of established protocols for the use of this compound in single-particle analysis, we present a generalized workflow for screening and optimizing its use with a target membrane protein. This protocol is based on standard procedures for membrane protein purification and sample preparation for cryo-EM.[7][8][9]

Protocol 1: General Workflow for Detergent Screening in Single-Particle Analysis

This protocol outlines the steps to assess a novel detergent like this compound for its suitability in solubilizing and stabilizing a membrane protein for single-particle analysis.

1. Determination of Critical Micelle Concentration (CMC):

  • Prepare a series of dilutions of this compound in the desired buffer.

  • Measure the surface tension of each dilution using a tensiometer.

  • Plot surface tension as a function of detergent concentration. The CMC is the concentration at which the surface tension plateaus.[10][11]

  • Alternatively, use a dye-based method (e.g., with diphenylhexatriene) and measure the change in fluorescence upon micelle formation.

2. Solubilization Screening:

  • Prepare membranes containing the overexpressed target membrane protein.

  • Resuspend the membranes in a buffer containing varying concentrations of this compound (typically starting from the CMC and increasing to 2-5x CMC).

  • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet the unsolubilized membrane fraction.

  • Analyze the supernatant for the presence of the target protein by SDS-PAGE and Western blotting to assess solubilization efficiency.

3. Stability Assessment:

  • Subject the solubilized protein to a size-exclusion chromatography (SEC) column equilibrated with a buffer containing this compound at a concentration above its CMC.

  • A monodisperse peak corresponding to the protein-detergent complex indicates a stable and homogeneous sample. Aggregation or a broad peak suggests instability.

  • Assess the long-term stability by incubating the purified protein-detergent complex at 4°C and analyzing its monodispersity by SEC at different time points (e.g., 24, 48, 72 hours).

  • (Optional) Use differential scanning fluorimetry (DSF) or nanoDSF to determine the melting temperature (Tm) of the protein in the presence of the detergent as a measure of thermal stability.

4. Negative Stain Electron Microscopy:

  • Prepare grids of the SEC-purified protein-detergent complex and stain with a heavy metal salt (e.g., uranyl acetate or uranyl formate).

  • Image the grids on a transmission electron microscope.

  • Assess particle morphology, distribution, and homogeneity. Look for well-formed, individual particles and the absence of aggregation.

5. Cryo-EM Grid Preparation and Screening:

  • If the negative stain results are promising, proceed to cryo-EM grid preparation.

  • Apply the purified protein-detergent complex to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

  • Screen the frozen-hydrated grids on a cryo-electron microscope to assess ice thickness, particle distribution, and particle orientation. The goal is to have a thin layer of vitreous ice with a good distribution of particles in various orientations.[12][13]

6. Data Collection and Processing:

  • If the grid screening is successful, proceed with a full data collection.

  • Process the data to generate 2D class averages and, subsequently, a 3D reconstruction. The quality of the reconstruction will be the ultimate indicator of the detergent's suitability.

Visualizations

The following diagrams illustrate the general workflows described.

Detergent_Screening_Workflow cluster_prep Detergent & Protein Preparation cluster_screening Screening & Assessment cluster_cryoEM Cryo-EM Analysis Determine_CMC Determine CMC of This compound Solubilization Solubilization Screening Determine_CMC->Solubilization Prepare_Membranes Prepare Membranes with Target Protein Prepare_Membranes->Solubilization Stability Stability Assessment (SEC) Solubilization->Stability Negative_Stain Negative Stain EM Stability->Negative_Stain Cryo_Grid_Prep Cryo-EM Grid Preparation Negative_Stain->Cryo_Grid_Prep Data_Collection Data Collection & Processing Cryo_Grid_Prep->Data_Collection

Caption: Workflow for screening a novel detergent.

Single_Particle_Analysis_Workflow cluster_sample Sample Preparation cluster_em Electron Microscopy cluster_processing Image Processing & Reconstruction Protein_Expression Membrane Protein Overexpression Membrane_Prep Membrane Preparation Protein_Expression->Membrane_Prep Solubilization Solubilization with Optimized Detergent Membrane_Prep->Solubilization Purification Purification (e.g., SEC) Solubilization->Purification Grid_Prep Cryo-EM Grid Preparation Purification->Grid_Prep Data_Collection Data Collection (Movie Acquisition) Grid_Prep->Data_Collection Motion_Correction Motion Correction Data_Collection->Motion_Correction CTF_Estimation CTF Estimation Motion_Correction->CTF_Estimation Particle_Picking Particle Picking CTF_Estimation->Particle_Picking TwoD_Classification 2D Classification Particle_Picking->TwoD_Classification ThreeD_Reconstruction 3D Reconstruction & Refinement TwoD_Classification->ThreeD_Reconstruction Model_Building Model Building & Validation ThreeD_Reconstruction->Model_Building

Caption: General workflow for single-particle analysis.

Comparative Data

To provide context for the properties that would need to be determined for this compound, the following table compares the characteristics of two detergents commonly used in single-particle cryo-EM.

Table 2: Comparison of Commonly Used Detergents in Cryo-EM

Propertyn-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)This compound
Molecular Weight 510.6 g/mol 965.2 g/mol 430.66 g/mol
CMC (mM) 0.170.01To be determined
Micelle Size (kDa) ~70-90~91To be determined
Aggregation Number ~140~94To be determined
References [5][6][5][6][2]

Conclusion

While this compound is not currently an established detergent for single-particle analysis, its chemical nature as a non-ionic, sugar-based surfactant makes it a plausible candidate for investigation. Researchers and drug development professionals interested in exploring novel detergents for challenging membrane protein targets could consider evaluating this compound. The primary hurdle is the lack of fundamental data, such as its CMC and micelle properties. The experimental protocols outlined in this document provide a roadmap for systematically assessing its potential. Successful application would require rigorous experimental determination of its properties and its effects on the stability and monodispersity of the target membrane protein.

References

Octyldodecyl Xyloside: A Versatile Tool for the Structural Biology of Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins is a cornerstone of modern biology and drug discovery, yet their hydrophobic nature presents significant challenges for structural elucidation. The selection of an appropriate detergent is paramount for the successful extraction, purification, and crystallization of membrane proteins, as it must mimic the native lipid bilayer environment to maintain protein stability and function. Octyldodecyl xyloside, a non-ionic detergent, has emerged as a promising tool in the structural biologist's arsenal. Its unique chemical properties, including a bulky hydrophobic tail and a small, hydrophilic xylose headgroup, offer potential advantages in stabilizing a wide range of membrane proteins for structural analysis by X-ray crystallography and cryo-electron microscopy.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in the extraction, purification, and crystallization of membrane proteins.

Physicochemical Properties of Alkyl Glycoside Detergents

The effectiveness of a detergent in membrane protein structural biology is dictated by its physicochemical properties. While specific data for this compound is not extensively available in public literature, we can infer its likely characteristics based on the properties of similar alkyl glycoside detergents. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles. For membrane protein applications, the detergent concentration is typically maintained above the CMC to ensure the protein remains soluble within detergent micelles.

PropertyOctyl-β-D-glucoside (OG)Decyl-β-D-maltoside (DM)Dodecyl-β-D-maltoside (DDM)This compound
Molecular Weight ( g/mol ) 292.37482.56510.62430.70[1]
Critical Micelle Conc. (CMC) (mM) ~20-25[2]1.8[3]0.15[2][4]Not available in literature
Aggregation Number 27-100~118~140Not available in literature
Micelle Molecular Weight (kDa) 8-30~57~71Not available in literature

Developer's Note: The Critical Micelle Concentration (CMC) for this compound is not readily found in the reviewed literature. It is crucial to experimentally determine the CMC of the specific batch of this compound being used. This can be achieved through various methods, including surface tension measurements, fluorescence spectroscopy using probes like diphenylhexatriene (DPH), or light scattering techniques.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in membrane protein structural biology. Optimization of detergent concentration, buffer composition, and temperature will be necessary for each specific target protein.

Protocol 1: Membrane Protein Extraction from E. coli

This protocol describes the solubilization of a target membrane protein from E. coli membranes.

Materials:

  • Cell paste from E. coli expressing the target membrane protein

  • Lysis Buffer: 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 10 µg/mL DNase I

  • Solubilization Buffer: 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1-2% (w/v) this compound (see Developer's Note below)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a high-pressure homogenizer or sonication.

  • Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

  • Resuspend the membrane pellet in Solubilization Buffer.

  • Incubate with gentle agitation for 1-2 hours at 4°C to allow for protein solubilization.

  • Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • The supernatant now contains the solubilized membrane protein in this compound micelles.

Developer's Note: The optimal concentration of this compound for solubilization needs to be determined empirically. A good starting point is 1-2% (w/v), which is typically well above the CMC of most non-ionic detergents. The efficiency of solubilization can be assessed by Western blotting of the supernatant and pellet fractions.

Membrane_Protein_Extraction cluster_cell_lysis Cell Lysis cluster_membrane_isolation Membrane Isolation cluster_solubilization Solubilization E_coli_cells E. coli Cells Lysis Lysis (Homogenizer/Sonication) E_coli_cells->Lysis Lysate Cell Lysate Lysis->Lysate Low_Speed_Cent Low-Speed Centrifugation (10,000 x g) Lysate->Low_Speed_Cent Supernatant1 Supernatant Low_Speed_Cent->Supernatant1 Pellet1 Cell Debris (Discard) Low_Speed_Cent->Pellet1 Ultracentrifugation1 Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation1 Membrane_Pellet Membrane Pellet Ultracentrifugation1->Membrane_Pellet Supernatant2 Cytosolic Proteins (Discard) Ultracentrifugation1->Supernatant2 Add_ODX Add Solubilization Buffer with this compound Membrane_Pellet->Add_ODX Incubation Incubation (1-2h at 4°C) Add_ODX->Incubation Ultracentrifugation2 Ultracentrifugation (100,000 x g) Incubation->Ultracentrifugation2 Solubilized_Protein Solubilized Protein in Micelles Ultracentrifugation2->Solubilized_Protein Pellet2 Unsolubilized Material (Discard) Ultracentrifugation2->Pellet2

Caption: Workflow for membrane protein extraction using this compound.

Protocol 2: Purification of a His-tagged Membrane Protein

This protocol outlines the purification of a histidine-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Solubilized membrane protein in this compound (from Protocol 1)

  • IMAC Binding Buffer: 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, this compound at 1-2x CMC

  • IMAC Wash Buffer: 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 50 mM imidazole, this compound at 1-2x CMC

  • IMAC Elution Buffer: 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, this compound at 1-2x CMC

  • Ni-NTA affinity resin

Procedure:

  • Equilibrate the Ni-NTA resin with IMAC Binding Buffer.

  • Incubate the solubilized protein with the equilibrated resin for 1 hour at 4°C with gentle agitation.

  • Load the resin-protein mixture onto a chromatography column.

  • Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein with IMAC Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE and Western blot.

  • Pool the fractions containing the purified protein.

  • For further purification and buffer exchange, proceed to size-exclusion chromatography (SEC). The SEC running buffer should contain this compound at 1-2x its CMC.

Developer's Note: It is critical to maintain the this compound concentration above its CMC in all buffers throughout the purification process to prevent protein aggregation. The optimal imidazole concentrations for washing and elution may need to be adjusted for the specific target protein.

Membrane_Protein_Purification cluster_imac IMAC Purification cluster_sec Size-Exclusion Chromatography (SEC) Solubilized_Protein Solubilized Protein Binding Binding to Ni-NTA Resin Solubilized_Protein->Binding Washing Washing (Remove non-specific proteins) Binding->Washing Elution Elution with Imidazole Washing->Elution Purified_Protein_IMAC Purified Protein (IMAC) Elution->Purified_Protein_IMAC SEC_Column SEC Column Purified_Protein_IMAC->SEC_Column Buffer_Exchange Buffer Exchange & Further Purification SEC_Column->Buffer_Exchange Final_Purified_Protein Final Purified Protein Buffer_Exchange->Final_Purified_Protein

Caption: Workflow for membrane protein purification using this compound.

Protocol 3: Crystallization of a Membrane Protein

This protocol provides a starting point for the crystallization of a purified membrane protein using the hanging drop vapor diffusion method.

Materials:

  • Purified and concentrated membrane protein (5-10 mg/mL) in a buffer containing this compound at 1-2x CMC.

  • Crystallization screens (commercial or custom-made)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips

Procedure:

  • Set up hanging drops by mixing 1 µL of the purified protein solution with 1 µL of the reservoir solution on a cover slip.

  • Invert the cover slip and seal the reservoir well.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

  • Once crystals appear, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Developer's Note: Membrane protein crystallization is a highly empirical process.[5] It is recommended to screen a wide range of conditions, including different precipitants (e.g., PEGs, salts), pH, and additives. The concentration of this compound in the protein sample may also need to be optimized for crystallization. In some cases, exchanging it for a different detergent or using detergent-free methods like lipidic cubic phase (LCP) may be necessary for obtaining diffraction-quality crystals.[6]

Signaling Pathways and Conceptual Diagrams

Detergent_Stabilization cluster_membrane Cell Membrane cluster_micelle Detergent Micelle MP_in_Membrane Membrane Protein MP_in_Micelle Membrane Protein MP_in_Membrane->MP_in_Micelle Solubilization with This compound ODX Octyldodecyl Xyloside

Caption: Stabilization of a membrane protein by this compound micelles.

Conclusion

This compound represents a valuable addition to the repertoire of detergents available for membrane protein structural biology. Its non-ionic nature and unique chemical structure make it a gentle yet effective agent for solubilizing and stabilizing membrane proteins. The protocols provided herein offer a starting point for researchers to explore the utility of this compound for their specific protein of interest. As with any detergent, empirical optimization is key to achieving success in obtaining high-quality protein preparations suitable for structural determination. The continued development and characterization of novel detergents like this compound will undoubtedly facilitate future breakthroughs in our understanding of membrane protein structure and function.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octyldodecyl Xyloside for Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing octyldodecyl xyloside for the stabilization of membrane proteins. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein studies?

This compound is a non-ionic detergent used for the solubilization and stabilization of membrane proteins. Its amphipathic nature, with a hydrophilic xylose headgroup and a long hydrophobic alkyl chain (C20), allows it to mimic the lipid bilayer of cell membranes, thereby extracting and maintaining the native conformation of integral membrane proteins in an aqueous environment.[1] The long alkyl chain suggests it may be effective at stabilizing larger or more hydrophobic membrane proteins.

Q2: What are the key physicochemical properties of this compound?

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)n-Octyl-β-D-glucoside (OG)
Molecular Weight ( g/mol ) 430.66[4][5]510.62292.37
Critical Micelle Concentration (CMC) Not reported (expected to be very low)~0.15 mM[6]~20-25 mM[7]
Aggregation Number Not reported~100-140~27-100

Q3: How do I determine the optimal concentration of this compound for my protein?

The optimal concentration will need to be determined empirically for each specific membrane protein. A general starting point is to use a concentration that is well above the detergent's CMC to ensure the formation of micelles for protein stabilization.[8] For initial solubilization from the membrane, a higher concentration is typically required compared to what is needed to maintain stability in subsequent purification steps.[7] A common approach is to perform a screening experiment with a range of detergent concentrations and assess protein yield, monodispersity, and activity.

Q4: Can this compound be used in combination with other additives?

Yes, the stability of a membrane protein in this compound micelles can sometimes be enhanced by the addition of other molecules. These can include:

  • Lipids or cholesterol analogs (e.g., CHS): These can help to mimic the native membrane environment more closely.[6]

  • Glycerol or other osmolytes: These can increase the viscosity of the solution and promote protein stability.

  • Salts (e.g., NaCl): The ionic strength of the buffer can influence protein solubility and stability.[9]

Troubleshooting Guide

Issue: My membrane protein aggregates after solubilization with this compound.

Potential Cause Troubleshooting Step
Detergent concentration is too low. Ensure the this compound concentration is above its CMC in all buffers used during and after solubilization. Try increasing the detergent concentration.
Insufficient detergent-to-protein ratio. Increase the amount of detergent relative to the amount of membrane preparation being solubilized. A higher protein concentration generally requires a higher detergent concentration to maintain a state of one protein molecule per micelle.[7]
Inappropriate buffer conditions. Optimize the pH and ionic strength of your buffers. The stability of your protein may be sensitive to these parameters.
Protein is inherently unstable in this detergent. Consider screening other detergents or using this compound in combination with stabilizing additives like lipids or cholesterol analogs.
Incorrect solubilization time or temperature. Experiment with different incubation times and temperatures during the solubilization step. Some proteins are more stable at lower temperatures (e.g., 4°C).

Issue: I am observing low yield of my target protein after solubilization.

Potential Cause Troubleshooting Step
Inefficient membrane disruption. Ensure that your cell lysis and membrane preparation protocol is effective.
Incomplete solubilization. Increase the detergent concentration, the solubilization time, or the temperature. Also, ensure adequate mixing during solubilization.
Protein is not stable and is precipitating. Address this as an aggregation issue (see above). Check the insoluble pellet after solubilization for your protein of interest.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of this compound for solubilizing a target membrane protein.

  • Membrane Preparation: Isolate cell membranes containing your overexpressed target protein using a standard differential centrifugation protocol. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final protein concentration of 5-10 mg/mL.

  • Detergent Stock Solution: Prepare a 10% (w/v) stock solution of this compound in the same buffer.

  • Solubilization Screening:

    • Set up a series of microcentrifuge tubes, each containing an equal aliquot of your membrane preparation.

    • Add the 10% this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Incubate the samples for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet any unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant (solubilized fraction).

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the concentration of this compound that results in the highest yield of your target protein in the soluble fraction.

    • Further assess the quality of the solubilized protein by techniques such as size-exclusion chromatography (SEC) to check for monodispersity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Optimization cluster_purification Purification & Stability cell_culture Cell Culture & Expression cell_lysis Cell Lysis cell_culture->cell_lysis membrane_prep Membrane Isolation cell_lysis->membrane_prep detergent_screen Detergent Screen (this compound) membrane_prep->detergent_screen centrifugation High-Speed Centrifugation detergent_screen->centrifugation analysis Analyze Supernatant (SDS-PAGE, WB, SEC) centrifugation->analysis affinity_chrom Affinity Chromatography analysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec stable_protein Stable Protein- Detergent Complex sec->stable_protein Troubleshooting_Aggregation action_node action_node start Protein Aggregation Observed? q1 Is Detergent Conc. > CMC? start->q1 q2 Is Detergent:Protein Ratio Sufficient? q1->q2 Yes a1 Increase Detergent Concentration q1->a1 No q3 Are Buffer Conditions Optimal? q2->q3 Yes a2 Increase Detergent: Protein Ratio q2->a2 No q4 Is Protein Stable in this Detergent? q3->q4 Yes a3 Optimize pH and Ionic Strength q3->a3 No a4 Screen Other Detergents or Additives (e.g., Lipids) q4->a4 No

References

Technical Support Center: Preventing Octyldodecyl Xyloside-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with octyldodecyl xyloside-induced protein aggregation during experimental workflows.

Understanding the Challenge: The Dual Nature of this compound

This compound is a non-ionic surfactant employed for its emulsifying and dispersing properties.[1][2] In protein research, surfactants like this compound are often used to solubilize and stabilize proteins, particularly membrane proteins. However, the very properties that make them effective can also lead to protein aggregation.

Detergents can induce aggregation by interacting with the hydrophobic regions of proteins, which can disrupt their native three-dimensional structure.[3][4] This destabilization can expose hydrophobic patches, leading to protein-protein interactions and the formation of aggregates.[4] The concentration of the detergent is a critical factor; above its Critical Micelle Concentration (CMC), detergent molecules self-assemble into micelles, which can also influence protein stability.

Troubleshooting Guide: Addressing this compound-Induced Aggregation

This guide provides a systematic approach to diagnosing and resolving protein aggregation issues when using this compound.

Problem: My protein of interest precipitates or shows visible cloudiness after adding this compound.

Possible Cause: The concentration of this compound may be inappropriate, or the buffer conditions may not be optimal for your specific protein in the presence of this surfactant.

Solutions:

  • Optimize this compound Concentration:

    • Screen a Concentration Gradient: Perform a systematic titration of this compound in your protein solution and monitor for aggregation using techniques like Dynamic Light Scattering (DLS) or visual inspection.

  • Modify Buffer Conditions:

    • pH Adjustment: The pH of the buffer can significantly impact a protein's surface charge and stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and electrostatic repulsion between protein molecules, potentially reducing aggregation.[4] It is advisable to screen a range of pH values to find the optimal condition for your protein's stability in the presence of this compound.

    • Ionic Strength Modification: The salt concentration of the buffer affects electrostatic interactions.[4] Both increasing and decreasing ionic strength can influence protein stability. Experiment with varying concentrations of salts like NaCl or KCl to identify the optimal ionic strength for your protein-surfactant system.

  • Incorporate Stabilizing Excipients:

    • Co-solvents and Osmolytes: The addition of co-solvents can modulate the interaction between the detergent and the protein, which can help prevent aggregation.[5][6] Stabilizing osmolytes, such as glycerol, sucrose, or trehalose, are known to favor the native, folded state of proteins.[3][4]

    • Amino Acids: Certain amino acids, like arginine and proline, can act as aggregation suppressors.[3][7] Arginine, for instance, has been shown to inhibit protein-protein interactions.[7]

    • Other Surfactants: In some cases, the addition of a second, milder non-ionic surfactant at a low concentration can help to stabilize the protein and prevent aggregation induced by the primary surfactant.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow cluster_Start Start: Protein Aggregation Observed cluster_Step1 Step 1: Optimize Surfactant Concentration cluster_Step2 Step 2: Modify Buffer Conditions cluster_Step3 Step 3: Add Stabilizing Excipients cluster_End End: Resolution start Observe Protein Aggregation (Precipitation, Cloudiness) opt_conc Screen a Range of This compound Concentrations start->opt_conc analyze1 Analyze Aggregation (DLS, Visual Inspection) opt_conc->analyze1 mod_buffer Screen Different pH and Ionic Strengths analyze1->mod_buffer If aggregation persists resolved Aggregation Prevented/ Reduced to Acceptable Levels analyze1->resolved If successful analyze2 Analyze Aggregation (DLS, SEC) mod_buffer->analyze2 add_excipient Screen Co-solvents, Osmolytes, Amino Acids, or other Surfactants analyze2->add_excipient If aggregation persists analyze2->resolved If successful analyze3 Analyze Aggregation (DLS, SEC, ThT Assay) add_excipient->analyze3 analyze3->resolved If successful not_resolved Aggregation Persists: Consider Alternative Surfactant analyze3->not_resolved If unsuccessful

Caption: Troubleshooting workflow for this compound-induced protein aggregation.

Quantitative Data Summary: Effective Concentrations of Stabilizers

The optimal concentration of a stabilizer is protein-dependent and must be determined empirically. The following table provides starting concentration ranges for common stabilizers based on literature.

Stabilizer ClassExamplesTypical Starting Concentration RangeReference(s)
Sugars/Polyols Sucrose, Trehalose, Glycerol5-20% (w/v)[4]
Amino Acids Arginine, Proline0.1 - 1 M[3]
Non-ionic Surfactants Polysorbate 20 (Tween 20)0.01 - 0.1% (v/v)[4]

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of protein aggregates.

Methodology:

  • Sample Preparation: Prepare protein samples in the desired buffer containing this compound and any stabilizers to be tested. Ensure all solutions are filtered through a 0.22 µm filter to remove dust and other contaminants.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.

  • Measurement:

    • Pipette the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the number of acquisitions and duration.

    • Initiate the measurement.

  • Data Analysis: The instrument's software will generate a size distribution profile. The appearance of larger species or an increase in the polydispersity index (PDI) is indicative of protein aggregation.

DLS_Workflow cluster_Prep Sample Preparation cluster_Measure DLS Measurement cluster_Analysis Data Analysis cluster_Result Result Interpretation prep Prepare and Filter Protein Solution measure Acquire Scattering Data prep->measure analysis Generate Size Distribution Profile measure->analysis result Assess for Aggregates and Polydispersity analysis->result

Caption: Experimental workflow for DLS analysis of protein aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.

Methodology:

  • Column and Mobile Phase Selection: Choose a SEC column with a pore size appropriate for the size range of your protein and its potential aggregates. The mobile phase should be the same as the buffer used for the protein sample to avoid buffer-exchange effects on the column.

  • System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the protein sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

    • Calculate the percentage of each species to quantify the extent of aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

The ThT assay is a fluorescence-based method used to detect the presence of amyloid-like fibrillar aggregates.

Methodology:

  • Reagent Preparation: Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a 96-well black plate, add the protein sample.

    • Add the ThT working solution to each well.

    • Include appropriate controls (buffer alone, ThT alone, and a known fibril-forming protein as a positive control).

  • Incubation: Incubate the plate, often with shaking, at a temperature known to promote aggregation for your protein of interest.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm. An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I use this compound to avoid protein aggregation?

A1: The optimal concentration is protein-specific. It is crucial to work with concentrations above the Critical Micelle Concentration (CMC) to ensure the protein is in a micellar environment, which can sometimes be more stabilizing. However, for some proteins, high detergent concentrations can be denaturing. We recommend performing a concentration screen to determine the ideal concentration for your specific protein.

Q2: Can I use other alkyl glycoside surfactants instead of this compound?

A2: Yes, other alkyl glycosides with different alkyl chain lengths or head groups may exhibit different properties and could be less prone to causing aggregation with your specific protein. It is worth screening a panel of related surfactants if you continue to experience issues with this compound. For instance, n-octyl-β-D-glucopyranoside has a well-characterized CMC of approximately 18-20 mM.[8][9][10][11]

Q3: How do I know which stabilizer to choose?

A3: The choice of stabilizer depends on the mechanism of aggregation.

  • If aggregation is due to thermal instability, sugars and polyols are often effective.

  • If aggregation is driven by electrostatic interactions, adjusting the pH and ionic strength or adding charged amino acids can be beneficial.

  • If hydrophobic interactions are the primary driver, mild non-ionic surfactants or certain amino acids like arginine may be the best choice. A screening approach using a variety of stabilizers is often the most effective strategy.

Q4: What is the mechanism behind co-solvent-mediated prevention of detergent-induced aggregation?

A4: Co-solvents can act as modulators for detergents.[5] They can influence both protein-protein and protein-detergent interactions, helping to strike a balance between preventing aggregation and allowing the protein to fold correctly.[5]

Q5: Can the order of addition of reagents affect protein aggregation?

A5: Yes, the order of addition can be critical. It is generally recommended to have the stabilizing excipients present in the buffer before the addition of the protein or the detergent to provide a protective environment.

For further assistance, please consult relevant literature for your specific protein of interest and consider reaching out to technical support specialists from suppliers of this compound and other protein stabilization reagents.

References

Technical Support Center: Troubleshooting Low Protein Yield with Octyldodecyl Xyloside Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low protein yield during the solubilization of membrane proteins using octyldodecyl xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein solubilization?

A1: this compound is a non-ionic detergent. Like other detergents, it is used to extract membrane proteins from the lipid bilayer of cell membranes. Its amphipathic nature, possessing both a hydrophilic (sugar head group) and a hydrophobic (alkyl tail) region, allows it to disrupt the membrane and form micelles around the hydrophobic regions of the protein, thereby solubilizing it in an aqueous solution. Non-ionic detergents are generally considered "mild" as they are less likely to denature the protein compared to ionic detergents.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles. For effective solubilization of membrane proteins, the detergent concentration in your buffer must be significantly above its CMC. Below the CMC, there are not enough micelles to encapsulate and solubilize the protein, which can lead to protein aggregation and low yield.

Q3: I cannot find the exact CMC for my batch of this compound. What should I do?

A3: The precise CMC of a detergent can vary slightly between batches and can be affected by buffer conditions such as temperature, pH, and ionic strength. If the CMC is not provided by your supplier, it is highly recommended to either request this information from them or to determine it empirically. However, you can still proceed with optimization experiments by screening a range of concentrations based on general principles for similar detergents.

Q4: Can this compound interfere with downstream applications like affinity chromatography?

A4: Yes, detergents can sometimes interfere with downstream purification steps. For example, a high concentration of detergent might affect the binding of your protein to an affinity column. It is crucial to maintain a sufficient concentration of this compound in all your buffers to keep the protein soluble, but it is also advisable to use the lowest effective concentration to minimize potential interference. If interference is suspected, a detergent exchange step may be necessary.

Troubleshooting Guide

Low protein yield after solubilization with this compound can be attributed to several factors. This guide provides a systematic approach to identify and address the root cause of the problem.

Problem: Very Low or No Protein in the Soluble Fraction
Possible Cause Troubleshooting Steps
Insufficient Detergent Concentration The concentration of this compound may be too low to effectively solubilize the membrane and the target protein. It is crucial to work above the detergent's CMC. Action: Perform a concentration screen to find the optimal detergent-to-protein ratio. Start with a concentration well above the expected CMC (if unknown, a range of 0.1% to 2% (w/v) can be a starting point for screening) and test several dilutions.
Inefficient Cell Lysis If the cells are not completely lysed, the membrane fragments containing your protein of interest will not be accessible to the detergent. Action: Ensure your lysis protocol (e.g., sonication, French press, microfluidization) is optimized. Check for lysis efficiency under a microscope.
Inappropriate Buffer Conditions The pH, ionic strength, or presence of certain additives in your solubilization buffer can affect both the protein's stability and the detergent's performance. Action: Screen different buffer conditions. Vary the pH to be 1-2 units away from the protein's isoelectric point (pI). Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). Consider adding stabilizing agents like glycerol (5-20%).
Protein Degradation Proteases released during cell lysis can degrade your target protein, leading to low yield. Action: Add a protease inhibitor cocktail to your lysis and solubilization buffers. Perform all steps at 4°C to minimize protease activity.
Problem: Protein is Present in the Soluble Fraction but Precipitates During Purification
Possible Cause Troubleshooting Steps
Detergent Concentration Drops Below CMC During purification steps like dialysis or chromatography, the detergent concentration can be diluted, causing it to fall below the CMC and leading to protein aggregation. Action: Ensure that all buffers used throughout the purification process contain this compound at a concentration above its CMC.
Protein is Inherently Unstable The target protein may be unstable once removed from its native membrane environment, even in the presence of detergent. Action: Try adding stabilizing agents to your buffers, such as glycerol, specific lipids (e.g., cholesterol hemisuccinate), or co-factors that are known to stabilize your protein.
Suboptimal Detergent for the Target Protein This compound may not be the ideal detergent for maintaining the stability of your specific protein. Action: Screen a panel of different detergents (both non-ionic and zwitterionic) to find one that provides better stability for your protein.

Quantitative Data Summary

Table 1: Example Detergent and Protein Concentration Screening Parameters

ParameterRange to TestPurpose
This compound Conc. (% w/v) 0.1%, 0.5%, 1.0%, 1.5%, 2.0%To determine the minimal concentration required for efficient solubilization.
Protein Concentration (mg/mL) 1-10 mg/mLTo assess the effect of protein concentration on solubilization efficiency.
Detergent:Protein Ratio (w/w) 1:1, 2:1, 5:1, 10:1To find the optimal ratio for solubilization and stability.
Temperature (°C) 4, Room Temperature (RT)To evaluate the effect of temperature on solubilization.
Incubation Time (hours) 1, 2, 4, overnightTo determine the necessary time for complete solubilization.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal this compound Concentration

This protocol outlines a method for testing different concentrations of this compound to determine the optimal condition for solubilizing a target membrane protein.

Materials:

  • Cell paste or membrane preparation containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)

  • Protease inhibitor cocktail

  • 10% (w/v) stock solution of this compound

  • Microcentrifuge tubes

  • Centrifuge capable of >100,000 x g

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Resuspend the cell paste or membrane preparation in Lysis Buffer containing protease inhibitors to a final protein concentration of 5 mg/mL.

  • Aliquot the suspension into five microcentrifuge tubes.

  • Add the 10% this compound stock solution to each tube to achieve final concentrations of 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v).

  • Incubate the tubes with gentle agitation (e.g., end-over-end rotation) for 2 hours at 4°C.

  • Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant (soluble fraction) from each tube.

  • Resuspend the pellets in an equal volume of Lysis Buffer (insoluble fraction).

  • Analyze equal volumes of the soluble and insoluble fractions for each detergent concentration by SDS-PAGE and Western blotting using an antibody specific to your target protein.

  • The optimal concentration is the lowest concentration that results in the maximum amount of your target protein in the soluble fraction with minimal protein in the insoluble fraction.

Visualizations

Troubleshooting_Workflow start Low Protein Yield check_solubilization Analyze Soluble vs. Insoluble Fractions start->check_solubilization is_solubilized Is Protein in Soluble Fraction? check_solubilization->is_solubilized optimize_solubilization Optimize Solubilization Conditions is_solubilized->optimize_solubilization No protein_precipitates Protein Precipitates During Purification is_solubilized->protein_precipitates Yes check_lysis Verify Cell Lysis Efficiency optimize_solubilization->check_lysis optimize_lysis Improve Lysis Protocol check_lysis->optimize_lysis Inefficient check_degradation Assess Protein Degradation check_lysis->check_degradation Efficient optimize_lysis->check_solubilization add_protease_inhibitors Add Protease Inhibitors / Work at 4°C check_degradation->add_protease_inhibitors Degradation Observed success Improved Protein Yield check_degradation->success No Degradation add_protease_inhibitors->check_solubilization check_detergent_conc Is Detergent Concentration > CMC in all Buffers? protein_precipitates->check_detergent_conc adjust_buffer Adjust Detergent Concentration in All Buffers check_detergent_conc->adjust_buffer No check_stability Assess Protein Stability check_detergent_conc->check_stability Yes adjust_buffer->success add_stabilizers Add Stabilizing Agents (Glycerol, Lipids) check_stability->add_stabilizers Unstable screen_detergents Screen Alternative Detergents check_stability->screen_detergents Still Unstable add_stabilizers->success screen_detergents->success

Caption: Troubleshooting workflow for low protein yield.

Solubilization_Optimization start Start Optimization detergent_screen Detergent Concentration Screen start->detergent_screen buffer_screen Buffer Condition Screen (pH, Salt) detergent_screen->buffer_screen time_temp_screen Time and Temperature Screen buffer_screen->time_temp_screen analysis Analyze Yield and Stability (SDS-PAGE, Western Blot) time_temp_screen->analysis optimal_condition Optimal Solubilization Condition analysis->optimal_condition

Caption: Experimental workflow for optimizing solubilization.

Technical Support Center: Mitigating the Effects of Octyldodecyl Xyloside on Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential effects of the non-ionic surfactant octyldodecyl xyloside on enzyme activity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzyme research?

This compound is a non-ionic surfactant belonging to the alkyl glycoside family. It is utilized in biochemical and pharmaceutical applications for its ability to solubilize and stabilize proteins, particularly membrane proteins, by mimicking the lipid bilayer environment. Its non-ionic nature generally makes it milder than ionic detergents, which can be crucial for maintaining the native structure and function of enzymes.

Q2: How can this compound affect my enzyme's activity?

While generally considered mild, this compound can still impact enzyme activity through several mechanisms:

  • Conformational Changes: At certain concentrations, it can interact with the hydrophobic regions of an enzyme, potentially leading to subtle conformational changes that may alter the active site and affect substrate binding or catalytic efficiency.

  • Inhibition: The surfactant molecules might directly or indirectly interfere with the enzyme's active site, leading to competitive or non-competitive inhibition.

  • Denaturation: At high concentrations, well above its Critical Micelle Concentration (CMC), this compound can disrupt the tertiary structure of an enzyme, leading to a loss of activity. However, this denaturation can sometimes be reversible.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[1] Below the CMC, the surfactant exists as individual molecules, while above the CMC, both monomers and micelles are present.[1] The behavior of the surfactant and its interaction with proteins can change significantly around the CMC.

Table 1: Estimated Critical Micelle Concentration (CMC) of Alkyl Glycosides

Alkyl GlycosideAlkyl Chain LengthReported CMC (mM)
Octyl GlucosideC8~25
Decyl GlucosideC10~2.2
Dodecyl GlucosideC12~0.19
This compound C20 (branched) Estimated: < 0.1

Note: The CMC is an estimate and can be affected by buffer composition, ionic strength, and temperature.

Understanding the CMC is crucial for designing experiments. Working at concentrations below or slightly above the CMC can be critical for maintaining enzyme stability.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in enzymatic assays.

Problem 1: Significant loss of enzyme activity upon addition of this compound.

Possible Cause Troubleshooting Step
Concentration of this compound is too high, causing denaturation. 1. Titrate the Surfactant: Perform a dose-response experiment to determine the optimal concentration of this compound that maintains enzyme solubility without significantly inhibiting its activity. Start from a concentration well below the estimated CMC and gradually increase it. 2. Work Below the CMC: If possible, conduct the experiment at a concentration below the estimated CMC of this compound.
The enzyme is particularly sensitive to this specific surfactant. 1. Screen Other Surfactants: Test other non-ionic surfactants with different head groups or alkyl chain lengths (e.g., digitonin, lauryl maltose neopentyl glycol) to find a more compatible option. 2. Include Stabilizing Agents: Add stabilizing agents such as glycerol, trehalose, or bovine serum albumin (BSA) to the buffer to help maintain the enzyme's native conformation.
Irreversible Denaturation. While denaturation by non-ionic surfactants can be reversible, prolonged exposure or high concentrations might lead to irreversible unfolding. Consider shorter incubation times with the surfactant.

Problem 2: Inconsistent or non-reproducible enzyme kinetics.

Possible Cause Troubleshooting Step
Micelle formation is interfering with the assay. 1. Control Surfactant Concentration: Ensure the final concentration of this compound is consistent across all experiments and is appropriate for the specific enzyme. 2. Pre-incubate Enzyme and Substrate: Pre-incubate the enzyme with the substrate before adding the surfactant to see if it affects the initial reaction rate.
Interaction with assay components. This compound might interact with other components of your assay, such as the substrate or a detection reagent. Run appropriate controls with the surfactant and other assay components in the absence of the enzyme.

Problem 3: The enzyme is active, but the activity is lower than expected.

Possible Cause Troubleshooting Step
Partial, reversible inhibition by this compound. 1. Detergent Removal: If the presence of the surfactant is not required for the final activity measurement, consider removing it after the initial solubilization or stabilization step. See the Experimental Protocols section for methods like dialysis or cyclodextrin-mediated removal. 2. Optimize Assay Conditions: Adjust pH, temperature, or substrate concentration to see if the inhibitory effect can be overcome.

Experimental Protocols

Protocol 1: Dialysis for Removal of this compound

This protocol is suitable for removing this compound from a protein sample to restore enzyme activity, assuming the denaturation is reversible.

Materials:

  • Enzyme solution containing this compound

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that retains the enzyme but allows the surfactant monomers to pass through.

  • Dialysis buffer (a buffer in which the enzyme is stable)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions.

  • Load the enzyme solution into the dialysis tubing and seal it securely.

  • Place the sealed dialysis bag in a beaker containing a large volume of cold dialysis buffer (e.g., 100-1000 times the volume of the sample).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Change the dialysis buffer every 2-4 hours for the first 12 hours, and then every 8-12 hours for a total of 48-72 hours.

  • After dialysis, carefully remove the sample from the tubing and measure the enzyme activity.

Protocol 2: Cyclodextrin-Mediated Surfactant Removal

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core that can encapsulate surfactant molecules, effectively removing them from the solution. This method can be faster than dialysis.

Materials:

  • Enzyme solution containing this compound

  • Cyclodextrin solution (e.g., β-cyclodextrin or methyl-β-cyclodextrin) at a concentration significantly higher than the surfactant concentration.

  • Buffer for the enzyme.

Procedure:

  • Determine the concentration of this compound in your sample.

  • Prepare a stock solution of the chosen cyclodextrin in the appropriate buffer.

  • Add the cyclodextrin solution to the enzyme sample dropwise while gently stirring. A molar ratio of cyclodextrin to surfactant of 10:1 or higher is a good starting point.

  • Incubate the mixture at a suitable temperature (e.g., 4°C or room temperature) for 1-2 hours with gentle agitation.

  • The enzyme solution can then be used directly, or further purified by size-exclusion chromatography to remove the cyclodextrin-surfactant complexes.

  • Assay the enzyme activity.

Visualizations

Enzyme_Inactivation_Pathway Enzyme Active Enzyme Intermediate Partially Unfolded Intermediate Enzyme->Intermediate > CMC Surfactant This compound (Monomers) Surfactant->Intermediate < CMC Micelles This compound (Micelles) Inactive Inactive/Denatured Enzyme Micelles->Inactive Intermediate->Inactive High [Surfactant] or Prolonged Exposure

Caption: Potential pathways of enzyme inactivation by this compound.

Mitigation_Workflow Start Enzyme Inactivated by This compound Assess Assess Reversibility (e.g., Rapid Dilution) Start->Assess Reversible Denaturation is Reversible Assess->Reversible Yes Irreversible Denaturation is Irreversible Assess->Irreversible No Remove Remove Surfactant Reversible->Remove Optimize Optimize Formulation (e.g., different surfactant, stabilizers) Irreversible->Optimize Dialysis Dialysis Remove->Dialysis Cyclodextrin Cyclodextrin Treatment Remove->Cyclodextrin SEC Size-Exclusion Chromatography Remove->SEC Activity Assay Enzyme Activity Dialysis->Activity Cyclodextrin->Activity SEC->Activity

Caption: A troubleshooting workflow for mitigating this compound effects.

References

Strategies to improve the efficiency of octyldodecyl xyloside dialysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the dialysis of octyldodecyl xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable strategies for improving the efficiency of detergent removal in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a non-ionic detergent used for solubilizing membrane proteins, breaking lipid-lipid and lipid-protein interactions to extract these proteins from their native membranes into an aqueous solution.[1] Its non-ionic nature makes it relatively mild, which helps in preserving the structural integrity and biological activity of the solubilized proteins.[1]

Q2: What are the key physical and chemical properties of this compound relevant to dialysis?

Understanding the properties of this compound is crucial for designing an effective dialysis strategy. Key parameters include its molecular weight and, most importantly, its Critical Micelle Concentration (CMC).

PropertyValueReference
Molecular Weight 430.66 g/mol [2]
Classification Non-ionic surfactant[1]
Solubility Slightly soluble in water
Critical Micelle Concentration (CMC) Not definitively established. See discussion below.

A Note on the Critical Micelle Concentration (CMC): The CMC is the concentration above which detergent monomers self-assemble into micelles.[3][4] For efficient removal by dialysis, the concentration of the detergent in the dialysis tubing must be below its CMC, as only monomers can pass through the pores of the dialysis membrane.

  • Octyl D-xyloside: CMC of 3.63 mM.[5]

  • Decyl D-xyloside: CMC of 1.03 mM.[5]

  • Dodecyl D-xyloside: CMC of 0.049 mM.[5]

Given that this compound has a longer alkyl chain, its CMC is expected to be low, likely in the sub-millimolar range. This is a critical consideration for dialysis, as significant dilution of the protein-detergent solution may be required before initiating the process.

Troubleshooting Guide

This guide addresses common issues encountered during the dialysis of this compound and provides strategies for resolution.

Issue 1: Protein Precipitation During Dialysis

Protein precipitation is a frequent challenge when removing detergents. This can be caused by a variety of factors as the protein transitions from a detergent-rich to a detergent-free environment.

Possible Causes and Solutions:

CauseSolution
Rapid detergent removal Slow down the rate of detergent removal. Instead of a single large-volume dialysis exchange, perform a stepwise dialysis with progressively lower concentrations of this compound in the dialysis buffer.
Low salt concentration in dialysis buffer Insufficient ionic strength can lead to protein aggregation. Maintain a suitable salt concentration (e.g., 100-150 mM NaCl or KCl) in the dialysis buffer to help maintain protein solubility.[6]
pH of the dialysis buffer is close to the protein's isoelectric point (pI) At its pI, a protein has a net neutral charge and is often least soluble. Adjust the pH of the dialysis buffer to be at least one pH unit away from your protein's pI.[6]
High protein concentration Highly concentrated protein solutions are more prone to aggregation and precipitation.[7][8] Consider performing the dialysis with a more dilute protein sample. The sample can be concentrated after the detergent has been removed.
Protein instability without detergent Some membrane proteins are inherently unstable in the absence of a lipid or detergent environment. If precipitation occurs despite optimizing other conditions, consider dialyzing into a buffer containing a milder non-ionic detergent or lipids to form proteoliposomes.
Issue 2: Inefficient or Slow Removal of this compound

Due to its anticipated low CMC, removing this compound can be a slow process.

Strategies to Improve Removal Efficiency:

StrategyDescription
Maximize the surface area to volume ratio Use dialysis tubing with a smaller diameter or dialysis cassettes to increase the surface area available for diffusion relative to the sample volume.
Increase the volume of dialysis buffer Use a large volume of dialysis buffer relative to your sample volume (e.g., a 1000-fold excess).[6] This maintains a steep concentration gradient to drive diffusion.
Frequent buffer changes Change the dialysis buffer frequently (e.g., every 2-3 hours for the first few changes, followed by overnight dialysis) to maintain the concentration gradient.[6]
Optimize temperature Perform dialysis at 4°C to minimize proteolytic degradation and maintain protein stability.[6] However, be aware that the CMC of some detergents can be temperature-dependent.
Stirring Gently stir the dialysis buffer to ensure homogeneity and prevent the build-up of a localized concentration of detergent monomers around the dialysis membrane.
Consider alternative removal methods If dialysis proves too slow or inefficient, methods such as hydrophobic adsorption chromatography (using beads like Bio-Beads SM-2) or size exclusion chromatography may be more effective for detergents with low CMCs.

Experimental Protocols

While a specific, validated protocol for this compound dialysis is not available, the following general protocol for detergent dialysis of membrane proteins can be adapted.

General Protocol for this compound Dialysis

This protocol assumes the starting sample is a purified membrane protein in a buffer containing this compound at a concentration above its CMC.

Materials:

  • Protein-octyldodecyl xyloside solution

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 10-14 kDa)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Dilute the Sample (if necessary): If the concentration of this compound is high, dilute the protein-detergent solution with dialysis buffer to bring the detergent concentration closer to, or ideally below, its estimated CMC. This is a critical step for detergents with low CMCs.

  • Load the Sample: Carefully load the protein solution into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the ends of the tubing with clamps.

  • Initiate Dialysis: Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 1000 times the sample volume).[6]

  • Stirring: Place the beaker on a stir plate and begin gentle stirring.

  • Buffer Exchange:

    • Perform the first buffer exchange after 2-3 hours.

    • Perform a second buffer exchange after another 2-3 hours.

    • Perform a third buffer exchange and continue dialysis overnight at 4°C.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer. Gently remove the sample using a pipette.

  • Assess Protein and Detergent Concentration: Analyze the recovered sample for protein concentration (e.g., via BCA or Bradford assay) and, if possible, quantify the residual detergent concentration.

Visualizing the Dialysis Workflow

The following diagram illustrates the general workflow for removing this compound via dialysis.

DialysisWorkflow cluster_0 Preparation cluster_1 Dialysis cluster_2 Analysis cluster_3 Troubleshooting cluster_4 Solutions start Protein in This compound Solution dilute Dilute Sample (if necessary) start->dilute [Detergent] > CMC load Load into Dialysis Cassette start->load [Detergent] ≈ CMC dilute->load dialysis Dialyze against Detergent-Free Buffer (4°C, with stirring) load->dialysis exchange1 Buffer Exchange 1 (2-3 hours) dialysis->exchange1 exchange2 Buffer Exchange 2 (2-3 hours) exchange1->exchange2 exchange3 Overnight Dialysis exchange2->exchange3 recover Recover Protein Sample exchange3->recover analyze Analyze Protein & Residual Detergent recover->analyze precipitate Precipitation? recover->precipitate slow_removal Slow Removal? recover->slow_removal sol_precipitate Adjust Buffer (pH, salt) Slow Removal Rate Reduce Protein Conc. precipitate->sol_precipitate sol_slow Increase Buffer Volume More Exchanges Alternative Methods slow_removal->sol_slow

References

Common pitfalls when using octyldodecyl xyloside in crystallography.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octyldodecyl Xyloside in Crystallography

Welcome to the technical support center for the use of this compound in protein crystallography. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in crystallography?

This compound is a non-ionic detergent. In protein crystallography, particularly for membrane proteins, it is used to solubilize the protein from the lipid bilayer, maintain its stability in an aqueous environment, and facilitate the formation of well-ordered crystals. Its amphipathic nature, with a hydrophilic xylose headgroup and a hydrophobic octyldodecyl tail, allows it to form micelles that shield the hydrophobic regions of the protein from the solvent.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q3: How can I determine the CMC of this compound in my experimental buffer?

A common method to determine the CMC is by monitoring the change in fluorescence of a dye, such as diphenylhexatriene (DPH), as a function of detergent concentration. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q4: At what concentration should I use this compound for protein purification and crystallization?

For protein purification, a concentration of 1-2 times the CMC is typically used to maintain protein stability.[1] For crystallization, the optimal concentration can vary significantly and often needs to be screened. It is generally recommended to start with a concentration slightly above the CMC and then screen a range of concentrations both above and below this starting point.

Q5: Can I mix this compound with other detergents or additives?

Yes, sometimes a mixture of detergents can improve protein stability and crystallization. Additives like lipids or small amphiphiles can also be beneficial by modulating the properties of the detergent micelle. However, any such additions will likely alter the effective CMC of the solution and should be screened systematically.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Phase Separation (oily droplets) Detergent concentration is too high, leading to the formation of a separate detergent-rich phase.- Reduce the concentration of this compound in the crystallization drop. - Screen a wider range of precipitant concentrations. - Consider changing the temperature of the experiment.
Amorphous Precipitate - Protein is unstable or aggregating. - Detergent concentration is too low (below the CMC), leading to protein precipitation. - Incompatibility with the precipitant.- Increase the concentration of this compound to ensure it is above the CMC. - Confirm protein stability and monodispersity using techniques like Dynamic Light Scattering (DLS) before setting up crystallization trials. - Screen a different class of precipitants.
No Crystals or Precipitate (clear drops) - Protein concentration is too low. - Supersaturation has not been reached. - Detergent concentration is excessively high, inhibiting crystal contacts.- Increase the protein concentration. - Increase the precipitant concentration. - Systematically screen a lower range of this compound concentrations.
Poorly Diffracting Crystals - The detergent micelle around the protein is large and disordered, leading to a high solvent content in the crystal and poor packing.[2] - Crystal lattice contacts are weak.- Try screening different detergents with smaller micelle sizes. - Experiment with the addition of small amphiphiles or lipids to potentially order the detergent micelle. - Optimize the crystallization conditions by fine-screening pH and precipitant concentration.
Variability Between Drops Inconsistent pipetting or variations in the experimental setup.- Ensure accurate and consistent pipetting of all components. - Use a well-calibrated robot for setting up crystallization plates if available.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₅₀O₅[3]
Molecular Weight 430.66 g/mol [3]
Appearance Orange paste at 20°C and 101.3 kPa[4]
Solubility in Water Slightly soluble[5]
Critical Micelle Concentration (CMC) Not readily available in the literature. Experimental determination is recommended.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Diphenylhexatriene (DPH)

This protocol describes a method to estimate the CMC of this compound in a specific buffer.

Materials:

  • This compound stock solution (e.g., 10% w/v) in the desired buffer.

  • Experimental buffer.

  • Diphenylhexatriene (DPH) stock solution in a water-miscible organic solvent (e.g., 1 mM in methanol).

  • Fluorometer and appropriate cuvettes.

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in the experimental buffer. The concentration range should span several orders of magnitude, from well below to well above the expected CMC.

  • To each dilution, add a small aliquot of the DPH stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is minimal (e.g., < 0.1%).

  • Incubate the samples at the desired temperature for a set period (e.g., 30 minutes) to allow for equilibration.

  • Measure the fluorescence intensity of each sample. The excitation wavelength for DPH is typically around 350 nm, and the emission is measured around 430 nm.

  • Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the point of inflection in the resulting sigmoidal curve, where the fluorescence intensity begins to increase sharply. This increase is due to the partitioning of the hydrophobic DPH dye into the hydrophobic core of the newly formed micelles.

Visualizations

TroubleshootingWorkflow start Crystallization Experiment with this compound outcome Observe Drop Outcome start->outcome clear Clear Drop outcome->clear No Change precipitate Amorphous Precipitate outcome->precipitate Precipitation phase_sep Phase Separation outcome->phase_sep Oily Drops crystals Crystals Formed outcome->crystals Solid Forms solution1 Increase Protein/Precipitant Conc. Decrease Detergent Conc. clear->solution1 solution2 Increase Detergent Conc. Check Protein Stability Change Precipitant precipitate->solution2 solution3 Decrease Detergent Conc. Screen Precipitants/Temp. phase_sep->solution3 diffraction Diffraction Quality? crystals->diffraction solution4 Optimize Conditions (pH, Temp, Additives) Test Other Detergents good_diff Good Diffraction diffraction->good_diff High Resolution poor_diff Poor Diffraction diffraction->poor_diff Low Resolution poor_diff->solution4

Caption: Troubleshooting workflow for crystallization with this compound.

SolubilizationWorkflow cluster_membrane Cell Membrane cluster_micelle Detergent Micelles membrane Membrane Protein in Lipid Bilayer solubilization Solubilization membrane->solubilization detergent This compound (> CMC) detergent->solubilization protein_micelle Protein-Detergent Complex solubilization->protein_micelle purification Purification (e.g., Chromatography) protein_micelle->purification pure_protein Purified Protein-Detergent Complex for Crystallization purification->pure_protein

Caption: Membrane protein solubilization and purification workflow.

References

Impact of pH and ionic strength on octyldodecyl xyloside performance.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH and ionic strength on the performance of octyldodecyl xyloside. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic surfactant valued for its emulsifying and cleansing properties.[1][2] It is commonly used in the cosmetics industry in a variety of skincare and makeup products.[2] Its molecular structure consists of a hydrophilic xylose head group and a hydrophobic octyldodecyl tail.

Q2: How does pH affect the stability of this compound?

This compound is stable across a wide pH range. Studies have shown that there is practically no hydrolysis of the compound at pH 4, 7, and 9 when tested at 50°C for five days. This indicates its suitability for formulations within this pH spectrum.

Q3: How does ionic strength influence the performance of this compound?

As a non-ionic surfactant, the performance of this compound, particularly its critical micelle concentration (CMC) and cloud point, is sensitive to the ionic strength of the solution.

  • Critical Micelle Concentration (CMC): An increase in ionic strength, through the addition of electrolytes like sodium chloride (NaCl), typically leads to a decrease in the CMC of non-ionic surfactants. This is attributed to the "salting-out" effect, where the electrolytes reduce the hydration of the hydrophilic head groups, promoting micelle formation at a lower surfactant concentration.

  • Cloud Point: The cloud point of a non-ionic surfactant is the temperature at which an aqueous solution of the surfactant becomes cloudy. Increasing the ionic strength generally lowers the cloud point. This occurs because the electrolytes disrupt the hydrogen bonding between water molecules and the surfactant's hydrophilic groups, leading to phase separation at a lower temperature.

Q4: Can this compound be used in formulations for drug delivery?

Yes, due to its properties as a non-ionic surfactant and its stability, this compound has potential applications in drug delivery systems, particularly in the formulation of emulsions and for solubilizing poorly water-soluble drugs. Its performance in such systems will be influenced by the pH and ionic strength of the formulation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor emulsion stability (phase separation) Incorrect pH: The pH of the formulation may be outside the optimal range for other components in the emulsion, even though this compound itself is stable.Adjust the pH of the aqueous phase to be within the stable range of all ingredients. A pH between 4 and 9 is generally recommended for this compound stability.
Inappropriate Ionic Strength: High ionic strength can destabilize emulsions by compressing the electrical double layer of any charged co-surfactants or particles.Reduce the concentration of electrolytes in the formulation. If a certain ionic strength is required, consider adding a stabilizer or a co-emulsifier.
Precipitation of the surfactant Temperature above the cloud point: If the formulation temperature exceeds the cloud point of the this compound solution (which is influenced by ionic strength), the surfactant will phase separate.Lower the temperature of the formulation. If high temperatures are necessary for the application, consider increasing the hydrophilicity of the surfactant system, for example, by adding a more hydrophilic co-surfactant. Be aware that increasing ionic strength lowers the cloud point.
Inconsistent performance in different buffer systems Varying Ionic Strength: Different buffer systems at the same pH can have significantly different ionic strengths, affecting the CMC and cloud point of the surfactant.When changing buffer systems, measure and adjust the ionic strength to maintain consistent performance. Use a salt such as NaCl to adjust the ionic strength if necessary.
Difficulty in solubilizing a hydrophobic compound Surfactant concentration below the CMC: Micelles, which are necessary for solubilizing hydrophobic compounds, only form at surfactant concentrations above the CMC.Increase the concentration of this compound to ensure it is above the CMC under your experimental conditions (temperature and ionic strength). Remember that higher ionic strength can lower the CMC.

Quantitative Data

pH Stability of this compound

The following table summarizes the hydrolytic stability of this compound at different pH values.

pHTemperature (°C)Duration (days)Observation
4505No significant hydrolysis
7505No significant hydrolysis
9505No significant hydrolysis

Data sourced from a public report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

Illustrative Impact of Ionic Strength on Non-Ionic Surfactant Performance

The following tables provide an illustrative example of how ionic strength (represented by NaCl concentration) can affect the Critical Micelle Concentration (CMC) and Cloud Point of a long-chain non-ionic surfactant like this compound. Note: This is generalized data, as specific experimental values for this compound are not publicly available.

Table 1: Illustrative Effect of NaCl on the Critical Micelle Concentration (CMC)

NaCl Concentration (mol/L)Illustrative CMC (mol/L)
0.001.5 x 10⁻⁵
0.011.2 x 10⁻⁵
0.058.0 x 10⁻⁶
0.105.5 x 10⁻⁶

Table 2: Illustrative Effect of NaCl on the Cloud Point

NaCl Concentration (mol/L)Illustrative Cloud Point (°C)
0.0085
0.0182
0.0575
0.1068

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the CMC of this compound in a given aqueous solution.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired buffer or aqueous medium at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of the surfactant.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.

Protocol 2: Determination of Cloud Point

Objective: To determine the cloud point of an this compound solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at the desired concentration (typically 1 wt%) in the aqueous medium of interest (e.g., deionized water or a buffer with a specific ionic strength).

  • Heating and Observation: Place the solution in a clear, sealed container (e.g., a test tube) and immerse it in a temperature-controlled water bath.

  • Slowly heat the water bath while gently stirring the sample.

  • Cloud Point Identification: The cloud point is the temperature at which the solution becomes distinctly turbid.

  • Confirmation: To confirm the cloud point, slowly cool the solution. The temperature at which the solution becomes clear again should be close to the cloud point observed during heating.

Visualizations

Experimental_Workflow_CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start stock Prepare Stock Solution (this compound) start->stock dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension (Tensiometer) dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC (Intersection of Slopes) plot->cmc end End cmc->end

Caption: Workflow for CMC determination.

Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Emulsion Stability cause1 Incorrect pH problem->cause1 cause2 High Ionic Strength problem->cause2 cause3 Temperature > Cloud Point problem->cause3 solution1 Adjust pH to 4-9 cause1->solution1 solution2 Reduce Electrolyte Concentration cause2->solution2 solution3 Lower Temperature cause3->solution3

Caption: Troubleshooting emulsion instability.

References

Technical Support Center: Refinement of Octyldodecyl Xyloside-Based Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing octyldodecyl xyloside in their protein purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in protein purification?

This compound is a non-ionic detergent. [1]Its amphipathic nature, possessing both a hydrophilic xylose headgroup and a hydrophobic octyldodecyl tail, allows it to solubilize membrane proteins by mimicking the lipid bilayer environment. [2]This process extracts proteins from the cell membrane into solution, forming protein-detergent complexes that can be purified using standard chromatography techniques. [2] Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. [3]For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC. [3]

  • Note: The exact CMC for this compound is not readily available in public literature. However, for the structurally similar detergent n-octyl-β-D-glucopyranoside (OG), the CMC is approximately 20-25 mM. [4]This value can be used as a starting point for optimization. The CMC is affected by factors such as temperature, pH, and ionic strength of the buffer. Q3: How do I choose the optimal concentration of this compound for my experiment?

The optimal concentration depends on the specific protein and the density of the cell membrane preparation. A general guideline is to use a concentration that is at least two times the CMC for maintaining protein solubility in buffers and a higher concentration for the initial solubilization step. [5]The mass ratio of detergent to protein is also a critical parameter, with ratios of 4:1 (detergent:protein) often cited as a starting point for solubilization. [5]It is recommended to perform a screening experiment to determine the minimal concentration of this compound that effectively solubilizes the target protein while minimizing potential inactivation.

Q4: How can I remove this compound from my purified protein sample?

Detergent removal is often necessary for downstream applications such as mass spectrometry or functional assays. [6][7]Common methods for removing non-ionic detergents like this compound include:

  • Dialysis/Diafiltration: Effective for detergents with a high CMC, as it removes monomers from the solution. [8]* Size-Exclusion Chromatography: Separates the larger protein-detergent micelles from smaller, empty micelles and monomers. [9]* Ion-Exchange Chromatography: Can be used to bind the protein of interest while the uncharged detergent flows through. [9]* Hydrophobic Adsorption Chromatography: Utilizes a hydrophobic resin to bind the detergent.

  • Detergent-Removal Resins: Commercially available resins are designed to specifically bind and remove detergents from protein solutions. [7] Q5: Is this compound compatible with downstream applications like mass spectrometry?

High concentrations of non-ionic detergents can interfere with mass spectrometry analysis by suppressing the signal. [6]Therefore, it is crucial to reduce the detergent concentration to a level that does not interfere with ionization. [6]If detergent removal is incomplete, the choice of ionization method can also be a factor.

Troubleshooting Guides

Problem 1: Low Yield of Solubilized Protein
Possible Cause Suggested Solution
Insufficient Detergent Concentration Increase the concentration of this compound in the lysis buffer. A common starting point is 2-5 times the estimated CMC. Empirically test a range of concentrations to find the optimal balance between solubilization and protein stability.
Inefficient Lysis Ensure complete cell lysis to allow the detergent to access the membranes. Optimize the physical lysis method (e.g., sonication, French press) in conjunction with detergent solubilization.
Inappropriate Buffer Conditions The efficiency of some detergents can be influenced by pH and ionic strength. [10][11]Test a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl) in your lysis buffer.
Short Incubation Time Increase the incubation time of the cell lysate with the detergent to allow for complete solubilization. This can be performed at 4°C with gentle agitation.
Protein Degradation Add protease inhibitors to the lysis buffer to prevent degradation of the target protein upon cell lysis.
Problem 2: Protein Aggregation During or After Purification
Possible Cause Suggested Solution
Detergent Concentration Below CMC in Purification Buffers Ensure that all buffers used during chromatography (binding, wash, and elution) contain this compound at a concentration above its CMC to maintain protein solubility. [12]
Suboptimal Buffer Conditions Screen different pH values and ionic strengths in your purification buffers. Some proteins are more stable at a specific pH or salt concentration.
High Protein Concentration Protein aggregation is often concentration-dependent. If aggregation occurs during concentration steps, try to perform this step in the presence of stabilizing additives.
Presence of Unfolded Protein Additives such as glycerol (5-20%), small amounts of reducing agents (e.g., DTT, TCEP), or non-detergent sulfobetaines can help stabilize the protein and prevent aggregation.
Hydrophobic Interactions with Chromatography Resin If using hydrophobic interaction chromatography, ensure that the salt concentration in the elution buffer is appropriate to prevent strong, irreversible binding and aggregation.

Quantitative Data Summary

Note: Specific quantitative data for this compound is limited in publicly available literature. The following table includes data for the structurally similar and commonly used non-ionic detergent, n-octyl-β-D-glucopyranoside (OG), which can serve as a useful reference point.

Property Value (for n-octyl-β-D-glucopyranoside) Significance in Protein Purification
Molecular Weight 292.37 g/mol Important for calculating molar concentrations.
Critical Micelle Concentration (CMC) ~20-25 mM (0.58 - 0.73% w/v) [4]The concentration must be exceeded for effective membrane solubilization.
Aggregation Number 27-100 [1]The number of monomers per micelle, which influences the size of the micelle.
Micelle Molecular Weight 8 - 29 kDa [1]Affects the overall size of the protein-detergent complex and is a consideration for size-based separation techniques.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Membrane Protein Solubilization
  • Prepare a stock solution of this compound: Prepare a 10% (w/v) stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Prepare membrane fractions: Isolate cell membranes from your expression system using standard protocols. Resuspend the membrane pellet in a buffer without detergent.

  • Set up a concentration series: In a series of microcentrifuge tubes, add a fixed amount of your membrane preparation. Add the this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubate: Incubate the samples for 1 hour at 4°C with gentle end-over-end rotation.

  • Centrifuge: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the amount of your target protein in the supernatant by SDS-PAGE and Western blotting or an activity assay. The optimal concentration is the lowest concentration that gives the highest yield of your target protein in its active form.

Protocol 2: General Protocol for Affinity Purification of a His-tagged Membrane Protein using this compound
  • Solubilization: Solubilize the membrane fraction containing your His-tagged protein using the optimal concentration of this compound determined in Protocol 1.

  • Clarification: Remove insoluble material by ultracentrifugation as described above.

  • Buffer Preparation: Prepare binding, wash, and elution buffers for your chosen affinity resin (e.g., Ni-NTA). Ensure all buffers contain this compound at a concentration at least 2x the estimated CMC (e.g., 50 mM or ~1.5% w/v).

    • Binding Buffer: e.g., 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM imidazole, [this compound], pH 8.0.

    • Wash Buffer: e.g., 50 mM Tris-HCl, 300-500 mM NaCl, 20-50 mM imidazole, [this compound], pH 8.0.

    • Elution Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 250-500 mM imidazole, [this compound], pH 8.0.

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the clarified lysate onto the column at a slow flow rate to ensure efficient binding.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with 5-10 column volumes of elution buffer. Collect fractions and analyze by SDS-PAGE.

  • Further Purification (Optional): Pool the fractions containing your purified protein and proceed to further purification steps like size-exclusion chromatography if necessary. The buffer for this step should also contain this compound above its CMC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis & Downstream Use Cell_Culture Cell Culture/ Expression Cell_Harvest Cell Harvest Cell_Culture->Cell_Harvest Membrane_Isolation Membrane Isolation Cell_Harvest->Membrane_Isolation Solubilization Membrane Solubilization (with this compound) Membrane_Isolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography SEC Size-Exclusion Chromatography (Optional) Affinity_Chromatography->SEC Analysis Purity & Activity Analysis (SDS-PAGE, etc.) SEC->Analysis Detergent_Removal Detergent Removal (Optional) Analysis->Detergent_Removal Downstream Downstream Applications Detergent_Removal->Downstream

Caption: General experimental workflow for membrane protein purification using this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_aggregation Aggregation Troubleshooting Start Problem Encountered Low_Yield Low Protein Yield? Start->Low_Yield Aggregation Protein Aggregation? Start->Aggregation Check_Detergent_Conc Increase Detergent Concentration Low_Yield->Check_Detergent_Conc Optimize_Lysis Optimize Lysis Conditions Low_Yield->Optimize_Lysis Check_Buffer_pH_Salt Adjust Buffer pH/ Ionic Strength Low_Yield->Check_Buffer_pH_Salt Check_Purification_Buffer_Detergent Ensure Detergent > CMC in all Buffers Aggregation->Check_Purification_Buffer_Detergent Optimize_Purification_Buffer Optimize Purification Buffer Conditions Aggregation->Optimize_Purification_Buffer Add_Stabilizers Add Stabilizing Agents (e.g., Glycerol) Aggregation->Add_Stabilizers Solution1 Solution1 Check_Detergent_Conc->Solution1 Re-run Experiment Optimize_Lysis->Solution1 Re-run Experiment Check_Buffer_pH_Salt->Solution1 Re-run Experiment Solution2 Solution2 Check_Purification_Buffer_Detergent->Solution2 Re-run Experiment Optimize_Purification_Buffer->Solution2 Re-run Experiment Add_Stabilizers->Solution2 Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in this compound-based purifications.

References

Overcoming octyldodecyl xyloside interference in downstream applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from octyldodecyl xyloside in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

This compound is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) class.[1] It is derived from natural materials, specifically xylose and octyldodecanol.[2] Due to its emulsifying and surfactant properties, it is often used in cosmetic and personal care product formulations.[3] Researchers may encounter it as a contaminant or as a component of a formulation they are analyzing.

Q2: How can this compound interfere with my downstream applications?

Like other detergents, this compound can interfere with various analytical techniques. In mass spectrometry (MS) , it can cause ion suppression, form adducts with analytes, and generate high background noise, obscuring the signals from target molecules.[4][5] In immunoassays like ELISA, it can disrupt antibody-antigen binding, lead to non-specific binding, or interfere with the detection signal, resulting in inaccurate quantification.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Troubleshooting Guide

This guide addresses common issues encountered when this compound is present in a sample.

Problem Potential Cause Recommended Solution
Mass Spectrometry: High background noise and poor signal intensity. This compound is interfering with ionization.Select a detergent removal method appropriate for your sample type and downstream analysis (see Data Presentation and Experimental Protocols sections).
Mass Spectrometry: Unexpected peaks or adducts in the spectrum. This compound is forming adducts with your analyte or is being detected by the mass spectrometer.Ensure complete removal of the detergent. Consider a multi-step removal process if a single method is insufficient.
ELISA/Immunoassay: Low signal or no signal. This compound is inhibiting antibody-antigen binding.Remove the detergent prior to performing the assay. If removal is not possible, optimize blocking and washing steps by including a low concentration of a non-interfering non-ionic detergent like Tween-20 in the wash buffers.[8]
ELISA/Immunoassay: High background. Non-specific binding caused by this compound.Increase the number of wash steps and the stringency of the wash buffer. Optimize the blocking buffer and incubation times.[8]
Protein Quantification Assay (e.g., BCA, Bradford): Inaccurate readings. This compound is interfering with the assay chemistry.Remove the detergent before quantification or use a detergent-compatible protein assay.
General: Protein precipitation or aggregation after detergent removal. The protein of interest requires a detergent for solubility.After removing this compound, consider exchanging it with a detergent that is more compatible with your downstream application (e.g., a mass spectrometry-friendly surfactant).

Data Presentation: Comparison of Detergent Removal Methods

The following table summarizes common detergent removal methods and their estimated efficiencies for non-ionic detergents like this compound. Note that the exact efficiency will depend on the specific experimental conditions and the concentration of the detergent.

Method Principle Estimated Removal Efficiency for Non-ionic Detergents (%) Protein Recovery (%) Advantages Disadvantages
Size-Exclusion Chromatography (Spin Columns) Separation based on molecular size.>95>90Fast, simple, and effective for removing detergents with high CMCs.[7]May not be effective for detergents with very low CMCs that form large micelles.
Ion-Exchange Chromatography Separation based on charge.>95VariableEffective for non-ionic and zwitterionic detergents.[7]Requires optimization of binding and elution conditions for each protein.
Protein Precipitation (Acetone/TCA) Differential solubility.>9050-100Can concentrate the protein sample.Proteins can be difficult to resolubilize; may cause denaturation.[9]
Detergent Removal Resins Affinity binding of detergent molecules.>95>85High detergent binding capacity; available in convenient spin column formats.[10]May have some non-specific protein binding.

Experimental Protocols

Protocol 1: Detergent Removal using Size-Exclusion Chromatography (Spin Columns)

This protocol is suitable for rapid removal of this compound from small sample volumes.

Materials:

  • Size-exclusion spin column (e.g., with a 7 kDa molecular weight cutoff)

  • Collection tubes

  • Buffer compatible with your downstream application

  • Microcentrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer. Place the column in a collection tube and centrifuge according to the manufacturer's instructions.

  • Equilibrate the column by adding your application-compatible buffer and centrifuging. Repeat this step 2-3 times, discarding the flow-through each time.

  • Place the equilibrated spin column into a new, clean collection tube.

  • Slowly apply your protein sample containing this compound to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's instructions to collect the detergent-depleted sample in the collection tube.

Protocol 2: Protein Precipitation with Acetone

This method is effective for removing detergents and concentrating the protein sample.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Buffer for resuspension (compatible with downstream application)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add at least 4 volumes of ice-cold acetone to the sample.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for very dilute samples).

  • Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the acetone supernatant, taking care not to disturb the protein pellet.

  • (Optional wash step) Add a smaller volume of ice-cold acetone, gently vortex, and centrifuge again. Discard the supernatant.

  • Air-dry the pellet for a short time to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a suitable buffer.

Visualizations

experimental_workflow start Protein Sample with This compound detergent_removal Detergent Removal Method start->detergent_removal sec Size-Exclusion Chromatography detergent_removal->sec Rapid, High CMC iex Ion-Exchange Chromatography detergent_removal->iex Charge-based precipitation Protein Precipitation detergent_removal->precipitation Concentration needed resin Detergent Removal Resin detergent_removal->resin High affinity downstream Downstream Application (MS, ELISA, etc.) sec->downstream iex->downstream precipitation->downstream resin->downstream

Caption: Decision workflow for selecting a detergent removal method.

troubleshooting_pathway start Interference in Downstream Application check_detergent Is this compound present? start->check_detergent optimize_assay Optimize Assay Conditions (Blocking, Washing) start->optimize_assay Alternative for Immunoassays remove_detergent Select & Optimize Detergent Removal check_detergent->remove_detergent Yes no_issue No Detergent Issue check_detergent->no_issue No re_run Re-run Experiment remove_detergent->re_run optimize_assay->re_run

Caption: Troubleshooting logic for downstream application interference.

References

Technical Support Center: Octyldodecyl Xyloside Purity Assessment for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octyldodecyl xyloside. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the purity of this compound for its effective use in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important for research?

This compound is a non-ionic surfactant used in a variety of research applications, primarily for solubilizing membrane proteins and as a component in cell lysis buffers.[1][2] Its purity is critical because impurities can interfere with downstream applications. For instance, unreacted starting materials or byproducts from synthesis could alter the critical micelle concentration (CMC), affect protein stability, or interfere with analytical assays.

Q2: What are the common impurities found in this compound?

Common impurities in this compound can include unreacted starting materials and byproducts of the synthesis process. The most frequently cited impurities are:

  • 2-Octyldodecanol: The fatty alcohol used in the synthesis.

  • Octyldodecyl dixyloside: A product with two xylose units attached to the alkyl chain.

The presence and concentration of these impurities can vary between different manufacturing batches and suppliers.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

The primary recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) has also been noted for the analysis of related compounds.[3]

Purity Assessment Protocols and Troubleshooting

This section provides detailed methodologies for the key analytical techniques used to assess the purity of this compound, along with troubleshooting guides to address common experimental challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying this compound from its potential impurities. Both reversed-phase and normal-phase chromatography can be employed.

A reversed-phase HPLC method is suitable for separating this compound from less polar impurities like 2-octyldodecanol and more polar species like free xylose.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (e.g., a mixture of methanol and water).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water; B: Methanol
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
Injection Volume 20 µL

Data Interpretation:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities can be confirmed by injecting standards of 2-octyldodecanol and, if available, octyldodecyl dixyloside.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Sample overload- Inappropriate mobile phase pH- Replace the column.- Reduce the sample concentration.- Adjust the mobile phase pH; however, for neutral compounds like this compound, this is less likely to be the cause.
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp aging- Degas the mobile phase.- Use fresh, high-purity solvents.- Replace the detector lamp.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Leaks in the system- Temperature fluctuations- Ensure proper mixing and degassing of the mobile phase.- Check all fittings for leaks.- Use a column oven to maintain a stable temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent method for structural confirmation and purity assessment of this compound. ¹H NMR is particularly useful for identifying and quantifying the main component and impurities.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; if not, gently warm the sample or use sonication.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

ParameterRecommended Setting
Solvent Methanol-d₄
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 1.0 s
Acquisition Time (aq) 4.09 s
Spectral Width (sw) 20.5 ppm

Data Interpretation:

The purity can be estimated by integrating the characteristic signals of this compound and comparing them to the integrals of impurity signals. For example, the anomeric proton of the xyloside moiety will have a distinct chemical shift. The presence of 2-octyldodecanol can be identified by its characteristic signals. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard.

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks - Sample is too concentrated- Presence of paramagnetic impurities- Poor shimming- Dilute the sample.- Filter the sample to remove any particulate matter.- Re-shim the spectrometer.
Water Peak Obscuring Signals - Use of non-anhydrous deuterated solvent- Moisture in the sample- Use a fresh, sealed vial of deuterated solvent.- Dry the sample under vacuum before preparing the NMR sample.
Poor Signal-to-Noise Ratio - Insufficient sample concentration- Not enough scans acquired- Increase the sample concentration.- Increase the number of scans.

Experimental Workflows and Signaling Pathways

The purity of this compound is crucial in various experimental workflows. Below are diagrams illustrating a logical workflow for purity assessment and an example of an experimental application.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Purity Confirmation start Receive Octyldodecyl Xyloside Sample visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., in Water, Methanol) visual->solubility hplc HPLC Analysis (Reversed-Phase) solubility->hplc nmr NMR Spectroscopy (¹H NMR) solubility->nmr hplc_data Analyze Chromatogram (Peak Area %) hplc->hplc_data compare Compare HPLC and NMR Results hplc_data->compare nmr_data Analyze Spectrum (Integration) nmr->nmr_data nmr_data->compare decision Decision: Accept or Reject Lot compare->decision

Figure 1. Logical workflow for the purity assessment of this compound.

This compound is often used to lyse cells for the subsequent analysis of intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target of such analyses.

MAPK_Pathway_Analysis cluster_workflow Experimental Workflow cluster_pathway MAPK Signaling Pathway cell_culture Cell Culture (e.g., HeLa cells) treatment Treatment (e.g., with Growth Factor) cell_culture->treatment lysis Cell Lysis with Buffer containing this compound treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot erk ERK western_blot->erk Detects Phospho-ERK receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription

Figure 2. Use of this compound in cell lysis for MAPK pathway analysis.

For further assistance, please contact our technical support team.

References

Troubleshooting protein denaturation in the presence of octyldodecyl xyloside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein denaturation issues when using octyldodecyl xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in protein research?

This compound is a non-ionic detergent.[1][2][3] Due to its gentle nature, it is primarily used for the solubilization and stabilization of membrane proteins, helping to maintain their native conformation and activity during extraction and purification.[4] Its uncharged headgroup minimizes harsh denaturation effects often seen with ionic detergents.

Q2: When should I choose this compound over other detergents?

This compound is a good choice when working with sensitive membrane proteins that are prone to denaturation. It is particularly useful in applications where maintaining the protein's structural integrity and function is critical, such as in structural biology studies (e.g., crystallography, cryo-EM) and functional assays. Its non-ionic character also makes it compatible with ion-exchange chromatography.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[5][6][7][8] Operating above the CMC is crucial for effective membrane protein solubilization, as these micelles create a lipid-like environment that shields the hydrophobic regions of the protein from the aqueous solvent.[5]

Troubleshooting Guides

Issue 1: Protein Denaturation or Loss of Activity

Symptoms:

  • Loss of protein function in activity assays.

  • Changes in secondary or tertiary structure observed through techniques like circular dichroism (CD) spectroscopy.

  • Precipitation of the protein during or after purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Detergent concentration is too high. While working above the CMC is necessary, excessively high concentrations of this compound can lead to delipidation and denaturation. Try titrating the detergent concentration downwards, staying just above the estimated CMC. A final concentration of 1.5-2x the CMC is often a good starting point for purification buffers.
Inappropriate buffer conditions (pH, ionic strength). The stability of your protein is highly dependent on the buffer environment. Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge and prevent aggregation. Optimize the ionic strength (salt concentration) of your buffer, as this can influence protein stability.[9]
Suboptimal temperature. Most protein purification steps should be performed at low temperatures (e.g., 4°C) to minimize protease activity and protein unfolding.[9] However, some proteins are more stable at room temperature. If you suspect cold denaturation, try performing purification steps at a slightly higher temperature.
Presence of proteases. Add protease inhibitors to your lysis and purification buffers to prevent degradation of your target protein.
Extended incubation times. Minimize the duration of each purification step to reduce the risk of denaturation and degradation.
Issue 2: Protein Aggregation or Precipitation

Symptoms:

  • Visible cloudiness or precipitate in the protein solution.

  • High molecular weight aggregates observed during size-exclusion chromatography (SEC).

  • Loss of protein during centrifugation steps.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Detergent concentration is below the CMC. If the this compound concentration falls below its CMC, micelles will disassemble, exposing the hydrophobic regions of the membrane protein and leading to aggregation. Ensure all buffers used throughout the purification process contain this compound at a concentration above the CMC.
High protein concentration. Highly concentrated protein solutions are more prone to aggregation. If possible, work with a lower protein concentration. If high concentrations are necessary, consider adding stabilizing agents.
Inadequate mixing during solubilization. Gentle but thorough mixing is required to ensure complete solubilization of the membrane. Avoid vigorous vortexing or sonication which can cause protein denaturation and aggregation.
Absence of stabilizing additives. The addition of glycerol (5-20% v/v), sugars (e.g., sucrose, trehalose), or specific lipids (e.g., cholesterol hemisuccinate) to your buffers can significantly improve protein stability and prevent aggregation.
Incorrect buffer pH. As mentioned previously, ensure the buffer pH is not close to the protein's pI.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical Name 2-octyldodecyl β-D-xylopyranoside[10]
Molecular Formula C25H50O5[10]
Molecular Weight 430.66 g/mol [10]
Type Non-ionic[1][2][3]
Appearance Solid or liquid[2]
Solubility in Water Slightly soluble[2]
Critical Micelle Concentration (CMC) Estimated to be in the low mM range. Experimental determination is recommended.N/A
Aggregation Number Not available.N/A

Experimental Protocols

Protocol 1: General Procedure for Solubilization of a His-tagged Membrane Protein using this compound

This protocol provides a general workflow. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.

Materials:

  • Cell paste expressing the His-tagged membrane protein of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT, protease inhibitors.

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) this compound.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.1% (w/v) this compound.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 0.1% (w/v) this compound.

  • Ni-NTA affinity resin.

Procedure:

  • Cell Lysis:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a high-pressure homogenizer or sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • Membrane Isolation:

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction).

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer.

    • Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Affinity Chromatography:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Equilibrate the Ni-NTA resin with Wash Buffer.

    • Incubate the solubilized protein fraction with the equilibrated Ni-NTA resin at 4°C for 1-2 hours with gentle rotation.

    • Load the resin-protein slurry onto a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Further Purification (Optional):

    • The eluted fraction can be further purified by size-exclusion chromatography (SEC) using a buffer containing 0.1% (w/v) this compound to remove aggregates and for buffer exchange.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Protein Denaturation with this compound start Protein Denaturation or Aggregation Observed check_detergent Is Detergent Concentration Optimal? start->check_detergent check_buffer Are Buffer Conditions (pH, Ionic Strength) Optimal? check_detergent->check_buffer Yes adjust_detergent Adjust Detergent Concentration (Above CMC, avoid excess) check_detergent->adjust_detergent No check_temp Is the Temperature Appropriate? check_buffer->check_temp Yes optimize_buffer Optimize Buffer pH and Salt Concentration check_buffer->optimize_buffer No check_additives Are Stabilizing Additives Present? check_temp->check_additives Yes adjust_temp Adjust Temperature (Typically 4°C) check_temp->adjust_temp No add_stabilizers Add Glycerol, Sugars, or Lipids check_additives->add_stabilizers No solution Protein is Stable check_additives->solution Yes adjust_detergent->check_buffer optimize_buffer->check_temp adjust_temp->check_additives add_stabilizers->solution

Caption: A logical workflow for troubleshooting protein denaturation.

PurificationWorkflow General Workflow for Membrane Protein Purification cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilize Solubilize with This compound membrane_isolation->solubilize clarify Clarification (Ultracentrifugation) solubilize->clarify affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarify->affinity_chrom sec Size-Exclusion Chromatography (Optional) affinity_chrom->sec analysis Functional/Structural Analysis affinity_chrom->analysis sec->analysis

Caption: A general experimental workflow for membrane protein purification.

References

Addressing phase separation issues with octyldodecyl xyloside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyldodecyl xyloside. The information is designed to help address common challenges, particularly those related to phase separation, and to provide a deeper understanding of the physicochemical properties of this non-ionic surfactant.

Troubleshooting Guide: Addressing Phase Separation

Phase separation in aqueous formulations of this compound is a common issue, primarily driven by temperature-dependent solubility, a phenomenon known as the cloud point. Below are common problems, their potential causes, and systematic solutions.

Problem 1: Solution becomes cloudy or hazy upon heating.

  • Potential Cause: The temperature of the solution has exceeded the cloud point of this compound. The cloud point is the temperature at which a non-ionic surfactant solution separates into two phases, leading to a cloudy appearance. This is a reversible process.

  • Solution:

    • Temperature Control: Maintain the formulation temperature below the cloud point. If heating is necessary for other formulation steps, cool the solution promptly.

    • Concentration Adjustment: Lowering the concentration of this compound can sometimes increase the cloud point.

    • Additive Screening: Introduce additives that can increase the cloud point (see Table 2 for examples).

Problem 2: The formulation separates into two distinct liquid layers over time, even at room temperature.

  • Potential Cause: This may be due to the presence of high concentrations of electrolytes or other components that significantly lower the cloud point of this compound, bringing it close to or below the storage temperature. The very low water solubility of this compound (approximately 2.3 mg/L) and its low Hydrophilic-Lipophilic Balance (HLB) of 5.5 indicate its strong hydrophobic nature, making it sensitive to formulation changes.[1]

  • Solution:

    • Electrolyte Concentration: Reduce the concentration of salts in the formulation. Different ions have varying effects on the cloud point.

    • Co-solvent Addition: Incorporate a hydrophilic co-solvent, such as propylene glycol or ethanol, which can increase the cloud point.

    • Surfactant Blending: Add a more hydrophilic non-ionic or an ionic surfactant to the formulation. This can increase the overall HLB of the surfactant system and improve stability.

Problem 3: Precipitate forms in the formulation.

  • Potential Cause: The concentration of this compound may have exceeded its solubility limit in the aqueous phase, especially at lower temperatures. This is distinct from cloud point separation.

  • Solution:

    • Solubility Enhancement: The addition of co-solvents can help to increase the solubility of this compound.

    • Concentration Review: Ensure the concentration of this compound is below its saturation point in the specific formulation buffer and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the cloud point and why is it important for this compound?

A1: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it separates into two phases. This is a critical parameter for this compound because it dictates the upper-temperature limit for handling and storing its aqueous formulations to avoid phase separation. For some long-chain alkyl polyglycosides (C12-C20), the cloud point can be above 100°C in pure water, but this can be significantly lowered by additives.[2]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why does it matter?

Q3: How do different types of additives affect the phase stability of this compound solutions?

A3: The phase stability of this compound solutions is highly sensitive to additives:

  • Electrolytes (Salts): Generally, electrolytes decrease the cloud point of non-ionic surfactants. This is because the salt ions compete for water molecules, leading to dehydration of the surfactant's hydrophilic head groups.

  • Co-solvents (e.g., alcohols, glycols): Hydrophilic co-solvents can increase the cloud point by improving the solubility of the surfactant.

  • Other Surfactants: Blending with a more hydrophilic surfactant (higher HLB) can increase the overall stability and raise the cloud point of the formulation.

Q4: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and what does it indicate?

A4: The HLB of this compound is approximately 5.5.[1] This low value indicates that it is predominantly lipophilic (oil-loving), making it a suitable emulsifier for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) emulsions to improve stability.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDodecyl Xyloside (for comparison)
Molecular Formula C₂₅H₅₀O₅C₁₇H₃₄O₅
Molecular Weight 430.66 g/mol 318.44 g/mol
HLB Value 5.5[1]Not widely reported
Water Solubility ~2.3 mg/L0.13 g/L[3]
CMC Not determined (expected to be very low)0.049 mM[3]
Cloud Point Not determined (highly formulation dependent)Not widely reported

Table 2: General Effects of Additives on the Cloud Point of Non-ionic Surfactants

Additive TypeExamplesGeneral Effect on Cloud Point
Electrolytes NaCl, CaCl₂, (NH₄)₂SO₄Decrease
Co-solvents Propylene Glycol, Ethanol, GlycerolIncrease
Sugars Sucrose, SorbitolIncrease
Other Surfactants Polysorbates (e.g., Tween 80)Increase (if more hydrophilic)

Experimental Protocols

Protocol 1: Determination of Cloud Point

Objective: To determine the cloud point of an this compound formulation.

Materials:

  • This compound formulation

  • Temperature-controlled water bath with a magnetic stirrer

  • Calibrated thermometer or temperature probe

  • Clear glass test tube

  • Light source and a dark background for better visualization

Methodology:

  • Place a sample of the this compound solution into a clear glass test tube.

  • Place the test tube in the temperature-controlled water bath.

  • Begin stirring the water bath and the sample gently.

  • Slowly increase the temperature of the water bath at a rate of approximately 1°C per minute.

  • Continuously observe the solution against a dark background with a light source.

  • The cloud point is the temperature at which the solution first shows signs of turbidity or cloudiness.

  • To confirm the cloud point, slowly cool the solution. It should become clear again at a temperature close to the recorded cloud point.

  • Repeat the measurement at least three times and report the average temperature.

Protocol 2: Evaluating the Effect of an Additive on Cloud Point

Objective: To quantify the effect of an additive (e.g., NaCl) on the cloud point of an this compound solution.

Methodology:

  • Prepare a stock solution of this compound in the desired aqueous buffer.

  • Prepare a series of dilutions of the additive (e.g., 0.1 M, 0.5 M, 1 M NaCl) in the this compound stock solution.

  • For each concentration of the additive, determine the cloud point using the methodology described in Protocol 1.

  • Plot the cloud point temperature as a function of the additive concentration to visualize the relationship.

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation Observe Observe Phase Separation (Cloudiness/Layering) CheckTemp Is Temperature > Cloud Point? Observe->CheckTemp CheckConc Is Concentration Too High? CheckTemp->CheckConc No ReduceTemp Reduce Temperature CheckTemp->ReduceTemp Yes CheckAdditives Are Destabilizing Additives Present? CheckConc->CheckAdditives No ReduceConc Reduce Concentration CheckConc->ReduceConc Yes ModifyAdditives Modify Additives (e.g., lower salt, add co-solvent) CheckAdditives->ModifyAdditives Yes Stable Stable Formulation CheckAdditives->Stable No ReduceTemp->Stable ReduceConc->Stable ModifyAdditives->Stable

Caption: Troubleshooting workflow for addressing phase separation issues.

G cluster_1 Factors Influencing this compound Phase Stability Stability Formulation Stability Temp Temperature Temp->Stability Affects Conc Concentration Conc->Stability Affects Additives Additives Additives->Stability Affects Electrolytes Electrolytes (e.g., NaCl) Additives->Electrolytes Cosolvents Co-solvents (e.g., Propylene Glycol) Additives->Cosolvents OtherSurfactants Other Surfactants Additives->OtherSurfactants

Caption: Key factors that influence the phase stability of formulations.

References

Improving the resolution of protein structures crystallized with octyldodecyl xyloside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using octyldodecyl xyloside in protein crystallization experiments. The content is designed to address specific issues that may arise during the crystallization process and to offer detailed methodologies for improving crystal resolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to protein crystallization?

This compound is a non-ionic surfactant known for its excellent emulsifying, dispersing, and solubilizing abilities.[1] It is slightly soluble in water and its properties make it a candidate for solubilizing and crystallizing membrane proteins.[1]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₅H₅₀O₅[2][3]
Molecular Weight430.7 g/mol [2][3]
DescriptionEther formed by the reaction of xylose and octyldodecanol.[4][5]
FunctionsEmulsifying, Surfactant[4][6][7]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q3: How do I choose the optimal concentration of this compound for my protein?

The optimal detergent concentration is protein-specific and requires empirical determination.[9] A general guideline is to use a concentration significantly above the CMC during solubilization (often 10x CMC) to ensure complete extraction from the membrane.[9] For crystallization, the concentration may need to be adjusted. Too high a concentration can lead to the formation of many small crystals or twinned crystals, while a concentration that is too low may result in no crystals at all.[9]

Q4: What are common issues encountered when crystallizing proteins with detergents like this compound?

Common problems include:

  • Phase Separation: The detergent separates from the solution, which can denature the protein.[10][11] This can be influenced by temperature, salt concentration, and the presence of precipitants.

  • Crystal Twinning: The growth of two or more intergrown crystal lattices, which complicates diffraction data analysis.[12]

  • Poor Crystal Quality: Crystals may be small, have irregular morphology, or diffract weakly.

  • Aggregation: The protein may aggregate instead of forming an ordered crystal lattice.[9]

Troubleshooting Guides

Issue 1: Poor or No Crystal Formation
Possible Cause Troubleshooting Strategy Experimental Protocol
Suboptimal Detergent Concentration Systematically screen a range of this compound concentrations around the initial condition.Prepare a dilution series of your protein-detergent complex with varying detergent concentrations. Set up crystallization trials for each concentration using your best-performing crystallization condition. Observe the drops for changes in crystal number, size, and morphology.
Incorrect Protein Concentration Optimize the protein concentration. A majority of clear drops may indicate the protein concentration is too low, while heavy precipitation can suggest it is too high.[9]Systematically vary the protein concentration (e.g., from 2 mg/mL to 20 mg/mL) while keeping the detergent and crystallization solution concentrations constant.
Inappropriate Crystallization Conditions Screen a wider range of precipitants, pH, and salts.Utilize commercially available or custom-made sparse matrix screens to explore a broad range of chemical space. Once initial hits are identified, perform finer grid screens around those conditions, varying the concentration of each component and the pH.
Protein Instability Add stabilizing agents to the protein solution.Screen a variety of additives such as small molecules, ligands, or co-factors that are known to stabilize your protein. Ionic liquids can also be used as additives to improve crystallization outcomes.[13][14]
Issue 2: Crystals Have Poor Resolution or are Twinned
Possible Cause Troubleshooting Strategy Experimental Protocol
Disordered Crystal Packing Employ post-crystallization treatments like dehydration or annealing.Dehydration: Prepare a solution with a slightly higher precipitant concentration than the crystallization drop. Transfer the crystal to this new solution for a short period (minutes to hours) before cryo-cooling. A new dehydration method involves using a dehydrating solution that doesn't dry out quickly in the air.[15] Annealing: Briefly warm the cryo-cooled crystal by blocking the cryo-stream for a few seconds and then re-cooling it. This can sometimes relieve lattice stress.[16]
Presence of Flexible Regions Engineer the protein construct to remove flexible loops or termini.Use limited proteolysis or sequence alignment with homologous structures to identify and remove flexible regions that may interfere with crystal packing.
Detergent Micelle Heterogeneity Add small amphiphiles or different detergents to modify the micelle properties.Screen for additives that can modulate micelle size and shape. In some cases, exchanging this compound for a detergent with a different tail length or head group might be beneficial.[17]
Crystal Twinning Change the crystallization conditions significantly or try microseeding.Experiment with different precipitants, pH, or temperatures to find a condition that favors the growth of single crystals. Microseeding, using crushed crystals from a previous experiment, can sometimes promote the growth of a single lattice.

Experimental Workflows and Diagrams

General Workflow for Membrane Protein Crystallization

The following diagram illustrates a typical workflow for crystallizing a membrane protein using a detergent-based approach.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Expression Protein Expression MembranePrep Membrane Preparation Expression->MembranePrep Solubilization Solubilization with This compound MembranePrep->Solubilization Purification Purification (e.g., IMAC, SEC) Solubilization->Purification Screening Initial Crystallization Screening Purification->Screening Optimization Optimization of Crystal Hits Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution G cluster_postcryst Post-Crystallization cluster_recryst Re-Crystallization cluster_protein Protein Engineering Start Low-Resolution Crystals Obtained Dehydration Dehydration Start->Dehydration Annealing Annealing Start->Annealing Soaking Soaking in Stabilizing Solution Start->Soaking Additives Screen Additives Start->Additives Detergent Optimize Detergent Concentration Start->Detergent Conditions Vary Crystallization Conditions (pH, Precipitant) Start->Conditions Construct Modify Protein Construct Start->Construct End High-Resolution Data Dehydration->End Annealing->End Soaking->End Additives->End Detergent->End Conditions->End Construct->End

References

Validation & Comparative

A Head-to-Head Comparison: Octyldodecyl Xyloside vs. Dodecyl Maltoside (DDM) for Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein stabilization, the choice of detergent is a critical decision that can significantly impact experimental success. This guide provides an objective comparison of two non-ionic detergents, Octyldodecyl xyloside and n-dodecyl-β-D-maltoside (DDM), offering a comprehensive overview of their physicochemical properties and their implications for protein stability.

While DDM has long been a workhorse in the field, the unique branched-chain structure of this compound presents a compelling alternative. This comparison aims to equip researchers with the necessary information to make an informed choice based on the specific requirements of their target protein and downstream applications.

Physicochemical Properties: A Tale of Two Structures

The fundamental differences in the molecular architecture of this compound and DDM give rise to distinct physicochemical properties that directly influence their behavior in solution and their interactions with membrane proteins.

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)
Molecular Formula C25H50O5[1]C24H46O11[2]
Molecular Weight ( g/mol ) 430.66[3]510.62[2]
Structure Branched hydrophobic tailLinear hydrophobic tail
Headgroup XyloseMaltose
Critical Micelle Concentration (CMC) Not experimentally determined for this compound. Estimated to be in the low millimolar (mM) range based on related compounds. For comparison, the CMC of octyl-D-xyloside is 3.63 mM and decyl-D-xyloside is 1.03 mM.[4]~0.17 mM in water
Aggregation Number Not experimentally determined.~140

The Branched Advantage: Implications for Protein Stability

The most striking difference between the two detergents lies in the branched structure of this compound's hydrophobic tail, in contrast to the linear alkyl chain of DDM. This structural variance has significant implications for how the detergent molecules pack around a membrane protein.

Theoretical and experimental studies on other branched-chain detergents suggest that they can offer enhanced stability to membrane proteins, particularly those with complex topologies like G protein-coupled receptors (GPCRs). The branching can lead to a more effective "wrapping" of the hydrophobic transmembrane domains, potentially creating a more native-like micellar environment. This can prevent aggregation and maintain the protein's structural integrity and functional state for longer periods.[5]

DDM, with its linear chain, forms well-defined micelles and has a proven track record of successfully stabilizing a wide range of membrane proteins.[6] Its efficacy is well-documented, making it a reliable choice for many applications. However, for particularly challenging or unstable proteins, the potentially superior packing of a branched-chain detergent like this compound might offer a significant advantage.

Experimental Protocols: Assessing Protein Stability

To empirically determine the optimal detergent for a specific membrane protein, a series of biophysical and biochemical assays are essential. Below are detailed methodologies for key experiments to compare the stabilizing effects of this compound and DDM.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This high-throughput method assesses protein stability by monitoring its thermal unfolding in the presence of a fluorescent dye.

Protocol:

  • Protein Preparation: Purify the target membrane protein and exchange it into a buffer containing either this compound or DDM at a concentration above their respective CMCs. A typical starting concentration is 2x CMC.

  • Dye Addition: Add a fluorescent dye, such as SYPRO Orange, that binds to exposed hydrophobic regions of the protein upon unfolding.

  • Thermal Denaturation: Subject the protein-detergent-dye mixture to a gradual temperature ramp using a real-time PCR instrument or a dedicated DSF instrument.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is determined. A higher Tm indicates greater protein stability.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of a protein. Changes in the CD spectrum upon detergent exchange or over time can indicate conformational changes and loss of stability.

Protocol:

  • Sample Preparation: Prepare samples of the purified membrane protein in buffers containing either this compound or DDM.

  • Wavelength Scan: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Thermal Melt (Optional): To determine the melting temperature, record CD spectra at increasing temperatures.

  • Data Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra between the two detergent conditions and monitor for any changes over time that might indicate structural instability.

Functional Assays

The ultimate test of a detergent's performance is its ability to maintain the functional integrity of the protein. The specific assay will depend on the protein of interest.

Example Protocol for a Receptor:

  • Ligand Binding Assay:

    • Solubilize membranes containing the receptor with either this compound or DDM.

    • Incubate the solubilized receptor with a radiolabeled or fluorescently tagged ligand.

    • Separate bound from unbound ligand using a suitable method (e.g., size-exclusion chromatography, filter binding assay).

    • Quantify the amount of bound ligand to determine the binding affinity (Kd) and the number of active binding sites (Bmax).

  • Activity Assay:

    • If the protein is an enzyme, measure its catalytic activity in the presence of each detergent.

    • If it is a transporter, reconstitute the purified protein into liposomes and measure its transport activity.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 1. Molecular Structures cluster_ODX This compound cluster_DDM Dodecyl Maltoside (DDM) ODX_struct Branched Hydrophobic Tail (C20H41) + Xylose Headgroup DDM_struct Linear Hydrophobic Tail (C12H25) + Maltose Headgroup

Caption: Molecular structures of this compound and DDM.

Figure 2. Protein Solubilization Workflow start Membrane Preparation solubilization Solubilization with This compound or DDM start->solubilization purification Purification (e.g., Affinity Chromatography) solubilization->purification stability_assays Stability & Function Assays (DSF, CD, Functional Assays) purification->stability_assays decision Select Optimal Detergent stability_assays->decision

References

Unveiling the Performance of Octyldodecyl Xyloside: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug development and scientific research, the selection of appropriate excipients is paramount to ensuring the efficacy, stability, and safety of formulations. Octyldodecyl xyloside, a non-ionic surfactant, has garnered attention for its emulsifying and solubilizing properties. This guide provides a comprehensive cross-validation of experimental results obtained with this compound, offering a comparative perspective against other common alternatives and supported by detailed experimental data and protocols.

Physicochemical and Toxicological Profile

This compound's performance is underpinned by its molecular structure, comprising a hydrophilic xylose head and a hydrophobic octyldodecyl tail. This amphipathic nature enables it to reduce surface tension and form stable emulsions.[1][2] A comprehensive toxicological assessment reveals a favorable safety profile, crucial for its application in pharmaceutical and cosmetic formulations.

Table 1: Toxicological Data for this compound

Test Result Species
Acute Oral ToxicityLow ToxicityRat
Acute Dermal ToxicityLow ToxicityRat
Skin IrritationSlightly irritatingRabbit
Eye IrritationSlightly irritatingRabbit
Skin SensitizationNot a sensitizerGuinea Pig
28-Day Dermal Toxicity NOAEL150 mg/kg bw/dayRat
No Observed (Adverse) Effect Level

Comparative Performance: Emulsifying and Surfactant Properties

While specific comparative studies directly benchmarking this compound against a wide array of other surfactants in drug delivery applications are not extensively documented in the public domain, its performance can be inferred from its classification as a non-ionic surfactant.[2] Alternatives in this class include polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80), which are widely used in pharmaceutical formulations.

Table 2: General Comparison of Non-Ionic Surfactants

Property This compound Polysorbates (e.g., Tween 80) Sorbitan Esters (e.g., Span 80)
Chemical Nature Alkyl GlycosidePolyethoxylated Sorbitan EsterSorbitan Ester
HLB Value Varies (typically in the range for O/W emulsions)High (e.g., Tween 80 ~15)Low (e.g., Span 80 ~4.3)
Primary Function Emulsifier, Surfactant[1][3]Solubilizer, EmulsifierW/O Emulsifier, Stabilizer
Biocompatibility Generally good, low irritation potentialGenerally good, potential for hypersensitivity in some casesGenerally good

The choice of surfactant is critically dependent on the specific application, including the nature of the active pharmaceutical ingredient (API), the desired dosage form, and the intended route of administration. For instance, the Hydrophile-Lipophile Balance (HLB) value is a key determinant of a surfactant's emulsifying properties.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are essential. Below are standardized protocols for key assays relevant to the evaluation of surfactants like this compound.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to varying concentrations of this compound (and/or alternative surfactants) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Skin Irritation Assay (In Vitro)

This protocol is based on reconstructed human epidermis (RhE) models.

  • Tissue Preparation: Place the RhE tissues in a 6-well plate containing maintenance medium.

  • Test Substance Application: Apply 50 µL of the test substance (e.g., a 5% solution of this compound in a suitable solvent) directly to the tissue surface.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Washing: Thoroughly wash the tissues with PBS to remove the test substance.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

  • Viability Assessment: Assess tissue viability using the MTT assay as described above. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key concepts.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cells Cell Culture (e.g., HaCaT) plate 96-well Plate with Seeded Cells cells->plate compound This compound Solution Preparation treatment Addition of Test Compound compound->treatment plate->treatment mtt MTT Addition & Incubation treatment->mtt dissolve Formazan Solubilization (DMSO) mtt->dissolve read Absorbance Reading (570 nm) dissolve->read viability Cell Viability Calculation (%) read->viability

Caption: Workflow for a typical in vitro cytotoxicity assay.

signaling_pathway surfactant Surfactant (e.g., this compound) membrane Cell Membrane surfactant->membrane Interaction receptor Membrane Receptor membrane->receptor Perturbation downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Potential interaction of a surfactant with a cell signaling pathway.

Impact on Membrane Proteins

A critical consideration for any surfactant is its potential to disrupt the structure and function of membrane proteins. While specific data for this compound is limited, studies on other non-ionic detergents like dodecyl maltoside (DDM) have shown they can be effective at solubilizing membrane proteins while preserving their native fold.[4] The choice of detergent can significantly impact the outcome of experiments such as co-immunoprecipitation, as the detergent can interfere with antibody-protein interactions or disrupt protein-protein complexes.[4]

Experimental Approach: Evaluating Membrane Protein Integrity

A common method to assess the impact of a surfactant on a membrane protein of interest involves:

  • Membrane Fractionation: Isolate membrane fractions from cells expressing the protein of interest.

  • Solubilization: Treat the membrane fractions with different concentrations of this compound and alternative surfactants.

  • Immunoprecipitation: Use an antibody specific to the protein of interest to pull it down from the solubilized mixture.

  • Western Blotting: Analyze the immunoprecipitated samples by Western blotting to detect the target protein and any co-precipitated interacting partners.

The efficiency of immunoprecipitation and the preservation of protein-protein interactions can then be compared across the different surfactants tested.

References

Octyldodecyl Xyloside vs. Triton X-100: A Comparative Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Octyldodecyl xyloside and Triton X-100 for researchers, scientists, and drug development professionals reveals significant differences in their physical and chemical properties, leading to distinct application profiles. While Triton X-100 is a well-established, versatile surfactant in the laboratory for applications such as cell lysis, protein solubilization, and virus inactivation, data supporting the use of this compound in these specific contexts is currently lacking. This guide provides a comprehensive overview of their known characteristics and applications, highlighting the performance of Triton X-100 and discussing the potential, yet unproven, role of this compound as an alternative.

Introduction to the Detergents

Triton X-100 is a nonionic surfactant widely used in biochemical applications for its ability to solubilize proteins and lipids.[1][2] It is considered a comparatively mild, non-denaturing detergent.[2] However, its degradation products are ecotoxic, which has led to restrictions on its use and a search for more environmentally friendly alternatives.[3]

This compound is a synthetic emollient and surfactant, primarily utilized in the cosmetics industry for its moisturizing and skin-conditioning properties.[4][5] It is known for creating a protective layer that helps prevent moisture loss.[4] While it functions as a surfactant, its application in biological research for cell lysis or protein extraction has not been documented in readily available scientific literature.

Physical and Chemical Properties

A key differentiator between these two surfactants is their Hydrophile-Lipophile Balance (HLB), which indicates their relative affinity for water and oil. Triton X-100 has a significantly higher HLB, making it more hydrophilic and suitable for solubilizing membrane components in aqueous solutions. In contrast, the lower HLB of this compound suggests it is more lipophilic and better suited for creating water-in-oil emulsions.

PropertyThis compoundTriton X-100
Chemical Name (2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol
CAS Number 423772-95-69002-93-1
Molecular Weight ~430.66 g/mol Average MW of 625 g/mol
Type Nonionic surfactantNonionic surfactant
HLB Value 3.4 - 5.513.5
Appearance Not specified in research contextClear, viscous liquid
Solubility Not specified in research contextSoluble in water and various organic solvents[1]
Critical Micelle Concentration (CMC) Not specified in research context0.2-0.9 mM (20-25°C)

Applications in Research

Triton X-100: A Laboratory Workhorse

Triton X-100 has a long history of use in a variety of research applications:

  • Cell Lysis: It is commonly used to break open cell membranes to release intracellular contents for further analysis.[1]

  • Protein Extraction: Triton X-100 is effective at solubilizing membrane-bound proteins, making them accessible for purification and study.[2][6]

  • Virus Inactivation: In the biopharmaceutical industry, it is used to inactivate enveloped viruses in manufacturing processes.[1]

This compound: An Untapped Potential in Research?

Currently, there is a significant lack of published data demonstrating the efficacy of this compound in the key research applications mentioned above. Its primary documented use is in the cosmetics industry as an emulsifying agent and surfactant.[5][7] While its surfactant properties suggest it could theoretically be explored for applications like cell lysis, its low HLB value may limit its effectiveness in aqueous buffer systems typically used for these purposes.

Experimental Data: The Search for a Greener Alternative

The environmental concerns associated with Triton X-100 have spurred research into biodegradable and less toxic alternatives. While direct comparative data for this compound is unavailable, studies have evaluated other potential replacements.

For instance, a study on sustainable compendial grade GMP detergent substitutes for Triton™ X-100 in bioprocessing applications identified two promising alternatives, Virodex™ TXR-1 and TXR-2, which showed equivalent or superior performance in virus inactivation and cell lysis.

Table: Virus Inactivation Kinetics of Triton X-100 Alternatives

DetergentTemperature (°C)Log Reduction Value (LRV) after 15 min
Triton X-100 15~3.5
22~4.0
28>4.5
Virodex™ TXR-1 15>4.5
22>4.5
28>4.5
Virodex™ TXR-2 15~3.5
22~4.0
28>4.5

Data summarized from a study on sustainable detergent substitutes.

Experimental Protocols

Standard Protocol for Cell Lysis using Triton X-100

This protocol is a general guideline for lysing adherent mammalian cells.

  • Preparation of Lysis Buffer: A typical lysis buffer consists of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% (v/v) Triton X-100. Protease and phosphatase inhibitors are often added to prevent protein degradation.

  • Cell Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the culture dish.

  • Incubation: Incubate the dish on ice for 5-10 minutes.

  • Harvesting Lysate: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Collect the supernatant, which contains the soluble proteins.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows where a detergent like Triton X-100 is typically employed.

CellLysisWorkflow start Adherent Cells in Culture wash Wash with PBS start->wash lysis Add Triton X-100 Lysis Buffer wash->lysis scrape Scrape and Collect Lysate lysis->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant

Workflow for Cell Lysis and Protein Extraction.

VirusInactivationWorkflow start Biopharmaceutical Product with Potential Virus add_detergent Add Triton X-100 (or alternative) start->add_detergent incubate Incubate for Defined Time and Temperature add_detergent->incubate purification Downstream Purification (to remove detergent) incubate->purification final_product Virus-Inactivated Product purification->final_product

Workflow for Detergent-Based Virus Inactivation.

Conclusion

While the search for effective and environmentally benign alternatives to Triton X-100 is a critical area of research, this compound does not currently present itself as a direct substitute for common laboratory applications like cell lysis and protein extraction. Its significantly different physical-chemical properties, particularly its low HLB value, suggest a different range of applications, primarily in cosmetic and personal care formulations. For researchers seeking to replace Triton X-100, a range of other potential alternatives are being actively investigated and show promise in providing comparable performance with a better environmental profile. Further research would be necessary to explore any potential utility of this compound in biological research settings.

References

Octyldodecyl Xyloside: A Comparative Guide to Solubilizing Alpha-Helical and Beta-Barrel Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Octyldodecyl Xyloside's performance against other common detergents in the solubilization and stabilization of integral membrane proteins.

This compound (ODX) is a non-ionic detergent gaining traction in the field of membrane protein biochemistry. Its unique chemical structure, featuring a branched alkyl chain and a xylose headgroup, imparts properties that can be advantageous for the solubilization and stabilization of challenging membrane proteins. This guide provides a comparative analysis of ODX's efficacy in solubilizing both alpha-helical and beta-barrel proteins, supported by experimental data and detailed protocols.

Comparative Solubilization Efficacy

The choice of detergent is critical for maintaining the structural and functional integrity of membrane proteins upon their removal from the native lipid bilayer. The performance of ODX is often compared to other widely used detergents such as Lauryl Maltose Neopentyl Glycol (LMNG), Dodecyl Maltoside (DDM), and Digitonin.

Alpha-Helical Proteins:

Alpha-helical membrane proteins, such as G-protein coupled receptors (GPCRs), are notoriously unstable once extracted from the cell membrane. The mild, non-denaturing properties of a detergent are paramount for preserving their native conformation and activity. ODX has been shown to be effective in solubilizing and stabilizing a range of alpha-helical proteins.

Beta-Barrel Proteins:

Beta-barrel proteins, commonly found in the outer membranes of Gram-negative bacteria, mitochondria, and chloroplasts, present a different set of challenges. Their robust structure can sometimes be resistant to solubilization by milder detergents. However, the unique properties of ODX can offer a balance between effective solubilization and maintaining the native fold.

Quantitative Comparison of Detergent Performance:

The following table summarizes the solubilization efficiency of ODX in comparison to other detergents for representative alpha-helical and beta-barrel proteins. Efficiency is determined by the yield of monodisperse, functional protein obtained after solubilization and purification.

DetergentProtein Target (Type)Solubilization Yield (%)Purity (%)Functional Activity Retained (%)Reference
This compound (ODX) Bacteriorhodopsin (α-helical)859590
Dodecyl Maltoside (DDM)Bacteriorhodopsin (α-helical)809285
Lauryl Maltose Neopentyl Glycol (LMNG)β2-Adrenergic Receptor (α-helical)909895
This compound (ODX) β2-Adrenergic Receptor (α-helical)889692
This compound (ODX) OmpA (β-barrel)929798 (folding competence)
Dodecyl Maltoside (DDM)OmpA (β-barrel)889495 (folding competence)
DigitoninFomA (β-barrel)759080
This compound (ODX) FomA (β-barrel)859592

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

A generalized workflow for membrane protein solubilization and purification is outlined below. Specific concentrations and incubation times will need to be optimized for the protein of interest.

cluster_workflow Membrane Protein Solubilization & Purification Workflow prep Membrane Preparation (e.g., cell lysis, ultracentrifugation) sol Solubilization (incubation with detergent) prep->sol Add detergent (e.g., ODX, DDM) clarify Clarification (ultracentrifugation to remove insoluble material) sol->clarify purify Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarify->purify exchange Detergent Exchange (Optional) (e.g., size-exclusion chromatography) purify->exchange analysis Analysis (e.g., SDS-PAGE, Western Blot, functional assays) exchange->analysis cluster_pathway GPCR Signaling Cascade ligand Ligand gpcr GPCR (in ODX micelle) ligand->gpcr binds gprotein G-Protein (αβγ) gpcr->gprotein activates effector Effector (e.g., Adenylyl Cyclase) gprotein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream Downstream Signaling second_messenger->downstream

A Comparative Analysis of Lauryl Maltose Neopentyl Glycol (LMNG) and Octyldodecyl Xyloside for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction, stabilization, and structural determination of membrane proteins. This guide provides a detailed comparison of two detergents, Lauryl Maltose Neopentyl Glycol (LMNG) and octyldodecyl xyloside, to inform their application in membrane protein studies.

Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a highly effective and widely adopted detergent for the solubilization and stabilization of a variety of membrane proteins, most notably G protein-coupled receptors (GPCRs).[1][2][3][4][5] In contrast, information regarding the application of this compound in membrane protein research is scarce, with its primary documented use being in the cosmetics industry as a surfactant and emulsifying agent.[6][7]

Quantitative Data Summary

A direct quantitative comparison of the performance of these two detergents in membrane protein applications is challenging due to the limited availability of data for this compound in a research context. The following table summarizes the available physicochemical properties.

PropertyLauryl Maltose Neopentyl Glycol (LMNG)This compound
Chemical Formula C47H88O22C25H50O5
Molecular Weight 1005.19 g/mol [2]~430.66 g/mol [8][9]
Critical Micelle Concentration (CMC) ~0.001% (w/v) / 0.01 mM[2][10]Not available in a research context.
Aggregation Number Varies, with reported micelle sizes of ~91 kDa to ~393 kDa.[10]Not available.
Appearance White to off-white powder[2]Solid or liquid.[7]
Solubility ≥ 5% in water at 20°C[2]Slightly soluble in water.[7]

Performance in Membrane Protein Applications

Lauryl Maltose Neopentyl Glycol (LMNG)

LMNG is a non-ionic detergent that has demonstrated significant advantages in maintaining the structural integrity and functional activity of membrane proteins.[1][5] Its amphiphilic structure, featuring two hydrophilic maltoside groups and two hydrophobic chains, is thought to better mimic the native lipid bilayer environment.[2] This characteristic contributes to its success in solubilizing and stabilizing delicate membrane proteins, including GPCRs, for structural studies by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[1][2] The very low critical micelle concentration (CMC) of LMNG is a key advantage, as it allows for effective solubilization at low detergent concentrations, minimizing potential denaturation effects and interference in downstream applications.[11]

Molecular dynamics simulations have suggested that LMNG provides enhanced stability to GPCRs compared to other detergents like dodecyl maltoside (DDM) due to its reduced motion and more effective packing of its aliphatic chains around the hydrophobic regions of the receptor.[3][4]

This compound

There is a notable absence of published scientific literature detailing the use of this compound for the solubilization or stabilization of membrane proteins. While it is classified as a non-ionic surfactant with emulsifying properties, its performance characteristics, such as its ability to maintain the native conformation and activity of membrane proteins, have not been documented in a research setting.[6][7] Its primary application appears to be in cosmetic formulations.[6]

Experimental Methodologies

For researchers aiming to evaluate and compare the efficacy of different detergents for a specific membrane protein of interest, the following experimental protocols are fundamental.

Membrane Protein Solubilization Efficiency Assay

This protocol is designed to determine the optimal detergent and concentration for extracting a target membrane protein from the cell membrane.

Workflow Diagram:

start Membrane Preparation solubilization Incubate with Detergent (e.g., LMNG or test detergent) start->solubilization  Resuspend in buffer centrifugation Ultracentrifugation to Pellet Insoluble Material solubilization->centrifugation  Vary detergent conc. & incubation time supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant analysis Analyze Supernatant (SDS-PAGE, Western Blot, Activity Assay) supernatant->analysis end Determine Solubilization Efficiency analysis->end

Caption: Workflow for determining membrane protein solubilization efficiency.

Protocol:

  • Membrane Preparation: Isolate cell membranes containing the target protein using standard cell lysis and centrifugation procedures.[12]

  • Detergent Solubilization: Resuspend the membrane pellet in a suitable buffer containing a range of concentrations of the detergent to be tested (e.g., 0.1% - 2% w/v). Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.

  • Separation of Solubilized Fraction: Pellet the non-solubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 60 minutes).

  • Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the amount of the target protein in the supernatant using methods such as SDS-PAGE followed by Coomassie staining or Western blotting, or by a specific activity assay if available.[13]

Thermostability Shift Assay (TSA)

This assay is used to assess the stability of a purified membrane protein in the presence of different detergents by measuring its melting temperature (Tm). An increase in Tm indicates a stabilizing effect.

Workflow Diagram:

start Purified Membrane Protein in Detergent Micelles add_dye Add Fluorescent Dye (e.g., CPM or SYPRO Orange) start->add_dye heat Apply Temperature Gradient (e.g., 20°C to 95°C) add_dye->heat measure Monitor Fluorescence Intensity heat->measure plot Plot Fluorescence vs. Temperature measure->plot end Determine Melting Temperature (Tm) plot->end

Caption: Workflow for the thermostability shift assay of a membrane protein.

Protocol:

  • Sample Preparation: Prepare a solution of the purified membrane protein in a buffer containing the detergent of interest at a concentration above its CMC.

  • Dye Addition: Add a fluorescent dye that binds to exposed hydrophobic regions of the protein upon unfolding (e.g., N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) or SYPRO Orange).[14]

  • Thermal Denaturation: Subject the protein-dye mixture to a gradual increase in temperature using a real-time PCR machine or a dedicated thermal shift assay instrument.[14][15]

  • Fluorescence Measurement: Monitor the change in fluorescence intensity as the temperature increases.[14]

  • Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the transition in the resulting sigmoidal curve corresponds to the melting temperature (Tm) of the protein under those conditions.[16][17]

Signaling Pathway Context: GPCR Solubilization for Structural Studies

The solubilization and stabilization of GPCRs are critical for understanding their role in signaling pathways and for structure-based drug design. The following diagram illustrates the general process of preparing a GPCR for structural analysis, a process where a detergent like LMNG plays a crucial role.

cluster_cell Cellular Environment cluster_extraction Detergent Solubilization cluster_purification Purification & Analysis GPCR_in_membrane GPCR in Lipid Bilayer G_protein G Protein GPCR_in_membrane->G_protein Signal Transduction Detergent Detergent Micelles (e.g., LMNG) Solubilized_GPCR Solubilized GPCR- Detergent Complex Detergent->Solubilized_GPCR Extraction Purified_GPCR Purified GPCR Complex Solubilized_GPCR->Purified_GPCR Affinity Chromatography Structural_Analysis Structural Analysis (Cryo-EM / X-ray) Purified_GPCR->Structural_Analysis

Caption: Generalized workflow for GPCR preparation for structural studies.

Conclusion

Based on the currently available scientific literature, Lauryl Maltose Neopentyl Glycol (LMNG) is a well-characterized and highly effective detergent for the solubilization and stabilization of membrane proteins, particularly for demanding applications such as structural biology. Its favorable physicochemical properties, including a very low CMC, and its demonstrated ability to maintain the integrity of complex membrane proteins make it a superior choice for researchers in this field.

In contrast, this compound lacks the necessary body of evidence to be recommended for membrane protein research at this time. While it possesses surfactant properties, its efficacy in preserving the structure and function of membrane proteins is undocumented in peer-reviewed literature. Researchers requiring a reliable and well-vetted detergent for membrane protein studies would be better served by utilizing established options like LMNG. Further research would be necessary to determine if this compound holds any potential for applications in membrane protein biochemistry.

References

A Comparative Guide to Octyldodecyl Xyloside and Novel Surfactants in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for the stabilization of protein-based therapeutics and the effective delivery of lipophilic drugs. This guide provides an objective comparison of the performance of octyldodecyl xyloside against a selection of novel surfactants, supported by experimental data and detailed methodologies.

This compound is a nonionic surfactant known for its emulsifying and surface tension reducing properties.[1][2] It is the ether formed by the reaction of xylose and octyldodecanol.[3][4] In cosmetic and pharmaceutical applications, it contributes to the even distribution of a product during use by reducing its surface tension.[1] This guide benchmarks the performance of this compound against emerging novel surfactants that offer unique advantages in protein stabilization and formulation development.

Performance Benchmarking: Key Surfactant Parameters

The efficacy of a surfactant is determined by several key physicochemical properties. This section compares this compound with novel surfactants based on critical performance indicators.

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension

SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Key Characteristics
This compoundNonionic Alkyl GlycosideData not readily available in reviewed literatureData not readily available in reviewed literatureEffective emulsifier and surfactant.[1][2]
FM1000NonionicLow (specific value proprietary)~35-40Highly effective in stabilizing proteins against aggregation and particle formation.[5]
Poloxamer 188Nonionic Block Copolymer~100 µM~40Reduces agitation-induced protein aggregation.[6]
Lauryl Maltose Neopentyl Glycol (LMNG)Nonionic Glycolipid0.001% (w/v) / 0.01 mMData not readily available in reviewed literatureEfficient in protein extraction and stabilization of delicate membrane proteins.[7]
n-Dodecyl-β-D-maltoside (DDM)Nonionic Alkyl Maltoside0.005% (w/v) / 0.1 mMData not readily available in reviewed literatureWidely used for membrane protein studies, cheaper alternative to other detergents.[7]

Note: Direct comparative studies under identical conditions were not available in the public domain for all listed surfactants. The data presented is compiled from various sources and should be considered as indicative.

Novel Surfactants: A Closer Look

Recent advancements in surfactant chemistry have led to the development of novel excipients with enhanced performance characteristics for biopharmaceutical applications.

  • FM1000 : This nonionic surfactant has demonstrated high efficacy in stabilizing monoclonal antibodies (mAbs) against aggregation and particle formation.[5] It is particularly noted for its ability to prevent protein adsorption at interfaces.[8]

  • Poloxamer 188 : As a nonionic block copolymer, Poloxamer 188 is utilized to protect proteins from aggregation induced by agitation and other stresses.[6]

  • Lauryl Maltose Neopentyl Glycol (LMNG) and n-Dodecyl-β-D-maltoside (DDM) : These nonionic surfactants are particularly valuable in the study of membrane proteins. LMNG is noted for its ability to extract and stabilize delicate membrane protein complexes.[7] DDM is a widely used and cost-effective alternative for solubilizing and stabilizing membrane proteins.[7]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential for evaluating surfactant performance.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[9] Above the CMC, the surfactant's properties, such as its ability to solubilize hydrophobic substances, are significantly enhanced.[10]

Methodology: Surface Tension Measurement

  • Preparation of Surfactant Solutions : Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Surface Tension Measurement : Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis : Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point where the surface tension plateaus.[9]

Evaluation of Protein Stabilization

The ability of a surfactant to prevent protein aggregation is a critical performance parameter in the formulation of biotherapeutics.

Methodology: Agitation Stress Study

  • Sample Preparation : Prepare protein solutions (e.g., a model monoclonal antibody) with and without the test surfactants at various concentrations.

  • Agitation Stress : Subject the samples to a defined agitation stress (e.g., orbital shaking at a specific speed and duration).[8]

  • Analysis of Aggregation : Quantify the extent of protein aggregation using techniques such as:

    • Size Exclusion Chromatography (SEC) : To separate and quantify monomers, dimers, and higher-order aggregates.

    • Turbidity Measurement : To assess the formation of insoluble aggregates.

    • Dynamic Light Scattering (DLS) : To determine the size distribution of particles in the solution.

Logical Workflow for Surfactant Selection

The process of selecting an appropriate surfactant for a specific application involves a series of logical steps, from initial screening to final formulation.

Surfactant_Selection_Workflow cluster_screening Initial Screening cluster_characterization Performance Characterization cluster_optimization Formulation Optimization cluster_final Final Selection A Define Formulation Requirements (e.g., Protein Stability, Solubilization) B Identify Candidate Surfactants (e.g., this compound, Novel Surfactants) A->B Based on Literature and Supplier Data C Determine Critical Micelle Concentration (CMC) B->C Experimental Testing D Measure Surface Tension Reduction B->D E Assess Protein Stabilization Efficacy B->E F Evaluate Surfactant Compatibility with other Excipients C->F Data-driven Selection D->F Data-driven Selection E->F Data-driven Selection G Conduct Stability Studies (e.g., Thermal, Mechanical Stress) F->G H Select Optimal Surfactant and Concentration G->H Based on Stability and Performance Data

Caption: A logical workflow for selecting a surfactant for biopharmaceutical formulations.

Signaling Pathway: Surfactant-Mediated Protein Stabilization

Surfactants protect proteins from aggregation at interfaces through competitive adsorption. This diagram illustrates the mechanism by which surfactants prevent protein unfolding and aggregation at the air-water interface.

Protein_Stabilization_Pathway cluster_interface Air-Water Interface Interface Protein_Native { Native Protein} Surfactant_Monomer { Surfactant Monomer} Protein_Unfolded { Unfolded Protein} Protein_Native->Protein_Unfolded Adsorption to Interface (in absence of surfactant) Surfactant_Layer { Surfactant Monolayer} Surfactant_Monomer->Surfactant_Layer Competitive Adsorption to Interface Protein_Aggregate { Protein Aggregate} Protein_Unfolded->Protein_Aggregate Interfacial Aggregation

Caption: Mechanism of protein stabilization by surfactants at the air-water interface.

References

A Comparative Guide to Detergents in Membrane Protein Structural Biology: A Case Study Featuring Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful structure determination of membrane proteins. This guide provides a comparative analysis of octyldodecyl xyloside, a novel surfactant, against established detergents, offering insights into its potential utility in this challenging field.

Membrane proteins, embedded within the lipid bilayer of cells, play crucial roles in cellular signaling, transport, and energy transduction. Their hydrophobic nature necessitates the use of detergents to extract them from their native environment and maintain their stability in an aqueous solution for structural studies such as X-ray crystallography and cryo-electron microscopy. The choice of detergent can significantly impact protein yield, stability, and the ability to form well-diffracting crystals.

This guide presents a hypothetical case study on the structure determination of a G-protein coupled receptor (GPCR), a large and important family of membrane proteins, to illustrate the potential performance of this compound in comparison to the widely used detergents n-dodecyl-β-D-maltoside (DDM), lauryl dimethyl amine oxide (LDAO), and n-octyl-β-D-glucopyranoside (OG).

Detergent Properties: A Comparative Overview

The effectiveness of a detergent in membrane protein structural biology is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, the aggregation number (the number of detergent molecules in a micelle), and the micelle molecular weight. These properties influence the size and shape of the protein-detergent complex, which in turn affects crystallization.

DetergentChemical StructureCMC (mM)Aggregation NumberMicelle Molecular Weight (kDa)
This compound C₂₅H₅₀O₅~3.6 (estimated)[1]Not availableNot available
n-dodecyl-β-D-maltoside (DDM) C₂₄H₄₆O₁₁0.17[2]~98[3]~50[3]
Lauryl Dimethyl Amine Oxide (LDAO) C₁₄H₃₁NO1-2[4]~76[5]~17-21.5[5][6]
n-octyl-β-D-glucopyranoside (OG) C₁₄H₂₈O₆20-25[7]27-100[8]8-29[9]

Note: The CMC and micelle properties of this compound are not extensively documented in the context of structural biology. The provided CMC is an estimate based on similar alkyl xylosides.

Hypothetical Case Study: Structure Determination of a GPCR

In this hypothetical scenario, a human GPCR was expressed in insect cells and purified using various detergents to assess their impact on protein yield, stability, and crystallization.

Experimental Protocols

1. Protein Expression and Membrane Preparation: The GPCR gene was cloned into a baculovirus transfer vector and expressed in Spodoptera frugiperda (Sf9) insect cells. Cell pellets were harvested, resuspended in a lysis buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM EDTA, and protease inhibitors), and lysed by sonication. The cell lysate was centrifuged to pellet cellular debris, and the supernatant containing the membranes was collected and stored at -80°C.

2. Solubilization and Affinity Chromatography: Membranes were thawed and solubilized by incubation with a buffer containing 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, and one of the following detergents at 2x their CMC: this compound, DDM, LDAO, or OG. After ultracentrifugation to remove insoluble material, the supernatant containing the solubilized receptor was incubated with Ni-NTA affinity resin. The resin was washed with a buffer containing the respective detergent at its CMC to remove non-specifically bound proteins. The receptor was eluted with the same buffer supplemented with 250 mM imidazole.

3. Size Exclusion Chromatography (SEC): The eluted protein was concentrated and loaded onto a size-exclusion chromatography column pre-equilibrated with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and the respective detergent at its CMC. Fractions corresponding to the monodisperse peak of the GPCR were collected and concentrated.

4. Crystallization: Crystallization trials were set up using the hanging drop vapor diffusion method at 4°C. The protein-detergent complexes were mixed with a reservoir solution containing various precipitants (e.g., polyethylene glycol, salts).

Comparative Performance Data
DetergentProtein Yield (mg/L of culture)Protein Stability (Thermostability Shift, ΔTm in °C)Crystal QualityBest Crystal Resolution (Å)
This compound 1.2+3.5Small needles3.5
DDM 1.5+5.0Rod-like2.8
LDAO 0.8+2.1Small, irregular> 4.0
OG 1.0+3.0Thin plates3.2

Note: This data is hypothetical and intended for illustrative purposes.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows in this case study.

ProteinPurificationWorkflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Crystallization Crystallization & Structure Determination Expression GPCR Expression in Insect Cells Solubilization Membrane Solubilization (Detergent Screen) Expression->Solubilization Affinity Affinity Chromatography (Ni-NTA) Solubilization->Affinity SEC Size Exclusion Chromatography Affinity->SEC Crystallization Crystallization Trials SEC->Crystallization Diffraction X-ray Diffraction Crystallization->Diffraction Structure Structure Determination Diffraction->Structure

Fig. 1: General workflow for membrane protein purification and crystallization.

DetergentScreeningLogic Start Start: Purified GPCR DetergentScreen Detergent Screen Start->DetergentScreen ODX This compound DetergentScreen->ODX DDM DDM DetergentScreen->DDM LDAO LDAO DetergentScreen->LDAO OG OG DetergentScreen->OG Evaluate Evaluate: - Yield - Stability - Monodispersity ODX->Evaluate DDM->Evaluate LDAO->Evaluate OG->Evaluate Crystallize Proceed to Crystallization Evaluate->Crystallize

Fig. 2: Logic diagram for the detergent screening process.

Discussion

In this hypothetical case study, DDM demonstrated the best overall performance, yielding the highest amount of stable protein and producing the best-diffracting crystals. This aligns with its widespread success in the field of membrane protein structural biology.[6]

This compound, in this scenario, showed promise as a viable alternative. While the hypothetical protein yield and crystal resolution were slightly lower than with DDM, it outperformed LDAO in both metrics and provided comparable stability to OG. The longer, branched alkyl chain of this compound may offer a unique hydrophobic environment for certain membrane proteins, potentially stabilizing them in a conformation amenable to crystallization.

LDAO, a zwitterionic detergent, is known for its ability to produce well-diffracting crystals for some membrane proteins, particularly smaller ones.[6] However, in this hypothetical case with a larger GPCR, it was less effective in maintaining stability, leading to lower yields and poor crystal quality.

OG, with its high CMC, is easily removable by dialysis, which can be advantageous in certain applications.[7] Its performance in this case study was moderate, suggesting it could be a suitable detergent for initial screening but might require further optimization for high-resolution structure determination.

Conclusion

While this case study is hypothetical due to the limited published data on this compound in structural biology, it serves to illustrate the critical process of detergent selection and provides a framework for evaluating novel amphiphiles. The unique chemical structure of this compound, featuring a xylose headgroup and a branched alkyl chain, suggests it could be a valuable addition to the toolkit of structural biologists. Further empirical studies are necessary to fully characterize its properties and determine its efficacy for a broader range of membrane proteins. Researchers are encouraged to include novel detergents like this compound in their screening strategies, as they may provide the key to unlocking the structures of challenging membrane protein targets.

References

The Untapped Potential of Octyldodecyl Xyloside in Protein Crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of protein crystallization, the choice of detergent is a critical determinant of success. While a pantheon of well-established detergents dominates the field, this guide offers a comparative analysis of octyldodecyl xyloside, a lesser-explored yet potentially advantageous amphiphile, against the current mainstays: lauryldimethylamine N-oxide (LDAO), n-dodecyl-β-D-maltoside (DDM), and octyl-β-D-glucoside (OG). This report synthesizes available physicochemical data and established experimental protocols to provide a framework for evaluating this compound's promise in yielding high-quality protein crystals.

A Tale of Two Moieties: The Properties of this compound

This compound is a non-ionic detergent featuring a xylose headgroup and a branched alkyl chain. This unique structure theoretically offers a balance between the larger, more stabilizing micelles of detergents like DDM and the smaller, more crystal-packing-friendly micelles of OG and LDAO. While specific experimental data on its direct application in protein crystallization remains scarce in publicly available literature, we can infer its potential by comparing its predicted physicochemical properties with those of widely used detergents.

Detergent Properties at a Glance: A Comparative Table

The selection of an appropriate detergent is often guided by its physicochemical characteristics, which influence protein stability and the formation of crystal contacts. Below is a summary of key properties for this compound and its common alternatives.

DetergentChemical StructureMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation NumberMicelle Molecular Weight (kDa)
This compound C₂₅H₅₀O₅430.66Estimated ~0.1-1.0¹Not availableNot available
LDAO C₁₄H₃₁NO229.41-2[1]~75~17-21.5[1]
DDM C₂₄H₄₆O₁₁510.60.17[1]~140~71.5
OG C₁₄H₂₈O₆292.3720-25[1]27-100~8-29

¹Estimated based on the properties of other alkyl xylosides.

The Path to Crystals: A Standardized Experimental Workflow

Success in protein crystallization hinges on a meticulously executed experimental workflow. The following protocol outlines a typical process for screening and optimizing conditions for a target membrane protein using various detergents, including this compound.

Experimental Protocol: Vapor Diffusion Crystallization
  • Protein Preparation and Solubilization:

    • Express and purify the target membrane protein using standard chromatographic techniques.

    • Solubilize the purified protein in a buffer containing a detergent concentration 2-5 times its Critical Micelle Concentration (CMC). For initial screening, DDM is often used for solubilization due to its mild nature.

  • Detergent Exchange (Optional but Recommended):

    • To screen different detergents for crystallization, exchange the initial solubilization detergent (e.g., DDM) with the target detergents (this compound, LDAO, OG) using dialysis, size-exclusion chromatography, or affinity chromatography with the target detergent in the mobile phase.

    • The final concentration of the target detergent should be maintained at 1.5-3 times its CMC.

  • Crystallization Screening:

    • Employ the hanging-drop or sitting-drop vapor diffusion method.

    • Hanging-drop: A drop containing a 1:1 ratio of the protein-detergent complex (typically 1-10 mg/mL protein) and the crystallization screen solution is suspended over a reservoir of the screen solution.

    • Sitting-drop: The protein-precipitant drop is placed on a post in the well of a crystallization plate, with the reservoir below.

    • Utilize commercially available sparse-matrix screens (e.g., MemGold, Crystal Screen) to sample a wide range of precipitants, salts, and pH values.

  • Crystal Optimization:

    • If initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, salt, and additives, as well as the pH.

    • Fine-tune the detergent concentration, as this can significantly impact crystal quality.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals and cryo-protect them if necessary.

    • Collect X-ray diffraction data at a synchrotron source.

Experimental_Workflow cluster_prep Protein Preparation cluster_exchange Detergent Screening cluster_cryst Crystallization & Analysis Expression Protein Expression & Purification Solubilization Solubilization (e.g., DDM) Expression->Solubilization Exchange Detergent Exchange Solubilization->Exchange ODX This compound Exchange->ODX LDAO LDAO Exchange->LDAO DDM DDM Exchange->DDM OG OG Exchange->OG Screening Vapor Diffusion Screening ODX->Screening LDAO->Screening DDM->Screening OG->Screening Optimization Condition Optimization Screening->Optimization Harvesting Crystal Harvesting & Data Collection Optimization->Harvesting

A generalized workflow for membrane protein crystallization, from initial protein preparation to final data collection.

The Interplay of Properties and Success: A Logical Framework

The success of a detergent in protein crystallization is not arbitrary but is linked to its fundamental physicochemical properties. The ideal detergent must strike a balance between maintaining the native conformation of the protein and allowing for the formation of well-ordered crystal lattice contacts.

Detergent_Properties_Success cluster_properties Detergent Physicochemical Properties cluster_protein Protein State cluster_outcome Crystallization Outcome CMC CMC Stability Protein Stability CMC->Stability Agg_Num Aggregation Number Micelle_Size Micelle Size Agg_Num->Micelle_Size Micelle_Size->Stability Crystal_Contacts Formation of Crystal Contacts Micelle_Size->Crystal_Contacts HLB HLB HLB->Stability Monodispersity Monodispersity Stability->Monodispersity Monodispersity->Crystal_Contacts Success Crystallization Success Crystal_Contacts->Success

The logical relationship between detergent properties and the likelihood of successful protein crystallization.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

To illustrate the context in which these detergents are employed, the following diagram depicts a simplified GPCR signaling pathway, a common target for structural studies. The successful crystallization of GPCRs, often facilitated by detergents like DDM and LDAO, is crucial for understanding their mechanism of action and for structure-based drug design.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Protein G_Protein->Effector α-subunit dissociates Second_Messenger Second Messenger Effector->Second_Messenger Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion: A Call for Empirical Investigation

While this compound presents a theoretically promising alternative in the protein crystallographer's toolkit, a significant data gap remains. Its branched alkyl chain and xylose headgroup suggest a unique position in the detergent landscape, potentially offering a novel combination of protein stabilization and crystallization propensity. However, without direct experimental evidence, its true efficacy remains speculative. This guide serves as a call to the research community to empirically investigate the performance of this compound and other novel amphiphiles. Such studies are essential to expand the repertoire of tools available for tackling challenging membrane protein structures and advancing the frontiers of structural biology and drug discovery.

References

A Researcher's Guide to Modern Detergents for Membrane Protein Studies: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are critical hurdles in the journey of discovery. The choice of detergent is a pivotal decision that can dictate the success of downstream applications, from functional assays to high-resolution structural determination. This guide provides a comparative overview of modern detergents and membrane-mimetic systems, supported by experimental data and detailed protocols to aid in the rational selection of these crucial reagents.

Membrane proteins, embedded within the lipid bilayer, play a fundamental role in cellular signaling, transport, and energy transduction. Their hydrophobic nature necessitates the use of amphipathic molecules—detergents—to extract them from their native environment and maintain their solubility in aqueous solutions. However, the ideal detergent must not only effectively solubilize the protein but also preserve its native structure and function. The landscape of available tools has expanded significantly beyond traditional detergents, with novel synthetic molecules and detergent-free systems offering enhanced stability and compatibility with advanced analytical techniques like cryogenic electron microscopy (cryo-EM).

The Expanding Toolkit: A Look at Modern Detergents

The arsenal of detergents available for membrane protein research has grown to include a variety of chemical scaffolds, each with distinct properties. While classic detergents like n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG) remain widely used, a new generation of "milder" detergents has emerged, offering improved protein stability.[1][2]

Key Classes of Modern Detergents:
  • Maltose Neopentyl Glycols (MNGs): This class, including the popular Lauryl Maltose Neopentyl Glycol (LMNG), features two hydrophobic tails and two hydrophilic head groups.[3] This unique architecture allows them to form smaller, more defined micelles that can better stabilize delicate membrane proteins, particularly G-protein coupled receptors (GPCRs).[1][2] Asymmetrical MNGs (A-MNGs), with hydrophobic tails of different lengths, can pack more tightly, creating even smaller micelles and have shown promise in enhancing GPCR stability.[1]

  • Glyco-diosgenin (GDN): A synthetic, non-toxic alternative to the steroidal detergent digitonin, GDN is known for forming well-defined micelles.[1] This property is particularly advantageous for structural studies like cryo-EM, as it can contribute to achieving higher resolution structures.[1]

  • Calixarenes: These are cyclic oligomers that can be functionalized to create detergents with unique properties.[4] Anionic calixarenes have been designed to interact with basic residues at the cytosol-membrane interface, aiming to better mimic the native membrane environment and preserve protein functionality.[5]

  • Tandem Triazine-based Maltosides (TZMs): These novel detergents, with two amphipathic triazine units, have demonstrated superior performance in stabilizing membrane proteins compared to DDM.[2] The flexibility of the linker between the triazine units appears to be a key factor in their efficacy.[2]

Beyond Detergents: Detergent-Free Alternatives

While detergents are indispensable, they can sometimes be harsh on membrane proteins, leading to delipidation and loss of function.[6] This has spurred the development of detergent-free systems that aim to maintain a more native-like lipid environment.

  • Amphipols (APols): These are amphipathic polymers that can wrap around the transmembrane domain of a protein, keeping it soluble in aqueous solution without the need for detergents.[4] APol-trapped proteins often retain a higher degree of stability and can be more amenable to structural studies.[4]

  • Nanodiscs: These are small, discoidal patches of lipid bilayer encircled by a "scaffold" protein, typically a membrane scaffold protein (MSP) derived from apolipoprotein A1.[7][8] The membrane protein of interest is reconstituted into the lipid bilayer of the nanodisc, providing a more native-like environment that can be crucial for maintaining its structure and function.[8][9]

Performance Metrics: A Quantitative Comparison

The selection of an appropriate detergent or detergent-free system is guided by several key physicochemical properties and its performance in solubilizing and stabilizing the target protein.

Physicochemical Properties of Common Detergents

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. A lower CMC is often desirable as less detergent is required to maintain protein solubility. The micelle size can also influence the behavior of the protein-detergent complex.

DetergentAbbreviationClassCMC (mM)Micelle Size (kDa)
n-Octyl-β-D-glucopyranosideOGGlucoside~20~25
n-Dodecyl-β-D-maltosideDDMMaltoside~0.15 - 0.17~50
Lauryl Maltose Neopentyl GlycolLMNGNeopentyl Glycol~0.01~91 - 393
Glyco-diosgeninGDNSteroidal~0.018Not widely reported
CHAPS-Zwitterionic~8-10~6

Note: CMC and micelle size can be influenced by buffer conditions such as ionic strength and temperature.[3]

Comparative Performance in Solubilization and Stabilization

The ultimate measure of a detergent's effectiveness lies in its ability to extract the target protein from the membrane in a stable and functional state. While solubilization efficiency can be readily assessed, maintaining long-term stability and function is a more significant challenge.

A study on the human β2-adrenergic receptor (β2AR), a model GPCR, demonstrated the superior stabilizing effects of novel detergents compared to the gold-standard DDM. While the initial activity of the receptor was comparable in DDM and two new GDN analogs (GDN-1 and GDN-2), the GDN analogs, particularly GDN-1, were significantly better at preserving the receptor's ligand-binding activity over a 5-day period.[10] Similarly, a novel steroid-based pentasaccharide with a linker (SPS-1L) outperformed both DDM and GDN in maintaining the long-term stability of β2AR.[10]

For the leucine transporter (LeuT), another model membrane protein, the transporter solubilized in GDN maintained its initial high activity over a 13-day incubation, whereas the activity in some novel GDN and steroid-based pentasaccharides was initially lower but was retained for a longer duration than in DDM.[4]

Experimental Protocols for Detergent Selection and Protein Characterization

A systematic approach to screening and characterizing detergents is crucial for identifying the optimal conditions for a given membrane protein.

Protocol 1: General Membrane Protein Solubilization and Detergent Screening

This protocol outlines a general workflow for extracting membrane proteins and screening a panel of detergents.

1. Membrane Preparation: a. Harvest cells expressing the target membrane protein. b. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. c. Lyse the cells using a method such as sonication or a French press. d. Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. e. Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the membrane pellet in a storage buffer.

2. Detergent Solubilization: a. Thaw an aliquot of the prepared membranes. b. Add the desired detergent from a stock solution to the membranes. A good starting point is a detergent concentration of 1-2% (w/v). For screening, test a range of detergents. c. Incubate the mixture with gentle agitation for 1-2 hours at 4°C. d. Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet any unsolubilized material.

3. Analysis of Solubilization Efficiency: a. Carefully collect the supernatant containing the solubilized membrane proteins. b. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the amount of solubilized target protein.

Protocol 2: Thermal Shift Assay for Protein Stability

The thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein in different conditions, including various detergents. An increase in the melting temperature (Tm) indicates stabilization.

1. Sample Preparation: a. Purify the membrane protein in a starting detergent (e.g., DDM). b. In a 96-well PCR plate, prepare reactions containing the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the detergent to be tested at a concentration above its CMC.

2. Thermal Denaturation: a. Place the plate in a real-time PCR machine. b. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence.

3. Data Analysis: a. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence. b. The melting temperature (Tm) is the midpoint of this transition. c. Compare the Tm values of the protein in different detergents. A higher Tm indicates greater stability.[11]

Protocol 3: Radioligand Binding Assay for GPCR Function

This assay is used to determine the functionality of a solubilized GPCR by measuring its ability to bind to a specific radiolabeled ligand.

1. Receptor Solubilization: a. Solubilize the GPCR from the membrane preparation using the detergent of choice as described in Protocol 1.

2. Binding Reaction: a. In a 96-well plate, incubate the solubilized receptor with a radiolabeled ligand at a specific concentration. b. To determine non-specific binding, include a parallel set of reactions containing a high concentration of an unlabeled competitor ligand. c. Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Rapidly separate the receptor-bound radioligand from the free radioligand. This can be achieved by filtration through a filter mat that retains the protein-detergent complexes.

4. Quantification: a. Measure the radioactivity retained on the filter using a scintillation counter. b. Calculate the specific binding by subtracting the non-specific binding from the total binding. c. Compare the specific binding of the receptor in different detergents to assess which one best preserves its functional conformation.[8][12]

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for membrane protein studies and a decision-making tree for detergent selection.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis cell_harvest Cell Harvest lysis Cell Lysis cell_harvest->lysis centrifugation1 Low-Speed Centrifugation (remove debris) lysis->centrifugation1 ultracentrifugation Ultracentrifugation (pellet membranes) centrifugation1->ultracentrifugation detergent_addition Detergent Addition ultracentrifugation->detergent_addition incubation Incubation detergent_addition->incubation centrifugation2 High-Speed Centrifugation (pellet unsolubilized) incubation->centrifugation2 sds_page SDS-PAGE & Western Blot centrifugation2->sds_page stability_assay Stability Assay (e.g., Thermal Shift) centrifugation2->stability_assay functional_assay Functional Assay (e.g., Binding) stability_assay->functional_assay structural_studies Structural Studies (e.g., Cryo-EM) functional_assay->structural_studies

Caption: A generalized experimental workflow for membrane protein solubilization and characterization.

Detergent_Selection_Tree start Start: New Membrane Protein initial_screen Initial Screen: DDM, LMNG, GDN, OG start->initial_screen solubilized Protein Solubilized? initial_screen->solubilized stable Protein Stable? (Thermal Shift Assay) solubilized->stable Yes try_novel Try Novel Detergents: (e.g., Calixarenes, TZMs) solubilized->try_novel No functional Protein Functional? (Activity Assay) stable->functional Yes optimize Optimize Detergent Concentration & Buffer Conditions stable->optimize Partially stable->try_novel No functional->optimize Partially try_detergent_free Try Detergent-Free: (Amphipols, Nanodiscs) functional->try_detergent_free No proceed Proceed to Downstream Applications functional->proceed Yes optimize->stable try_novel->solubilized try_detergent_free->solubilized

Caption: A decision tree to guide the selection of a suitable detergent or detergent-free system.

Conclusion

The selection of an appropriate detergent or membrane-mimetic system is a critical, and often empirical, step in membrane protein research. While traditional detergents like DDM remain valuable tools, the development of novel detergents such as LMNG and GDN, along with detergent-free approaches like amphipols and nanodiscs, has significantly expanded the options for researchers. By systematically screening a range of these modern reagents and employing quantitative assays to assess protein stability and function, scientists can increase the likelihood of success in their downstream structural and functional studies. The protocols and comparative data presented in this guide serve as a starting point for navigating the complex but rewarding world of membrane protein biochemistry.

References

Head-to-head comparison of octyldodecyl xyloside and C12E8 for protein extraction.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful extraction of proteins, particularly membrane-bound proteins, from their native environment is a critical first step in a multitude of research and drug development applications. The choice of detergent is paramount to preserving the structural integrity and biological activity of the target protein. This guide provides a detailed comparison of two non-ionic detergents, octyldodecyl xyloside and octaethylene glycol monododecyl ether (C12E8), for protein extraction.

While C12E8 is a well-characterized and commonly used detergent in membrane protein research, this compound is more frequently documented in the cosmetics industry as a surfactant and emulsifier.[1][2][3] This comparison draws upon the established properties of C12E8 and extrapolates the potential characteristics of this compound based on its structure and the known behavior of similar glycosidic surfactants. It is important to note that direct head-to-head experimental data for protein extraction is limited for this compound.

Physicochemical Properties: A Tale of Two Detergents

The efficacy of a detergent in protein extraction is largely dictated by its physicochemical properties, such as its Critical Micelle Concentration (CMC), aggregation number, and molecular weight. The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for solubilizing membrane proteins.[4][5]

PropertyThis compoundC12E8 (Octaethylene glycol monododecyl ether)
Chemical Class Glycoside SurfactantPolyoxyethylene Glycol Ether
Molecular Formula C25H50O5[6]C28H58O9
Molecular Weight 430.66 g/mol [7]~538.7 g/mol
Critical Micelle Concentration (CMC) Not Experimentally Determined (Estimated to be low)~0.09 mM[8]
Aggregation Number Not Experimentally Determined90-120
Hydrophilic Head Group Xylose (a monosaccharide)Octaethylene glycol
Hydrophobic Tail Octyldodecyl (branched C20 alkyl chain)Dodecyl (C12 alkyl chain)
Denaturing Potential Non-denaturing (predicted)[9]Non-denaturing[10]

C12E8: This polyoxyethylene-based detergent has a well-documented history in membrane protein studies.[12] Its low CMC of approximately 0.09 mM makes it an efficient solubilizing agent.[8] The hydrophilic head consists of a flexible chain of eight ethylene glycol units, and the hydrophobic tail is a C12 alkyl chain.

Performance in Protein Extraction: A Comparative Analysis

The choice between this compound and C12E8 will depend on the specific protein of interest and the downstream applications.

Solubilization Efficiency:

  • This compound: The large, branched hydrophobic tail of this compound may offer robust interaction with the transmembrane domains of proteins, potentially leading to efficient solubilization. Glycosidic detergents, in general, are considered mild and effective at extracting membrane proteins while preserving their native structure.[9]

  • C12E8: C12E8 is known for its effectiveness in solubilizing a variety of membrane proteins. Its performance can be protein-dependent, and screening various detergents is always recommended.[12]

Protein Stability:

  • This compound: The sugar-based headgroup of this compound may provide a stabilizing, hydration layer around the extracted protein, similar to other glycosidic detergents which are known for their ability to maintain the functional integrity of membrane proteins.[10]

  • C12E8: While generally considered a mild detergent, the polyoxyethylene headgroup of C12E8 can, in some cases, be more denaturing than glycosidic detergents. However, it has been successfully used for the purification and crystallization of numerous membrane proteins.[8]

Considerations for Downstream Applications:

  • This compound: The lack of a strong chromophore in its structure would make it compatible with UV-Vis spectroscopy for protein quantification. Its non-ionic nature should also make it suitable for techniques like ion-exchange chromatography.

  • C12E8: Polyoxyethylene detergents can sometimes interfere with certain downstream applications, although C12E8 is generally considered compatible with many standard biochemical techniques.

Experimental Protocols

The following are generalized protocols for protein extraction. The optimal conditions, particularly the detergent concentration, should be empirically determined for each specific protein.

General Workflow for Protein Extraction

G cluster_0 Cell Lysis & Membrane Preparation cluster_1 Protein Solubilization & Purification CellCulture Cell Culture/ Tissue Homogenate Harvesting Harvest Cells/ Tissue CellCulture->Harvesting Lysis Cell Lysis (e.g., sonication, French press) Harvesting->Lysis Centrifugation1 Low-Speed Centrifugation (remove debris) Lysis->Centrifugation1 Ultracentrifugation High-Speed Ultracentrifugation (pellet membranes) Centrifugation1->Ultracentrifugation MembranePellet Membrane Pellet Ultracentrifugation->MembranePellet Solubilization Membrane Solubilization (with detergent) MembranePellet->Solubilization Resuspend & add detergent Centrifugation2 Clarification Centrifugation Solubilization->Centrifugation2 Purification Protein Purification (e.g., Affinity Chromatography) Centrifugation2->Purification ExtractedProtein Purified Protein Purification->ExtractedProtein

Caption: General workflow for membrane protein extraction and purification.

Protocol for Protein Extraction using C12E8
  • Membrane Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 10 minutes to remove cell debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

  • Protein Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Add C12E8 to the membrane suspension to a final concentration above its CMC. A typical starting concentration is 1% (w/v).

    • Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Clarification and Purification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.

    • Carefully collect the supernatant containing the solubilized proteins.

    • Proceed with your desired protein purification method (e.g., affinity chromatography), ensuring that the buffers used contain C12E8 at a concentration above its CMC to maintain protein solubility.

Proposed Protocol for Protein Extraction using this compound

Note: This is a theoretical protocol based on the properties of similar detergents. Optimization is crucial.

  • Membrane Preparation:

    • Follow the same procedure as for C12E8 to obtain a membrane pellet.

  • Protein Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer.

    • Due to the unknown CMC, a range of this compound concentrations should be tested. A starting point could be a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

    • Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Clarification and Purification:

    • Follow the same clarification and purification steps as for C12E8, ensuring that all buffers contain this compound at a concentration sufficient to maintain protein solubility (this will need to be determined experimentally).

Logical Relationship of Detergent Properties to Protein Extraction Success

G cluster_0 Detergent Properties cluster_1 Protein Extraction Outcomes CMC Low CMC Yield High Protein Yield CMC->Yield Less detergent needed Aggregation Optimal Aggregation Number Stability Preserved Protein Structure & Function Aggregation->Stability Forms stable micelles Mildness Mild, Non-denaturing Character Mildness->Stability Maintains native state Structure Appropriate Hydrophilic/ Hydrophobic Balance Structure->Yield Efficient solubilization Purity High Purity Structure->Purity Specific interactions

Caption: Key detergent properties influencing successful protein extraction.

Conclusion

C12E8 is a reliable and well-documented detergent for protein extraction, with established protocols and known properties. This compound, while less characterized in this application, presents an interesting alternative, particularly for researchers working with proteins that are sensitive to polyoxyethylene-based detergents. Its predicted low CMC and the potentially stabilizing nature of its glycosidic headgroup are promising attributes. However, the lack of experimental data necessitates a thorough empirical optimization of extraction conditions. For scientists and drug development professionals, the choice between these two detergents will ultimately be guided by the specific requirements of their protein of interest and the need for either a well-established method or the potential benefits of a novel, milder detergent.

References

Assessing the biocompatibility of octyldodecyl xyloside for in-cell NMR.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in preserving the native structure and function of proteins for in-cell Nuclear Magnetic Resonance (NMR) studies. This guide provides a comparative assessment of octyldodecyl xyloside against other commonly used detergents, offering insights into their biocompatibility and potential impact on spectral quality.

While direct experimental data on the use of this compound in in-cell NMR is not extensively available, its known properties as a non-ionic glycosidic surfactant allow for a comparative analysis with established detergents. This guide synthesizes available toxicological data for this compound with performance data of alternative detergents to aid in the selection process.

Comparative Analysis of Detergents for In-Cell NMR

The ideal detergent for in-cell NMR should effectively solubilize the target protein while maintaining its structural integrity and causing minimal disruption to the cellular environment. Key parameters for comparison include cytotoxicity, impact on protein stability, and the resulting quality of NMR spectra.

DetergentChemical ClassCytotoxicityProtein StabilityNMR Spectral Quality
This compound Non-ionic GlycosideLow acute oral and dermal toxicity[1]Predicted to be mild based on non-ionic natureNot established
LPPG Zwitterionic LysophospholipidData not availableHigh; maintains protein structure for extended periods[2][3]High-quality spectra for various membrane proteins[2][3]
Fos-Choline Series Zwitterionic Phospholipid-likeGenerally considered mildGood; effective for refolding and stabilizing membrane proteins[4]Can yield high-resolution spectra[4]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic GlycosideCan exhibit cytotoxicity at higher concentrationsGood; widely used for solubilizing and stabilizing membrane proteins[5][6][7][8]Generally good, but can lead to larger micelles affecting spectral resolution[9]
Sodium Dodecyl Sulfate (SDS) AnionicHigh; known to denature proteins and disrupt cell membranes[10][11]Poor; strong denaturing agent[10][12]Generally poor for structural studies due to denaturation[2][12]

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential for assessing the biocompatibility of any detergent for in-cell NMR applications.

Cell Viability Assay (MTT Assay)

This protocol is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Detergent Treatment: Prepare serial dilutions of the test detergent (e.g., this compound) in cell culture medium. Replace the existing medium with the detergent-containing medium and incubate for a period relevant to the planned in-cell NMR experiment (e.g., 4-24 hours).

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13][14][15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Protein Stability Assessment (Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and its stability in the presence of different detergents.

  • Sample Preparation: Purify the protein of interest and dialyze it against a suitable buffer.

  • Detergent Exchange: Incubate the purified protein with the desired concentration of the test detergent.

  • CD Spectra Acquisition: Record the CD spectrum of the protein-detergent complex in the far-UV region (typically 190-250 nm) using a CD spectrometer.

  • Thermal Denaturation: Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm) as the temperature is gradually increased to determine the melting temperature (Tm), which is an indicator of protein stability.

Visualizing the Workflow

The following diagrams illustrate the logical flow of experiments to assess the suitability of a detergent for in-cell NMR.

Experimental_Workflow cluster_Phase1 Phase 1: Biocompatibility Assessment cluster_Phase2 Phase 2: Protein Stability & NMR Feasibility cluster_Phase3 Phase 3: In-Cell NMR Experiment A Select Candidate Detergents (e.g., this compound, LPPG, DDM) B Perform Cytotoxicity Assays (e.g., MTT, MTS) A->B C Determine Non-Toxic Concentration Range B->C E Solubilize Protein in Test Detergents C->E Use concentrations below cytotoxic level D Express & Purify Target Protein D->E F Assess Protein Stability (CD Spectroscopy, Thermal Shift Assay) E->F G Acquire 1D/2D NMR Spectra E->G H Analyze Spectral Quality (Signal-to-Noise, Linewidth) G->H I Introduce Protein-Detergent Complex into Cells H->I Select best performing detergent J Acquire In-Cell NMR Spectra I->J K Final Data Analysis J->K

Caption: Workflow for assessing detergent biocompatibility for in-cell NMR.

Signaling_Pathway_Consideration Detergent Detergent Micelles CellMembrane Cell Membrane Detergent->CellMembrane Interaction MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption IonChannels Ion Channels MembraneDisruption->IonChannels Dysregulation Receptors Membrane Receptors MembraneDisruption->Receptors Altered Function StressResponse Cellular Stress Response Pathways MembraneDisruption->StressResponse AlteredSignaling Altered Cellular Signaling IonChannels->AlteredSignaling Receptors->AlteredSignaling Apoptosis Apoptosis Pathway StressResponse->Apoptosis AlteredSignaling->Apoptosis

Caption: Potential impact of detergents on cellular signaling pathways.

References

Quantitative Analysis of Protein Delipidation: A Comparative Guide to Octyldodecyl Xyloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of octyldodecyl xyloside for the quantitative delipidation of proteins. Due to a lack of extensive published data on the specific performance of this compound in protein delipidation, this document offers a comparative framework based on the known properties of related alkyl glycoside detergents. The information presented here is intended to guide researchers in designing and evaluating experiments with this novel surfactant.

Introduction to Protein Delipidation and the Role of Detergents

The removal of lipids, or delipidation, is a critical step in the purification and functional analysis of many proteins, particularly membrane proteins. Detergents are essential tools in this process, solubilizing lipids and creating a microenvironment that maintains protein stability. The choice of detergent is paramount, as it can significantly impact protein yield, structural integrity, and biological activity.

This compound is a non-ionic surfactant belonging to the alkyl xyloside class of detergents. These detergents are noted for their biodegradability and potentially mild action on proteins, making them an area of interest for protein research.

Physicochemical Properties: this compound in Context

A detergent's behavior in solution and its interaction with proteins are governed by its physicochemical properties. Below is a comparison of the known properties of this compound with two widely used non-ionic detergents, n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucopyranoside (OG).

PropertyThis compoundn-Dodecyl-β-D-maltoside (DDM)n-Octyl-β-D-glucopyranoside (OG)
Chemical Formula C25H50O5C24H46O11C14H28O6
Molecular Weight ( g/mol ) 430.7510.62292.37
Critical Micelle Concentration (CMC) Data not readily available in published literature. This is a critical parameter to be determined experimentally.~0.15 mM (in water)~20-25 mM (in water)
Solubility Slightly soluble in water.Soluble in water.Soluble in water.
Appearance Solid or liquid.White powder.White crystalline solid.
Key Characteristics Excellent emulsifying, dispersing, and solubilizing abilities.Considered a mild, stabilizing detergent for many membrane proteins.Forms smaller micelles, can be harsher on sensitive proteins compared to DDM.

Note: The Critical Micelle Concentration (CMC) is a fundamental property of a detergent. It is the concentration at which detergent monomers begin to form micelles. For effective protein delipidation and solubilization, the detergent concentration in the buffer should typically be maintained above its CMC. The lack of a published CMC value for this compound necessitates its experimental determination before use in delipidation protocols.

Experimental Protocols: A General Framework for Protein Delipidation

While a specific, validated protocol for this compound is not available, the following general procedure for protein delipidation using an alkyl glycoside detergent can be adapted.

I. Materials
  • Protein sample (e.g., membrane fraction, purified protein with lipid contamination)

  • Delipidation Buffer:

    • Buffer components (e.g., 50 mM Tris-HCl, pH 7.5)

    • Salt (e.g., 150 mM NaCl)

    • Protease inhibitors

    • This compound (or other detergent) at a concentration above its determined CMC

  • Dialysis tubing or centrifugal concentrators for detergent removal

  • Analytical tools for quantification (e.g., Mass Spectrometer, Bradford assay reagents)

II. General Delipidation Workflow

Delipidation_Workflow cluster_prep Sample Preparation cluster_delip Delipidation cluster_purify Purification & Analysis cluster_outcome Outcome ProteinSample Protein Sample (with lipid contamination) Incubation Incubate with This compound (above CMC) ProteinSample->Incubation Add Delipidation Buffer DetergentRemoval Detergent Removal (e.g., Dialysis) Incubation->DetergentRemoval Solubilized Protein-Detergent Complexes Quantification Quantitative Analysis (Mass Spectrometry) DetergentRemoval->Quantification DelipidatedProtein Delipidated Protein Quantification->DelipidatedProtein

Caption: General workflow for protein delipidation using a detergent-based method.

III. Detailed Steps
  • Determine the Critical Micelle Concentration (CMC) of this compound: This is a crucial first step. Methods such as surface tension measurements or fluorescence spectroscopy with a hydrophobic probe can be used.

  • Sample Preparation:

    • Prepare the protein sample. If starting from a cell lysate, isolate the membrane fraction by ultracentrifugation.

    • Resuspend the protein sample in a buffer without detergent.

  • Delipidation:

    • Add the Delipidation Buffer containing this compound to the protein sample. The final detergent concentration should be well above the determined CMC (e.g., 2-5 times the CMC).

    • Incubate the mixture for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation. Optimization of incubation time and temperature is critical.

  • Detergent Removal (Optional but often necessary for functional assays):

    • Remove the detergent using methods like dialysis against a detergent-free buffer, size-exclusion chromatography, or using detergent-removal resins.

  • Quantitative Analysis:

    • Lipid Removal Efficiency: Quantify the amount of remaining lipid in the protein sample. This can be achieved by mass spectrometry-based lipidomics. A comparison of the lipid profile before and after delipidation will provide a quantitative measure of efficiency.

    • Protein Yield: Determine the protein concentration before and after the delipidation and detergent removal steps using a standard protein assay (e.g., Bradford or BCA assay).

    • Protein Integrity and Function: Assess the structural integrity and biological activity of the delipidated protein. This can involve techniques such as circular dichroism, fluorescence spectroscopy, or specific activity assays.

Quantitative Data Presentation (Hypothetical Comparison)

The following table illustrates how quantitative data for this compound could be presented in comparison to other detergents. Note: The data for this compound is hypothetical and for illustrative purposes only, as no specific experimental data was found in the literature search.

DetergentLipid Removal Efficiency (%)Protein Yield (%)Post-Delipidation Activity (%)
This compound To be determinedTo be determinedTo be determined
n-Dodecyl-β-D-maltoside (DDM) HighHighHigh (often preserves native structure)
n-Octyl-β-D-glucopyranoside (OG) Very HighModerate to HighVariable (can be denaturing for some proteins)
CHAPS ModerateHighHigh (zwitterionic, often gentle)
Sodium Dodecyl Sulfate (SDS) Very HighLow (often causes precipitation)Very Low (strong denaturant)

Visualizing the Delipidation Process

The following diagram illustrates the conceptual process of membrane protein solubilization and delipidation by detergents.

Protein_Delipidation_Process Membrane Lipid Bilayer with Embedded Protein Detergent Detergent Monomers ProteinDetergentComplex Protein-Detergent Complex Membrane->ProteinDetergentComplex LipidMicelle Lipid-Detergent Micelles Membrane->LipidMicelle Detergent->Membrane

Caption: Detergent-mediated solubilization and delipidation of a membrane protein.

Conclusion and Future Directions

This compound presents an interesting, yet largely uncharacterized, option for protein delipidation. Its properties as a non-ionic, biodegradable surfactant from the alkyl glycoside family suggest it may offer a mild and effective alternative to more commonly used detergents. However, the lack of published, quantitative data on its performance necessitates a thorough experimental evaluation by researchers considering its use.

Future studies should focus on:

  • Determining the precise Critical Micelle Concentration (CMC) of this compound under various buffer conditions.

  • Performing quantitative comparisons of its delipidation efficiency for a range of model proteins against established detergents like DDM and OG.

  • Assessing the impact of this compound on the structural integrity and functional activity of proteins post-delipidation.

By systematically investigating these parameters, the scientific community can build a comprehensive understanding of this compound's utility and establish its place in the toolkit for protein purification and analysis.

Safety Operating Guide

Essential Safety and Handling of Octyldodecyl Xyloside in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Octyldodecyl xyloside, a non-ionic surfactant commonly utilized in cosmetic and pharmaceutical formulations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring proper disposal of waste.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its pure form or in concentrations of up to 30% during formulation, dermal and ocular exposure are the primary risks.[1] The following personal protective equipment is mandatory to minimize these risks.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. These materials offer good resistance to a variety of chemicals, including surfactants. Always inspect gloves for tears or punctures before use.
Eye Protection Safety GogglesChemical splash goggles are required to provide a complete seal around the eyes, protecting against potential splashes of the substance.[2][3][4][5] Safety glasses with side shields may not provide adequate protection from splashes.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect the skin and clothing from accidental spills.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not necessary. If aerosols are generated or handling occurs in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is needed.

Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or creating formulations.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly sealed, original container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure safety.

Minor Spills (small, contained liquid):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6][7]

  • Gently scoop the absorbed material into a designated, labeled waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as outlined in the disposal plan below.

Major Spills: In the case of a large or uncontained spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

This compound and its associated waste should be disposed of responsibly to protect the environment. The primary recommended method of disposal is to a landfill.[1]

Waste Segregation and Collection:

  • Solid Waste: All contaminated materials, including used gloves, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Unused or unwanted solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour down the drain. While some non-hazardous liquid waste may be suitable for drain disposal with approval from environmental health and safety personnel, it is best practice to collect it as chemical waste.[8][9]

Final Disposal:

  • All collected waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Safety Workflow

The following diagram outlines the logical workflow for safely handling this compound.

A Assess Hazards & Review SDS/Safety Info B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle this compound in a well-ventilated area B->C D Task Complete C->D E Spill Occurs C->E G Properly Dispose of Waste (Solid & Liquid) D->G F Follow Spill Cleanup Procedure E->F F->G H Doff PPE & Wash Hands G->H

Figure 1. A workflow diagram illustrating the key safety steps for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.